molecular formula C23H40N2O9 B15614445 DUPA(OtBu)-OH

DUPA(OtBu)-OH

Cat. No.: B15614445
M. Wt: 488.6 g/mol
InChI Key: KBDDHSXZOLZZGF-GJZGRUSLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DUPA(OtBu)-OH is a useful research compound. Its molecular formula is C23H40N2O9 and its molecular weight is 488.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4S)-4-[[(2S)-1,5-bis[(2-methylpropan-2-yl)oxy]-1,5-dioxopentan-2-yl]carbamoylamino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H40N2O9/c1-21(2,3)32-17(28)13-11-15(19(30)34-23(7,8)9)25-20(31)24-14(10-12-16(26)27)18(29)33-22(4,5)6/h14-15H,10-13H2,1-9H3,(H,26,27)(H2,24,25,31)/t14-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBDDHSXZOLZZGF-GJZGRUSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC(C(=O)OC(C)(C)C)NC(=O)NC(CCC(=O)O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CC[C@@H](C(=O)OC(C)(C)C)NC(=O)N[C@@H](CCC(=O)O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H40N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Core Mechanism of DUPA(OtBu)-OH: A Technical Guide to a Precursor for Targeted Prostate Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DUPA(OtBu)-OH is a protected precursor to DUPA (2-[3-(1,3-dicarboxypropyl)ureido]pentanedioic acid), a potent and high-affinity ligand for Prostate-Specific Membrane Antigen (PSMA).[1][2] PSMA is a transmembrane glycoprotein (B1211001) that is significantly overexpressed on the surface of prostate cancer cells, making it an attractive target for the selective delivery of therapeutic agents.[1][2] This technical guide provides an in-depth overview of the mechanism of action of DUPA-based therapeutics, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers in the field of targeted cancer therapy.

Mechanism of Action: Targeting PSMA for Selective Drug Delivery

The therapeutic strategy centered around DUPA involves its use as a targeting moiety to deliver cytotoxic payloads specifically to PSMA-expressing cancer cells. This compound serves as a key building block in the synthesis of these targeted drug conjugates. The tert-butyl (OtBu) protecting groups on this compound are removed during the synthesis process to yield the active DUPA ligand, which is then conjugated to a therapeutic agent.

The mechanism of action of a DUPA-drug conjugate can be summarized in the following key steps:

  • High-Affinity Binding to PSMA: The DUPA component of the conjugate binds with high affinity to the extracellular domain of PSMA on prostate cancer cells.[1][2] This interaction is highly specific, as PSMA expression is significantly lower on healthy tissues.

  • PSMA-Mediated Endocytosis: Upon binding of the DUPA-drug conjugate, the PSMA-ligand complex is internalized into the cancer cell through a process of clathrin-mediated endocytosis.[3][4][5] This process involves the interaction of the cytoplasmic tail of PSMA with the adaptor protein complex-2 (AP-2) and clathrin, leading to the formation of clathrin-coated vesicles that transport the conjugate into the cell.[3][4]

  • Intracellular Drug Release: Once inside the cell, the cytotoxic drug is released from the DUPA targeting moiety. The design of the linker connecting DUPA and the drug is crucial for this step and can be engineered to be cleaved by specific intracellular conditions, such as the acidic environment of endosomes or the presence of specific enzymes.

  • Induction of Cell Death: The released cytotoxic agent then exerts its therapeutic effect, leading to the selective death of the PSMA-expressing cancer cell.

This targeted approach aims to increase the therapeutic index of potent anticancer drugs by concentrating their activity at the tumor site while minimizing systemic toxicity.

Quantitative Data

The following tables summarize key quantitative data related to the binding affinity and cytotoxic activity of DUPA and its conjugates.

Ligand/ConjugateParameterValueCell Line/SystemReference
DUPAKi8 nM[1][2]
DUPAIC5047 nMPSMA[6]
DUPA-Indenoisoquinoline ConjugateIC50Low nanomolar range22RV1[1]
PSMA-PI3K Conjugate 1IC509.68 µM22Rv1 (PSMA+)[7]
PSMA-PI3K Conjugate 1IC501.08 µMLNCaP (PSMA+)[7]
PSMA-PI3K Conjugate 1IC5057.78 µMPC3 (PSMA-)[7]
[¹²³I]MIP-1072Ki3.8 nMLNCaP[8]
[¹²³I]MIP-1095Ki0.81 nMLNCaP[8]
HYNIC-iPSMAKi3.11 ± 0.76 nMLNCaP[9]
KL01127Ki8.96 ± 0.58 nMLNCaP[9]
KL01099Ki10.71 ± 0.21 nMLNCaP[9]
HTK03180Ki11.6 ± 1.5 nMLNCaP[9]

Table 1: Binding Affinity and In Vitro Cytotoxicity of DUPA and its Conjugates.

RadiotracerTumor Uptake (%ID/g at 1h)Kidney Uptake (%ID/g at 1h)Reference
[⁹⁹mTc]Tc-EDDA/HYNIC-iPSMA10.3 ± 2.7645.3 ± 20.5[9]
[⁹⁹mTc]Tc-EDDA-HTK0318018.8 ± 6.7191.8 ± 29.1[9]
[⁹⁹mTc]Tc-EDDA-KL010995.36 ± 1.1865.9 ± 5.10[9]
[⁹⁹mTc]Tc-EDDA-KL011279.48 ± 3.4215.0 ± 14.7[9]
[¹²³I]MIP-107217 (at 1h)Not Reported[8]
[¹²³I]MIP-109534 (at 4h)Not Reported[8]

Table 2: In Vivo Tumor and Kidney Uptake of DUPA-based Radiotracers in LNCaP Xenograft Models.

Signaling and Internalization Pathway

The binding of a DUPA-drug conjugate to PSMA triggers a cascade of events leading to its internalization. The following diagram illustrates this clathrin-mediated endocytosis pathway.

PSMA_Internalization PSMA-Mediated Endocytosis Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space DUPA_Drug DUPA-Drug Conjugate PSMA PSMA Receptor DUPA_Drug->PSMA Binding PSMA_Bound PSMA-DUPA Complex PSMA->PSMA_Bound Clathrin_Pit Clathrin-Coated Pit PSMA_Bound->Clathrin_Pit Recruitment CCV Clathrin-Coated Vesicle Clathrin_Pit->CCV Invagination & Fission AP2 AP-2 Adaptor Protein AP2->Clathrin_Pit Clathrin Clathrin Clathrin->Clathrin_Pit Endosome Early Endosome CCV->Endosome Uncoating Drug_Release Drug Release Endosome->Drug_Release Acidification/ Enzymatic Cleavage Cytotoxic_Effect Cytotoxic Effect Drug_Release->Cytotoxic_Effect Synthesis_Workflow General Synthesis Workflow for DUPA-Drug Conjugates Start This compound Deprotection Deprotection of tert-butyl groups (e.g., TFA) Start->Deprotection DUPA_Active Active DUPA Deprotection->DUPA_Active Coupling Peptide Coupling (e.g., HATU, DIPEA) DUPA_Active->Coupling Drug_Linker Linker-modified Cytotoxic Drug Drug_Linker->Coupling Purification Purification (e.g., HPLC) Coupling->Purification Final_Product DUPA-Drug Conjugate Purification->Final_Product

References

The Role of DUPA(OtBu)-OH in PSMA-Targeted Prostate Cancer Applications: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostate-Specific Membrane Antigen (PSMA), a transmembrane glycoprotein (B1211001), is significantly overexpressed in prostate cancer, making it a premier target for diagnostic and therapeutic interventions. Small-molecule inhibitors of PSMA, particularly those based on the glutamate-urea-lysine (GUL) or glutamate-urea-glutamate (GUG) pharmacophore, have demonstrated exceptional promise in selectively delivering imaging agents and cytotoxic payloads to prostate cancer cells. DUPA(OtBu)-OH, a protected precursor to the potent PSMA inhibitor 2-[3-(1,3-dicarboxypropyl)ureido]pentanedioic acid (DUPA), serves as a critical building block in the synthesis of these targeted agents. This technical guide provides an in-depth overview of the role of this compound in PSMA targeting, including quantitative binding data of its active form, detailed experimental protocols for the synthesis and evaluation of DUPA-based conjugates, and a visual representation of the PSMA-mediated endocytosis pathway.

Introduction to PSMA and this compound

Prostate-Specific Membrane Antigen (PSMA), also known as glutamate (B1630785) carboxypeptidase II (GCPII) or folate hydrolase I (FOLH1), is a type II transmembrane glycoprotein with enzymatic activity.[1][2] Its expression is relatively low in healthy tissues but is upregulated by 100- to 1000-fold in prostate adenocarcinoma.[3] This differential expression makes PSMA an ideal biomarker for the targeted delivery of diagnostic and therapeutic agents.

This compound is a chemically protected form of DUPA, a high-affinity PSMA ligand.[4][5] The tert-butyl (OtBu) ester groups protect the carboxylic acid functionalities of the glutamate moieties, preventing unwanted side reactions during the chemical synthesis of more complex molecules.[5] Once the desired conjugate (e.g., with a drug or imaging agent) is formed, the OtBu groups are removed (deprotected) to yield the active, PSMA-binding DUPA moiety.[6]

Chemical Structure of this compound:

  • Chemical Formula: C₂₃H₄₀N₂O₉

  • Molecular Weight: 488.57 g/mol

Quantitative Data: PSMA Binding Affinity

The affinity of DUPA and its derivatives for PSMA is a critical determinant of their efficacy in targeted applications. This binding is typically quantified by the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). Lower values for these parameters indicate higher binding affinity. The following table summarizes key binding affinity data for DUPA and related compounds.

CompoundBinding Affinity MetricValue (nM)Cell LineReference(s)
DUPAKi8-[7][8]
DUPAIC5047-[9]
DUPA-Indenoisoquinoline ConjugateIC50Low nanomolar range22RV1[7]
DOTA-DUPA-Pep ConjugateKD21.6 ± 0.4LNCaP[10]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the synthesis and evaluation of DUPA-based PSMA-targeting agents.

Synthesis of this compound

The synthesis of this compound is a multi-step process that can be achieved through various synthetic routes. A common approach involves the reaction of protected glutamic acid derivatives.

Materials:

Procedure:

  • Dissolve L-Glutamic acid di-tert-butyl ester hydrochloride in anhydrous DCM and cool the solution to 0°C in an ice bath.

  • Slowly add triethylamine to the solution to neutralize the hydrochloride salt and generate the free amine.

  • In a separate flask, dissolve triphosgene in anhydrous DCM.

  • Slowly add the triphosgene solution to the glutamate solution at 0°C with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Synthesis of a DUPA-Drug Conjugate (Example: DUPA-Paclitaxel)

This protocol describes a general method for conjugating a drug, using paclitaxel (B517696) as an example, to the DUPA targeting ligand. This often involves the use of a linker to connect the two moieties.[11]

Materials:

  • This compound

  • Paclitaxel (with a suitable functional group for conjugation, e.g., a hydroxyl group)

  • A bifunctional linker (e.g., a PEG linker with an NHS ester and a maleimide (B117702) group)

  • Coupling agents such as N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • Anhydrous solvents such as Dimethylformamide (DMF) and Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) for deprotection

  • High-Performance Liquid Chromatography (HPLC) for purification

Procedure:

  • Activation of this compound: React this compound with a coupling agent (e.g., DCC/DMAP or PyBOP) in an anhydrous solvent to activate the free carboxylic acid.

  • Linker Conjugation: Add the bifunctional linker to the activated this compound solution and stir at room temperature until the reaction is complete, as monitored by TLC or LC-MS.

  • Purification of DUPA-Linker: Purify the resulting DUPA(OtBu)-linker conjugate using silica gel chromatography or preparative HPLC.

  • Drug Conjugation: React the purified DUPA(OtBu)-linker with paclitaxel in the presence of a suitable catalyst or coupling agent, depending on the reactive groups on the linker and drug.

  • Deprotection: Treat the DUPA(OtBu)-linker-paclitaxel conjugate with a solution of TFA in DCM to remove the tert-butyl protecting groups from the DUPA moiety.

  • Final Purification: Purify the final DUPA-linker-paclitaxel conjugate by preparative HPLC to obtain the highly pure product.

  • Characterization: Confirm the structure and purity of the final conjugate using analytical HPLC, mass spectrometry, and NMR spectroscopy.

In Vitro PSMA Competitive Binding Assay

This assay is used to determine the binding affinity (IC50) of a test compound (e.g., a DUPA conjugate) by measuring its ability to compete with a known radiolabeled PSMA ligand for binding to PSMA-expressing cells.

Materials:

  • PSMA-positive prostate cancer cells (e.g., LNCaP)

  • A radiolabeled PSMA ligand (e.g., ¹²⁵I-MIP-1095 or ⁶⁸Ga-PSMA-11)

  • The unlabeled test compound (DUPA conjugate) at various concentrations

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Binding buffer (e.g., Opti-MEM)

  • Multi-well plates (e.g., 24-well or 96-well)

  • A gamma counter or a scintillation counter

Procedure:

  • Cell Seeding: Seed PSMA-positive cells (e.g., LNCaP) in multi-well plates and allow them to adhere and grow to a confluent monolayer.

  • Preparation of Reagents: Prepare serial dilutions of the unlabeled test compound in binding buffer. Prepare a solution of the radiolabeled ligand at a fixed concentration (typically at or below its Kd value) in binding buffer.

  • Competition Reaction: Wash the cells with binding buffer. Add the solutions of the unlabeled test compound at various concentrations to the wells, followed by the addition of the radiolabeled ligand. Include control wells with only the radiolabeled ligand (total binding) and wells with an excess of a known potent unlabeled PSMA inhibitor to determine non-specific binding.

  • Incubation: Incubate the plate at a specific temperature (e.g., 4°C to prevent internalization or 37°C) for a sufficient time to reach binding equilibrium (e.g., 1-2 hours).

  • Washing: After incubation, aspirate the binding solution and wash the cells multiple times with ice-cold binding buffer to remove unbound radioligand.

  • Cell Lysis and Counting: Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH). Transfer the cell lysates to counting vials and measure the radioactivity using a gamma counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vitro Cellular Uptake and Internalization Assay

This assay measures the extent to which a PSMA-targeted agent is taken up and internalized by prostate cancer cells.

Materials:

  • PSMA-positive (e.g., LNCaP) and PSMA-negative (e.g., PC-3) prostate cancer cells

  • The radiolabeled PSMA-targeted agent

  • Cell culture medium

  • Acidic buffer (e.g., glycine-HCl, pH 2.5) to strip surface-bound radioactivity

  • PBS (Phosphate-Buffered Saline)

Procedure:

  • Cell Seeding: Seed both PSMA-positive and PSMA-negative cells in separate wells of a multi-well plate and culture until they reach the desired confluency.

  • Incubation with Radiotracer: Add the radiolabeled PSMA-targeted agent to the cells and incubate at 37°C for various time points (e.g., 30 min, 1h, 2h, 4h).

  • Determination of Total Cell-Associated Radioactivity: At each time point, aspirate the medium and wash the cells with ice-cold PBS. Lyse the cells and measure the radioactivity to determine the total cell-associated radioactivity (surface-bound + internalized).

  • Determination of Internalized Radioactivity: For a parallel set of wells, after incubation with the radiotracer, wash the cells with ice-cold PBS. Then, incubate the cells with an acidic buffer for a short period (e.g., 5-10 minutes) to strip the surface-bound radioactivity. Collect the acidic buffer (containing the surface-bound fraction). Lyse the remaining cells and measure the radioactivity in the lysate (internalized fraction).

  • Data Analysis: Express the cellular uptake as a percentage of the added dose per million cells. Calculate the internalization ratio as (internalized radioactivity / total cell-associated radioactivity) x 100%. Compare the uptake in PSMA-positive versus PSMA-negative cells to demonstrate specificity.

In Vivo Biodistribution Study

This study evaluates the distribution and accumulation of a radiolabeled PSMA-targeted agent in different organs and tumors in an animal model of prostate cancer.

Materials:

  • Immunodeficient mice (e.g., nude or SCID mice)

  • PSMA-positive human prostate cancer cells (e.g., LNCaP or 22Rv1)

  • The radiolabeled PSMA-targeted agent

  • Anesthesia for animals

  • A gamma counter

Procedure:

  • Tumor Xenograft Model: Subcutaneously inject PSMA-positive prostate cancer cells into the flank of the immunodeficient mice. Allow the tumors to grow to a suitable size (e.g., 100-200 mm³).

  • Injection of Radiotracer: Administer a known amount of the radiolabeled PSMA-targeted agent to the tumor-bearing mice via intravenous (tail vein) injection.

  • Time Points for Biodistribution: At various time points post-injection (e.g., 1h, 4h, 24h, 48h), euthanize a cohort of mice.

  • Organ and Tumor Harvesting: Dissect the mice and collect major organs (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone) and the tumor.

  • Measurement of Radioactivity: Weigh each organ and tumor sample and measure the radioactivity in each sample using a gamma counter.

  • Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor. This allows for the assessment of tumor uptake and clearance from non-target organs. Tumor-to-organ ratios can also be calculated to evaluate targeting specificity.

Visualization of PSMA-Mediated Endocytosis Pathway

The following diagram illustrates the key steps involved in the binding of a DUPA-conjugated agent to PSMA and its subsequent internalization into a prostate cancer cell.

PSMA_Endocytosis_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space DUPA_Conjugate DUPA Conjugate (Drug/Imaging Agent) PSMA PSMA Receptor DUPA_Conjugate->PSMA Binding Clathrin_Pit Clathrin-Coated Pit PSMA->Clathrin_Pit Internalization PI3K_Akt_Pathway PI3K/Akt Pathway Activation PSMA->PI3K_Akt_Pathway Signaling Endosome Early Endosome Clathrin_Pit->Endosome Lysosome Lysosome Endosome->Lysosome Trafficking Recycling_Endosome Recycling Endosome Endosome->Recycling_Endosome Sorting Payload_Release Payload Release Endosome->Payload_Release Acidification PSMA_Degradation PSMA Degradation Lysosome->PSMA_Degradation PSMA_Recycling PSMA Recycling Recycling_Endosome->PSMA_Recycling PSMA_Recycling->PSMA Return to Membrane

Caption: PSMA-mediated endocytosis of a DUPA-conjugate.

Conclusion

This compound is an indispensable tool in the development of PSMA-targeted agents for prostate cancer. Its protected nature allows for versatile chemical modifications, enabling the attachment of a wide array of diagnostic and therapeutic payloads. The high binding affinity of the deprotected DUPA moiety for PSMA facilitates selective accumulation in prostate cancer cells through receptor-mediated endocytosis. The detailed experimental protocols and the visualized pathway provided in this guide serve as a valuable resource for researchers and drug development professionals working to advance the field of PSMA-targeted theranostics. Further research into the downstream signaling consequences of PSMA ligation and the optimization of linker and payload technologies will continue to enhance the clinical utility of DUPA-based constructs.

References

An In-Depth Technical Guide to the Chemical Properties and Structure of DUPA(OtBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DUPA(OtBu)-OH, with the IUPAC name (4S)-4-[[(2S)-1,5-bis[(2-methylpropan-2-yl)oxy]-1,5-dioxopentan-2-yl]carbamoylamino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid, is a key precursor molecule in the development of targeted therapeutics, particularly for prostate cancer.[1] It is a protected form of DUPA (2-[3-(1,3-dicarboxypropyl)ureido]pentanedioic acid), a potent inhibitor of Prostate-Specific Membrane Antigen (PSMA). PSMA is a transmembrane protein that is highly overexpressed on the surface of prostate cancer cells, making it an attractive target for the selective delivery of cytotoxic agents.[2][3][4] The tert-butyl ester protecting groups on this compound allow for controlled chemical modifications and conjugations to various payloads, such as chemotherapeutic drugs or imaging agents, before deprotection to yield the active PSMA-targeting moiety.

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound, along with a detailed experimental workflow for its application in targeted drug delivery.

Chemical Structure and Properties

This compound is a urea-based small molecule derived from two amino acid residues, glutamic acid and lysine (B10760008), where the carboxylic acid functional groups are protected as tert-butyl esters. This protection strategy is crucial for its use in further chemical synthesis, preventing unwanted side reactions.

Structural Formula:

Key Structural Features:

  • Glutamate-Urea-Lysine Scaffold: The core structure is a peptidomimetic composed of glutamic acid and lysine residues linked by a urea (B33335) functional group. This scaffold has a high affinity for the active site of PSMA.

  • Tert-Butyl Ester Protecting Groups: Three tert-butyl ester groups mask the carboxylic acid functionalities. These groups are stable under many reaction conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA), to yield the active DUPA ligand.

  • Free Carboxylic Acid: The presence of a single free carboxylic acid group on the glutamic acid moiety provides a reactive handle for conjugation to other molecules, such as linkers, drugs, or imaging agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReferences
CAS Number 1026987-94-9[5][6][7]
Molecular Formula C23H40N2O9[5][6][7]
Molecular Weight 488.57 g/mol [5][6][7]
Appearance White to off-white solid[8]
Purity ≥98%[7]
Melting Point 120-123 °C
Solubility Soluble in DMSO and acetonitrile.[8][9]
Storage Powder: -20°C for 3 years. In solvent: -80°C for 1 year.[8]
Spectral Data

While specific spectra are proprietary to manufacturers, the following table summarizes the expected characterization data for this compound based on its structure and analysis of similar compounds.

TechniqueExpected Data
¹H NMR Signals corresponding to the protons of the glutamate (B1630785) and lysine backbones, the urea protons, and the characteristic singlets for the tert-butyl protons.
¹³C NMR Carbon signals for the carbonyls of the esters and urea, the alpha-carbons of the amino acid residues, and the carbons of the tert-butyl groups.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight (488.57 g/mol ), often observed as [M+H]⁺ or [M+Na]⁺ adducts in ESI-MS.

Experimental Protocols

The synthesis of this compound is based on the formation of a urea bond between protected glutamic acid and protected lysine derivatives. The following is a representative experimental protocol adapted from the synthesis of structurally similar compounds.

Synthesis of this compound

Materials:

  • Di-tert-butyl L-glutamate hydrochloride

  • (S)-2-amino-6-((tert-butoxycarbonyl)amino)hexanoic acid

  • Triphosgene (B27547)

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Formation of the Isocyanate: Di-tert-butyl L-glutamate hydrochloride is dissolved in anhydrous DCM and cooled to 0°C. DIPEA is added to neutralize the hydrochloride salt. A solution of triphosgene in DCM is then added dropwise to the cooled solution to form the corresponding isocyanate. The reaction progress is monitored by thin-layer chromatography (TLC).[10][11]

  • Urea Bond Formation: In a separate flask, (S)-2-amino-6-((tert-butoxycarbonyl)amino)hexanoic acid is dissolved in anhydrous DCM, and DIPEA is added. This solution is then added to the freshly prepared isocyanate solution at 0°C. The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete, as indicated by TLC.[10]

  • Work-up and Purification: The reaction mixture is washed with aqueous solutions to remove unreacted starting materials and byproducts. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to yield the Boc-protected intermediate.

  • Selective Deprotection: The Boc protecting group on the lysine side chain is selectively removed using TFA in DCM at room temperature. This step is carefully monitored to avoid the removal of the tert-butyl ester protecting groups.

  • Final Purification: After the removal of the Boc group, the reaction mixture is concentrated, and the final product, this compound, is purified by silica gel column chromatography or preparative HPLC to obtain a white to off-white solid.

Application in PSMA-Targeted Drug Delivery

This compound serves as a critical building block for the synthesis of PSMA-targeted drug conjugates. The free carboxylic acid allows for the attachment of a linker and a therapeutic or diagnostic payload.

Experimental Workflow for PSMA-Targeted Drug Conjugate Synthesis and Action

The following diagram illustrates the general workflow from the synthesis of a DUPA-based drug conjugate to its targeted action on a PSMA-expressing cancer cell.

PSMA_Targeted_Therapy_Workflow cluster_synthesis Synthesis of PSMA-Targeted Drug Conjugate cluster_action Mechanism of Action on Cancer Cell DUPA_OtBu_OH This compound Coupling Coupling Reaction (e.g., EDC/NHS) DUPA_OtBu_OH->Coupling Linker_Payload Linker-Payload Conjugate Linker_Payload->Coupling Protected_Conjugate Protected DUPA-Linker-Payload Coupling->Protected_Conjugate Deprotection Deprotection (e.g., TFA) Protected_Conjugate->Deprotection Final_Conjugate Active DUPA-Drug Conjugate Deprotection->Final_Conjugate Final_Conjugate_Action Active DUPA-Drug Conjugate Binding Binding Final_Conjugate_Action->Binding PSMA_Receptor PSMA Receptor on Cancer Cell Surface PSMA_Receptor->Binding Endocytosis Endocytosis Binding->Endocytosis Internalized_Vesicle Internalized Vesicle (Endosome) Endocytosis->Internalized_Vesicle Drug_Release Drug Release (e.g., linker cleavage) Internalized_Vesicle->Drug_Release Released_Drug Released Drug Drug_Release->Released_Drug Cell_Death Apoptosis / Cell Death Released_Drug->Cell_Death

PSMA-Targeted Drug Delivery Workflow.

This workflow highlights the key steps:

  • Synthesis: The process begins with the coupling of this compound to a linker-payload conjugate. This is typically achieved through standard peptide coupling chemistry. Following successful conjugation, the tert-butyl protecting groups are removed to yield the active PSMA-targeting drug conjugate.

  • Targeting and Internalization: The active conjugate circulates in the bloodstream and selectively binds to PSMA receptors on the surface of prostate cancer cells.[2]

  • Endocytosis and Drug Release: Upon binding, the entire complex is internalized into the cell through endocytosis.[3] Inside the cell, the linker is designed to be cleaved by intracellular conditions (e.g., low pH or specific enzymes), releasing the active payload.

  • Therapeutic Action: The released drug can then exert its cytotoxic effect, leading to the death of the cancer cell.

Conclusion

This compound is a fundamentally important molecule for the development of next-generation targeted therapies for prostate cancer and other PSMA-expressing malignancies. Its chemical structure, with strategically placed protecting groups and a reactive handle, allows for versatile conjugation to a wide range of therapeutic and diagnostic agents. A thorough understanding of its chemical properties and synthetic methodologies is essential for researchers and drug development professionals working to advance the field of targeted oncology. The workflow presented provides a clear roadmap for the design and application of DUPA-based conjugates in the ongoing effort to develop more effective and less toxic cancer treatments.

References

The Gatekeeper's Role: Understanding OtBu Protecting Groups in DUPA(OtBu)-OH Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Strategic Use of Tert-Butyl Protecting Groups in the Synthesis of PSMA-Targeted Radiopharmaceuticals and Drug Conjugates

In the landscape of targeted cancer therapies, particularly for prostate cancer, the prostate-specific membrane antigen (PSMA) has emerged as a pivotal target. The synthesis of PSMA-targeting agents, such as the potent ligand DUPA (2-[3-(1,3-dicarboxypropyl)ureido]pentanedioic acid), requires a nuanced approach to chemical synthesis to ensure precision and efficiency. A critical component in this process is the use of protecting groups, with the tert-butyl (OtBu) group playing a central role in the handling of the precursor molecule, DUPA(OtBu)-OH. This technical guide elucidates the function of OtBu protecting groups in the synthesis and application of this compound, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its importance.

This compound serves as a key intermediate in the development of PSMA-targeted diagnostics and therapeutics.[1][2][3] The "OtBu" designation signifies that the carboxylic acid functionalities of the glutamic acid components of the DUPA molecule are masked as tert-butyl esters. This protection strategy is fundamental to the successful synthesis and subsequent conjugation of DUPA to various moieties, including imaging agents and cytotoxic drugs.

The Imperative of Protection: Why OtBu is Essential

The structure of DUPA features multiple carboxylic acid groups, which are highly reactive nucleophiles. In the absence of protecting groups, these functionalities would interfere with subsequent chemical modifications, leading to a mixture of undesired side products and a significant reduction in the yield of the desired conjugate. The OtBu group provides a robust shield for these carboxylic acids, ensuring that other transformations can be carried out with high specificity.

The selection of OtBu as a protecting group is strategic due to its unique chemical properties. It is stable under a wide range of reaction conditions, including those that are basic or nucleophilic, which are often employed in the conjugation of molecules to the free amine or a linker attached to the DUPA core.[4] This stability allows for a modular and controlled approach to the synthesis of complex drug conjugates.

The Synthesis and Deprotection Cycle: A Two-Act Play

The synthesis of DUPA-based conjugates can be conceptualized as a two-act process: the assembly of the protected precursor and its subsequent deprotection to unveil the active ligand.

Act 1: Synthesis of this compound

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C23H40N2O9[1][3][5]
Molecular Weight 488.57 g/mol [1][]
Appearance White to off-white solid[]
Purity ≥95% or ≥98%[5][]
Solubility Soluble in methanol, sparingly soluble in chloroform[]
Act 2: Deprotection of OtBu Groups

The removal of the OtBu protecting groups is a critical step that is typically performed under acidic conditions. The most common reagent for this deprotection is trifluoroacetic acid (TFA), often used in a solution with a co-solvent like dichloromethane (B109758) (DCM).[4][7] The mechanism of this acid-catalyzed cleavage involves the protonation of the ester oxygen, followed by the departure of the stable tert-butyl cation, which is then neutralized to form isobutylene (B52900) gas.[8][9] This process regenerates the free carboxylic acid functionalities of the DUPA ligand, rendering it active for binding to PSMA.

Table 2: General Conditions for OtBu Deprotection

ParameterConditionReference
Reagent Trifluoroacetic Acid (TFA)[4][7]
Solvent Dichloromethane (DCM)[7]
Concentration Typically 50% TFA in DCM[7]
Temperature Room Temperature[7]
Monitoring TLC or LC-MS[4]

Experimental Protocols: A Guideline for Practice

While specific protocols may vary depending on the scale and specific conjugate, the following provides a general methodology for the deprotection of this compound.

Protocol: Deprotection of this compound using Trifluoroacetic Acid (TFA)

Materials:

  • This compound

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether, cold

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask.

  • To the stirred solution, add an equal volume of TFA dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • To the resulting residue, add cold diethyl ether to precipitate the deprotected DUPA product.

  • Collect the precipitate by filtration or centrifugation.

  • Wash the solid with cold diethyl ether to remove any remaining impurities.

  • Dry the final product under vacuum.

Visualizing the Workflow and Logic

To better illustrate the processes involved, the following diagrams created using the DOT language for Graphviz are provided.

Caption: Chemical Structure of this compound.

Synthesis and Deprotection Workflow of DUPA cluster_synthesis Synthesis of Protected DUPA cluster_conjugation Conjugation cluster_deprotection Deprotection start Protected Glutamic Acid Derivatives reaction Urea (B33335) Formation (e.g., via isocyanate intermediate) start->reaction Coupling protected_dupa This compound reaction->protected_dupa Purification linker Linker/Payload Attachment protected_dupa->linker conjugate Protected DUPA Conjugate linker->conjugate deprotection_step Acidic Cleavage (TFA/DCM) conjugate->deprotection_step final_product Active DUPA Conjugate deprotection_step->final_product

Caption: General workflow for the synthesis and deprotection of DUPA conjugates.

PSMA-Targeted Drug Delivery Signaling Pathway DUPA_conjugate DUPA-Drug Conjugate PSMA PSMA Receptor (on Prostate Cancer Cell) DUPA_conjugate->PSMA Binding Endocytosis Receptor-Mediated Endocytosis PSMA->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Drug_release Drug Release Lysosome->Drug_release Apoptosis Apoptosis/ Cell Death Drug_release->Apoptosis

Caption: Simplified signaling pathway of PSMA-targeted drug delivery.

Conclusion

The use of OtBu protecting groups in this compound is a cornerstone of modern synthetic strategies for developing PSMA-targeted agents. This approach provides the necessary stability and selectivity to construct complex and potent drug conjugates. A thorough understanding of the principles of protection and deprotection, as well as the associated experimental methodologies, is crucial for researchers and drug development professionals working to advance the field of targeted cancer therapy. The continued refinement of these synthetic strategies will undoubtedly lead to the development of more effective and safer treatments for prostate cancer and other PSMA-expressing malignancies.

References

An In-depth Technical Guide to the Early-Stage Research Applications of DUPA(OtBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DUPA(OtBu)-OH, a critical precursor for the development of Prostate-Specific Membrane Antigen (PSMA)-targeted diagnostics and therapeutics. This document details its core applications in early-stage research, providing structured data, experimental methodologies, and visual representations of key biological and experimental processes.

Introduction to this compound

This compound is a protected derivative of the glutamate-urea-glutamate based PSMA inhibitor, DUPA (2-[3-(1,3-dicarboxypropyl)ureido]pentanedioic acid). The tert-butyl (OtBu) protecting groups on the carboxyl moieties and the Boc protecting group on the amine prevent unwanted side reactions during the conjugation of imaging agents or therapeutic payloads.[1][2] This strategic protection makes this compound an essential building block in the synthesis of targeted agents for prostate cancer research. Its primary role is to serve as a precursor that, after conjugation and deprotection, yields a high-affinity ligand for PSMA.[3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C23H40N2O9[5]
Molecular Weight 488.57 g/mol [5]
Appearance White to off-white solid[6]
Solubility Soluble in acetonitrile, sparingly soluble in chloroform, soluble in methanol.[4][6]
Storage -20°C for long-term storage.[4]

Mechanism of Action: Targeting the PSMA Signaling Pathway

PSMA, a transmembrane glycoprotein, is highly overexpressed on the surface of prostate cancer cells, making it an attractive target for targeted therapies.[7] The binding of DUPA-conjugated molecules to PSMA can trigger the internalization of the receptor-ligand complex, delivering the conjugated payload directly into the cancer cell.[8]

Recent research has elucidated the role of PSMA in key oncogenic signaling pathways. PSMA expression has been shown to modulate a switch from the MAPK (mitogen-activated protein kinase) pathway to the PI3K-Akt (phosphatidylinositol 3-kinase-protein kinase B) signaling pathway.[9][10][11] This shift promotes cell survival and proliferation, contributing to prostate cancer progression.[12][13] Specifically, PSMA interacts with the scaffolding protein RACK1, which disrupts the formation of a complex between β1 integrin and IGF-1R that would normally activate the MAPK pathway. This disruption redirects signaling through the PI3K-Akt pathway.[9]

PSMA_Signaling_Pathway PSMA-Mediated Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular DUPA_Conjugate DUPA-Payload Conjugate PSMA PSMA DUPA_Conjugate->PSMA Binding RACK1 RACK1 PSMA->RACK1 Interaction PI3K PI3K PSMA->PI3K Activation Internalization Internalization & Payload Release PSMA->Internalization Integrin β1 Integrin MAPK_Pathway MAPK Pathway (ERK1/2) Integrin->MAPK_Pathway Activation IGF1R IGF-1R IGF1R->MAPK_Pathway Activation RACK1->MAPK_Pathway Inhibition Akt Akt PI3K->Akt Activation Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Promotes

PSMA signaling pathway activation.

Early-Stage Research Applications and Experimental Protocols

This compound is instrumental in several key areas of early-stage prostate cancer research, including the development of targeted drug delivery systems and diagnostic imaging agents.

Synthesis of PSMA-Targeted Conjugates

The primary application of this compound is its conjugation to various molecules of interest, such as cytotoxic drugs, radiometals for imaging or therapy, or fluorescent dyes. This is typically achieved through the activation of the free carboxylic acid group on this compound.

This protocol describes a common method for conjugating this compound to a molecule containing a primary amine.

Materials:

  • This compound

  • Amine-containing payload (e.g., peptide, drug linker)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Activation of this compound:

    • Dissolve this compound (1 equivalent) in anhydrous DMF.

    • Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 4 hours to form the NHS-ester of this compound.[14][15]

  • Conjugation to Amine-Containing Payload:

    • Dissolve the amine-containing payload (1 equivalent) in DMF.

    • Add the activated DUPA-NHS ester solution to the payload solution.

    • Add TEA or DIPEA (2-3 equivalents) to catalyze the reaction.

    • Stir the reaction mixture at room temperature overnight.[16]

  • Purification:

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, purify the crude product using silica (B1680970) gel chromatography or reversed-phase HPLC to obtain the protected DUPA-payload conjugate.

Following conjugation, the tert-butyl and Boc protecting groups must be removed to yield the active, PSMA-binding molecule.

Materials:

  • Protected DUPA-payload conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIS) (as a scavenger)

Procedure:

  • Dissolve the protected conjugate in DCM.

  • Add a solution of TFA in DCM (typically 50-95% TFA).[1]

  • Add TIS (2.5-5% v/v) to scavenge the released tert-butyl cations and prevent side reactions.[2]

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the deprotection by LC-MS.

  • Once complete, evaporate the solvent and TFA under reduced pressure.

  • Purify the final deprotected conjugate by reversed-phase HPLC.[17][18]

Conjugation_Workflow Workflow for DUPA-Payload Conjugation DUPA_OH This compound Activation Activation (EDC/NHS) DUPA_OH->Activation Conjugation Conjugation Activation->Conjugation Payload Amine-Payload Payload->Conjugation Protected_Conj Protected DUPA-Payload Conjugation->Protected_Conj Deprotection Deprotection (TFA/TIS) Protected_Conj->Deprotection Final_Conj Final DUPA-Payload Conjugate Deprotection->Final_Conj

General workflow for conjugation.
In Vitro Evaluation of PSMA-Targeted Conjugates

Once synthesized, the DUPA-conjugates are subjected to a series of in vitro assays to determine their binding affinity, specificity, and cellular uptake.

The binding affinity of DUPA-conjugates to PSMA is often determined using a competitive binding assay, such as the NAALADase (N-acetylated-alpha-linked acidic dipeptidase) assay, which measures the enzymatic activity of PSMA.[19]

Table 2: PSMA Binding Affinities of DUPA and Representative Conjugates

CompoundAssay TypeCell Line/EnzymeIC50 (nM)Ki (nM)Reference(s)
DUPACompetitive BindingLNCaP cell lysates-8[8]
DUPA-IndenoisoquinolineCompetitive Binding22RV1 cellsLow nM range-[20]
PSMA-617 (EuK-based)NAALADase AssayLNCaP cell lysates0.90 ± 0.30-[15]
[natLu]Lu-PSMA-617Competitive BindingLNCaP cells17.77.17[4]
Ga-HTK03177Competitive BindingLNCaP cells-5.0 ± 2.4[19]

Experimental Protocol: NAALADase Assay

Materials:

  • LNCaP cell lysate (as a source of PSMA)

  • NAAG (N-acetylaspartylglutamate) - PSMA substrate

  • Test DUPA-conjugate

  • Amplex Red Glutamic Acid/Glutamate (B1630785) Oxidase Assay Kit

  • Assay Buffer: Tris-HCl buffer, pH 7.4

Procedure:

  • Prepare serial dilutions of the test DUPA-conjugate.

  • In a 96-well plate, incubate the LNCaP cell lysate with the various concentrations of the test conjugate for 15 minutes at 37°C.

  • Add NAAG to initiate the enzymatic reaction and incubate for 1-2 hours at 37°C.

  • Stop the reaction and measure the amount of glutamate produced using the Amplex Red kit according to the manufacturer's instructions.

  • The fluorescence is measured, and the IC50 value (the concentration of the conjugate that inhibits 50% of PSMA enzymatic activity) is calculated by non-linear regression analysis.

To assess the ability of DUPA-conjugates to be taken up by prostate cancer cells, in vitro cellular uptake and internalization assays are performed using PSMA-positive (e.g., LNCaP, 22Rv1) and PSMA-negative (e.g., PC-3) cell lines.[21][22]

Table 3: Cellular Uptake of PSMA-Targeted Agents

AgentCell LineTime PointUptake (% of added activity)Internalization (% of total uptake)Reference(s)
[177Lu]Lu-PSMA-617LNCaP2 h~17%-[23]
[177Lu]Lu-PSMA-617PC-3 PIP (PSMA+)1 h~60%~15%[4]
DUPA-Docetaxel-NPsLNCaP-25% increase vs non-targeted-[8]
J591-SPION-DtxlC4-2 (PSMA+)-Profound uptake-[24]
ACUPA-functionalized micellesLNCaP-Notable internalization-[25]

Experimental Protocol: Cellular Uptake and Internalization Assay

Materials:

  • PSMA-positive (LNCaP) and PSMA-negative (PC-3) cells

  • Radiolabeled or fluorescently-labeled DUPA-conjugate

  • Cell culture medium

  • PBS

  • Acid wash buffer (e.g., glycine-HCl, pH 2.5) to differentiate between membrane-bound and internalized fractions.

  • Lysis buffer

Procedure:

  • Seed cells in 24-well plates and allow them to adhere overnight.

  • Incubate the cells with the labeled DUPA-conjugate at 37°C for various time points (e.g., 30 min, 1h, 2h, 4h).

  • For blocking experiments, pre-incubate a set of cells with a high concentration of unlabeled DUPA or 2-PMPA.

  • At each time point, wash the cells with cold PBS to stop the uptake.

  • For internalization:

    • Incubate the cells with the acid wash buffer on ice to strip off surface-bound ligand. Collect this fraction (membrane-bound).

    • Lyse the cells with lysis buffer to release the internalized ligand. Collect this fraction (internalized).

  • For total uptake:

    • Lyse the cells directly after washing with PBS.

  • Quantify the amount of labeled conjugate in each fraction using a gamma counter (for radiolabeled compounds) or a fluorescence plate reader (for fluorescent compounds).

In Vivo Evaluation

Promising DUPA-conjugates are further evaluated in animal models of prostate cancer to assess their biodistribution, tumor targeting efficacy, and pharmacokinetics.

Table 4: In Vivo Tumor and Organ Uptake of PSMA-Targeted Agents in Mice (%ID/g)

AgentTumor ModelTime p.i.TumorKidneyLiverSpleenReference(s)
[68Ga]Ga-PSMA-11LNCaP xenograft1 h7.13 ± 3.5426.12 ± 2.741.54 ± 0.40-[26]
[177Lu]Lu-PSMA-617PC295 PDX4 h~15~60~0.5~0.5[20]
[177Lu]Lu-HTK03121LNCaP xenograft24 h~104~40~10~5[27]
[68Ga]Ga-BL31Daudi xenograft2 h~8~2.2--[28]

%ID/g: percentage of injected dose per gram of tissue

Experimental Protocol: In Vivo Biodistribution Study

Materials:

  • Male athymic nude mice bearing PSMA-positive tumor xenografts (e.g., LNCaP)

  • Radiolabeled DUPA-conjugate

  • Anesthesia (e.g., isoflurane)

  • SPECT/CT or PET/CT scanner

  • Gamma counter

Procedure:

  • Inject the radiolabeled DUPA-conjugate intravenously into tumor-bearing mice.[29]

  • At various time points post-injection (p.i.) (e.g., 1h, 4h, 24h, 48h), euthanize a cohort of mice.[6]

  • Dissect tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone).

  • Weigh each tissue sample and measure the radioactivity using a gamma counter.

  • Calculate the uptake in each tissue as the percentage of the injected dose per gram of tissue (%ID/g).

  • For imaging studies, mice can be anesthetized and imaged using SPECT/CT or PET/CT at various time points to visualize the biodistribution of the radiotracer.[29]

Biodistribution_Workflow In Vivo Biodistribution Study Workflow Tumor_Model Tumor-Bearing Mouse Model Injection IV Injection of Radiolabeled Conjugate Tumor_Model->Injection Time_Points Euthanasia at Defined Time Points Injection->Time_Points Imaging SPECT/CT or PET/CT Imaging (Optional) Injection->Imaging Dissection Organ & Tumor Dissection Time_Points->Dissection Weighing Tissue Weighing Dissection->Weighing Counting Gamma Counting Weighing->Counting Analysis Data Analysis (%ID/g) Counting->Analysis

Workflow for in vivo biodistribution.

Conclusion

This compound is a cornerstone molecule in the development of novel PSMA-targeted agents for prostate cancer. Its protected structure allows for versatile conjugation to a wide array of functional molecules, enabling the creation of sophisticated tools for targeted drug delivery and molecular imaging. The detailed protocols and compiled data within this guide are intended to support researchers in the design and execution of their early-stage research, ultimately contributing to the advancement of more effective and personalized treatments for prostate cancer.

References

The Triumphant Targeting of Tumors: An In-depth Technical Guide to DUPA(OtBu)-OH in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Technical Deep-Dive for Researchers, Scientists, and Drug Development Professionals

In the landscape of precision oncology, the ability to selectively deliver potent therapeutic agents to cancer cells while sparing healthy tissue is paramount. This guide illuminates the critical role of DUPA(OtBu)-OH, a key precursor to a high-affinity ligand for Prostate-Specific Membrane Antigen (PSMA), in the development of next-generation targeted drug conjugates. PSMA is a transmembrane protein significantly overexpressed in prostate cancer and the neovasculature of many solid tumors, making it an exemplary target for directed therapies.[1][2][3]

This compound serves as a protected form of DUPA (2-[3-(1,3-dicarboxypropyl)ureido]pentanedioic acid), a glutamate-urea-lysine analogue that binds to the active site of PSMA with high affinity.[2][3][4][5] The tert-butyl ester protecting groups ((OtBu)) prevent unwanted reactions during the synthesis and conjugation process, and can be removed in a final deprotection step to yield the active PSMA-binding moiety. This guide provides a comprehensive overview of this compound, its application in constructing PSMA-targeted drug delivery systems, and the experimental methodologies crucial for its evaluation.

The Journey of a Targeted Conjugate: From Synthesis to Cellular U Kuptake

The development of a DUPA-based targeted drug conjugate is a multi-step process that begins with the synthesis of the targeting ligand precursor, this compound. This is followed by its conjugation to a linker and a cytotoxic payload, and culminates in the evaluation of the conjugate's binding affinity, specificity, and efficacy.

G cluster_synthesis Synthesis & Conjugation cluster_evaluation Preclinical Evaluation s1 Synthesis of This compound s3 EDC/NHS Coupling: This compound + Linker-Payload s1->s3 s2 Linker and Payload Preparation s2->s3 s4 Purification of Conjugate s3->s4 s5 Deprotection (Removal of OtBu) s4->s5 e1 In Vitro PSMA Binding Assay (Ki/IC50) s5->e1 Final Conjugate e2 In Vitro Cytotoxicity Assay (IC50) e1->e2 e3 In Vivo Animal Model Studies (Pharmacokinetics & Efficacy) e2->e3

Figure 1: General workflow for the development and evaluation of DUPA-based drug conjugates.

Mechanism of Action: PSMA-Mediated Endocytosis

Upon administration, the DUPA-drug conjugate circulates in the bloodstream and selectively binds to PSMA expressed on the surface of cancer cells. This binding event triggers receptor-mediated endocytosis, a process where the cell membrane engulfs the PSMA-conjugate complex, forming an endosome. The acidic environment within the endosome and subsequent fusion with lysosomes can facilitate the cleavage of the linker, releasing the active cytotoxic drug inside the cell, leading to targeted cell death.

Figure 2: Signaling pathway of PSMA-mediated endocytosis and drug release.

Quantitative Data Summary

The efficacy of DUPA-based conjugates is quantitatively assessed through binding affinity (Ki or IC50 in competitive binding assays) and cytotoxic potency (IC50 in cell viability assays). Lower values indicate higher affinity and potency, respectively.

Table 1: PSMA Binding Affinity of DUPA and Representative Conjugates

CompoundAssay TypeCell Line/EnzymeKi (nM)IC50 (nM)Reference
DUPACompetitive BindingPurified PSMA8-[3]
DUPA-99mTcCompetitive BindingLNCaP Cells-14N/A
PSMA-D4Competitive BindingLNCaP Cell Membranes-28.7 ± 5.2[6][7]
[177Lu]Lu-PSMA-D4Saturation BindingLNCaP Cell Membranes2.4 ± 0.3-[6][7]
PSMA-I&TCompetitive BindingLNCaP Cell Membranes-61.1 ± 7.8[6]
PSMA-11Competitive BindingLNCaP Cell Membranes-84.5 ± 26.5[6]
OncoPSMA-GlyPro-MMAECompetitive BindingLNCaP Cells-~5

Table 2: In Vitro Cytotoxicity of DUPA-Drug Conjugates

ConjugatePayloadCell Line (PSMA+)IC50 (nM)Reference
DUPA-IndenoisoquinolineTopoisomerase I Inhibitor22RV1Low nanomolar rangeN/A
DUPA-PaclitaxelPaclitaxelPSMA-expressing cellsPotent cytotoxicityN/A
PSMA-DOCDocetaxel (B913)22Rv1Close to unmodified docetaxel[8]
CTT1700Monomethyl Auristatin E (MMAE)PSMA+ cellsTo be determined[1]
OncoPSMA-GlyPro-MMAEMonomethyl Auristatin E (MMAE)LNCaP~10[9]

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of scientific advancement. Below are representative methodologies for the synthesis and evaluation of DUPA-based drug conjugates.

Protocol 1: Synthesis of a this compound-Drug Conjugate via EDC/NHS Coupling

This protocol describes a general two-step procedure for conjugating the carboxylic acid of this compound to a primary amine on a drug or linker-drug molecule.

Materials:

  • This compound

  • Amine-containing drug/linker-drug

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous Dimethylformamide (DMF)

  • Conjugation Buffer 1: 0.1M MES, pH 4.5-5

  • Conjugation Buffer 2: 1X PBS, pH 7.2-7.5

  • Quenching reagent (e.g., 2-mercaptoethanol (B42355) or hydroxylamine)

  • Desalting column

Procedure:

  • Activation of this compound: a. Dissolve this compound in Conjugation Buffer 1. b. Add EDC and NHS (or Sulfo-NHS) to the this compound solution. A typical molar ratio is 1:2:5 (DUPA:EDC:NHS). c. React for 15-30 minutes at room temperature to form the amine-reactive NHS ester.

  • Quenching of Excess EDC (Optional but Recommended): a. Add 2-mercaptoethanol to a final concentration of 20 mM to quench any remaining EDC. This prevents unwanted crosslinking of the amine-containing drug if it also possesses carboxyl groups.

  • Conjugation to Amine-containing Drug: a. If a quenching step was performed, purify the activated this compound using a desalting column equilibrated with Conjugation Buffer 2. b. Dissolve the amine-containing drug/linker-drug in Conjugation Buffer 2. c. Add the activated this compound to the drug solution at an equimolar ratio. d. Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching of the Conjugation Reaction: a. Add hydroxylamine (B1172632) to a final concentration of 10 mM to quench any unreacted NHS esters.

  • Purification: a. Purify the final this compound-drug conjugate using a desalting column or other appropriate chromatographic techniques (e.g., HPLC) to remove unreacted components and byproducts.

  • Deprotection: a. Treat the purified conjugate with a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (e.g., 1:1 v/v) to remove the tert-butyl protecting groups. b. Monitor the reaction by HPLC or mass spectrometry. c. Upon completion, evaporate the solvent and purify the final deprotected conjugate.

Protocol 2: PSMA Competitive Radioligand Binding Assay

This assay determines the binding affinity (IC50 and subsequently Ki) of a test compound (e.g., a DUPA-drug conjugate) by measuring its ability to compete with a radiolabeled ligand for binding to PSMA on cancer cells.

Materials:

  • PSMA-positive cells (e.g., LNCaP)

  • Radiolabeled PSMA ligand (e.g., [177Lu]Lu-PSMA-617) of known concentration and Kd.

  • Test compound (unlabeled DUPA-drug conjugate) at various concentrations.

  • Binding buffer (e.g., Tris-HCl with MgCl2)

  • Wash buffer (ice-cold PBS)

  • 96-well filter plates (presoaked in 0.3% PEI)

  • Scintillation cocktail and counter

Procedure:

  • Cell Preparation: a. Culture LNCaP cells to confluency. b. Harvest cells and prepare a cell suspension of known density (e.g., 1 x 10^5 cells/well). c. Alternatively, prepare cell membranes from a cell pellet.

  • Assay Setup: a. In a 96-well plate, add the cell suspension or membranes. b. To each well, add the radiolabeled ligand at a fixed concentration (typically at or below its Kd). c. Add the unlabeled test compound at a range of concentrations (e.g., 10-fold serial dilutions from 1 pM to 10 µM). d. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known PSMA inhibitor, e.g., 2-PMPA).

  • Incubation: a. Incubate the plate for 1-2 hours at 37°C with gentle agitation.

  • Filtration and Washing: a. Stop the binding reaction by rapid vacuum filtration through the 96-well filter plate. b. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: a. Dry the filters. b. Add scintillation cocktail to each well. c. Count the radioactivity in each well using a scintillation counter.

  • Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding against the log concentration of the test compound. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: In Vitro Cytotoxicity MTT Assay

This colorimetric assay measures cell viability by assessing the metabolic activity of cells. It is commonly used to determine the IC50 of a cytotoxic compound.

Materials:

  • Targeted cancer cell line (PSMA-positive, e.g., LNCaP) and a control cell line (PSMA-negative, e.g., PC-3)

  • DUPA-drug conjugate and the free drug

  • Cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: a. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. b. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of the DUPA-drug conjugate and the free drug in culture medium. b. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a control. c. Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C.

  • MTT Addition: a. After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well. b. Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: a. Carefully remove the medium from the wells without disturbing the formazan crystals. b. Add 100-150 µL of the solubilization solution to each well. c. Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.

  • Absorbance Measurement: a. Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the percentage of viability against the log concentration of the compound. c. Fit the data to a dose-response curve to determine the IC50 value.

Future Perspectives

The use of this compound as a foundational building block for PSMA-targeted therapies continues to hold immense promise. Future research will likely focus on the development of novel linkers that offer enhanced stability in circulation and more efficient cleavage within the tumor microenvironment. Furthermore, the conjugation of DUPA to a wider array of therapeutic payloads, including immunomodulatory agents and other targeted inhibitors, will expand the therapeutic potential of this approach beyond traditional chemotherapy. As our understanding of tumor biology deepens, the modular nature of DUPA-based conjugates will allow for the rapid development of highly specific and potent treatments for prostate cancer and other PSMA-expressing malignancies.

References

The Significance of DUPA(OtBu)-OH in Theranostics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The landscape of cancer treatment is rapidly evolving towards targeted therapies that offer higher efficacy and lower systemic toxicity. In this context, theranostics, a paradigm that integrates diagnostic imaging and targeted therapy, has emerged as a powerful approach. A key element in the development of effective theranostics for prostate cancer is the targeting of Prostate-Specific Membrane Antigen (PSMA), a transmembrane protein highly overexpressed on the surface of prostate cancer cells. This technical guide provides an in-depth exploration of DUPA(OtBu)-OH, a critical precursor for the synthesis of DUPA-based ligands that exhibit high affinity and specificity for PSMA. We will delve into its chemical properties, its role in the construction of theranostic agents, and the underlying biological pathways influenced by PSMA-targeted interventions. This guide will further provide detailed experimental protocols and quantitative data to support researchers and drug development professionals in this promising field.

Introduction to this compound and its Role in PSMA-Targeted Theranostics

This compound, with the chemical name (S)-5-tert-Butoxy-4-(3-((s)-1,5-di-tert-butoxy-1,5-dioxopentan-2-yl)ureido)-5-oxopentanoic acid, is a protected derivative of 2-[3-(1,3-dicarboxypropyl)ureido]pentanedioic acid (DUPA). The tert-butyl (OtBu) protecting groups on the carboxylic acid functionalities are crucial for synthetic strategies, allowing for controlled conjugation of DUPA to various molecular entities such as therapeutic drugs, imaging agents, and nanoparticles. Following conjugation, these protecting groups are removed to yield the active DUPA ligand, which can then effectively bind to PSMA.

The significance of DUPA lies in its high binding affinity for PSMA, a well-validated biomarker for prostate cancer. PSMA is overexpressed on the majority of prostate cancer cells, and its expression levels correlate with tumor aggressiveness and metastasis.[1][2] This makes it an ideal target for delivering cytotoxic payloads or imaging agents directly to the tumor site, thereby minimizing off-target effects and enhancing the therapeutic index. DUPA-conjugated molecules are internalized by PSMA-expressing cells through a process of endocytosis, leading to the intracellular release of the therapeutic or diagnostic cargo.[3][4]

Quantitative Data on DUPA-Based Theranostics

The efficacy of DUPA-based theranostic agents is underpinned by their high binding affinity to PSMA and their potent cytotoxic or imaging capabilities. The following tables summarize key quantitative data from various preclinical studies.

Table 1: Binding Affinity of DUPA and DUPA-Conjugates to PSMA

CompoundKi (nM)IC50 (nM)Cell LineReference
DUPA847-[2]
DUPA-Indenoisoquinoline Conjugate-Low nanomolar range22RV1[2]
SBPD-1 (DUPA-MMAE conjugate)8.843.90PC3-PIP (PSMA+)[5]
SBPD-1 (DUPA-MMAE conjugate)8.84151.1PC3-flu (PSMA-)[5]

Table 2: In Vitro Cytotoxicity of DUPA-Drug Conjugates

CompoundCell LineIC50Reference
DUPA-Indenoisoquinoline22RV1Low nanomolar range[6]
DUPA-PaclitaxelPSMA-expressing cell linesPotent cytotoxicity[7]
SBPD-1 (MMAE conjugate)PC3-PIP (PSMA+)3.90 nM[5]
SBPD-1 (MMAE conjugate)PC3-flu (PSMA-)151.1 nM[5]

Table 3: In Vivo Tumor Uptake of DUPA-Based Imaging Agents

Imaging AgentTumor ModelUptake (%ID/g)Time PointReference
[68Ga]Ga-PSMA-11PSMA+ PIP tumor3.78 ± 0.9030 min[8]
[68Ga]6PSMA+ PIP tumor3.29 ± 0.772 h[8]
[68Ga]Ga-P13722Rv1 xenograft6.43 ± 0.9860 min[9]

PSMA Signaling Pathways

Recent research has elucidated the role of PSMA not just as a biomarker but also as an active participant in signaling pathways that promote prostate cancer progression. Understanding these pathways is critical for developing more effective PSMA-targeted therapies.

PSMA expression has been shown to modulate the PI3K-AKT-mTOR and MAPK signaling pathways.[10][11] One proposed mechanism involves the enzymatic activity of PSMA, which cleaves glutamate (B1630785) from substrates. This released glutamate can then activate metabotropic glutamate receptors (mGluRs), leading to the activation of the PI3K-AKT pathway, a key driver of cell growth, proliferation, and survival.[10] Another mechanism suggests that PSMA interacts with the scaffolding protein RACK1, disrupting the formation of a complex between β1 integrin and the insulin-like growth factor receptor (IGF-1R). This disruption shifts the signaling from the proliferative MAPK pathway to the pro-survival PI3K-AKT pathway.[10][11][12][13]

PSMA_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PSMA PSMA RACK1 RACK1 PSMA->RACK1 interacts with Glutamate Glutamate PSMA->Glutamate enzymatic activity PI3K PI3K PSMA->PI3K promotes activation mGluR1 mGluR1 mGluR1->PI3K activates IGF1R IGF-1R GRB2 GRB2 IGF1R->GRB2 canonical pathway Beta1_Integrin β1 Integrin Beta1_Integrin->GRB2 Glutamate->mGluR1 activates AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival ERK ERK1/2 GRB2->ERK activates ERK->Proliferation_Survival

Caption: PSMA-mediated signaling pathways in prostate cancer.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound and its derivatives.

Synthesis of a DUPA-Drug Conjugate (General Protocol)

This protocol outlines the general steps for conjugating a drug to DUPA, using this compound as the starting material.

Synthesis_Workflow A 1. Activation of this compound B 2. Conjugation to Drug-Linker A->B C 3. Deprotection of OtBu groups B->C D 4. Purification and Characterization C->D

Caption: General workflow for DUPA-drug conjugate synthesis.

Materials:

  • This compound

  • Drug molecule with a suitable linker (e.g., containing an amine or thiol group)

  • Coupling agents (e.g., HATU, HOBt, EDC)

  • Base (e.g., DIPEA)

  • Solvent (e.g., DMF, DMSO)

  • Deprotection reagent (e.g., Trifluoroacetic acid (TFA))

  • Purification system (e.g., HPLC)

  • Analytical instruments (e.g., LC-MS, NMR)

Procedure:

  • Activation of this compound:

    • Dissolve this compound in an anhydrous aprotic solvent such as DMF.

    • Add a coupling agent (e.g., 1.2 equivalents of HATU) and a base (e.g., 2 equivalents of DIPEA).

    • Stir the reaction mixture at room temperature for 30-60 minutes to activate the carboxylic acid group.

  • Conjugation to Drug-Linker:

    • In a separate flask, dissolve the drug-linker molecule in the same solvent.

    • Add the activated this compound solution dropwise to the drug-linker solution.

    • Stir the reaction at room temperature for 4-24 hours, monitoring the reaction progress by LC-MS.

  • Deprotection of Tert-Butyl Groups:

    • Once the conjugation is complete, remove the solvent under reduced pressure.

    • Dissolve the crude product in a solution of TFA in dichloromethane (B109758) (e.g., 50% v/v).

    • Stir the reaction at room temperature for 1-4 hours. The deprotection can be monitored by LC-MS.

  • Purification and Characterization:

    • Concentrate the reaction mixture and purify the final DUPA-drug conjugate by preparative HPLC.

    • Characterize the purified product by analytical HPLC, LC-MS, and NMR to confirm its identity and purity.

In Vitro Cytotoxicity Assay

This protocol describes a method to evaluate the cytotoxic effects of DUPA-drug conjugates on PSMA-positive and PSMA-negative cancer cell lines.

Cytotoxicity_Workflow A 1. Cell Seeding B 2. Compound Treatment A->B C 3. Incubation B->C D 4. Cell Viability Assay (e.g., MTT, CellTiter-Glo) C->D E 5. Data Analysis (IC50) D->E

Caption: Workflow for in vitro cytotoxicity assay.

Materials:

  • PSMA-positive cell line (e.g., LNCaP, C4-2, PC3-PIP)

  • PSMA-negative cell line (e.g., PC3, DU145, PC3-flu)

  • Cell culture medium and supplements (e.g., RPMI-1640, FBS, penicillin-streptomycin)

  • DUPA-drug conjugate and control compounds

  • 96-well plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well.

    • Incubate the plates overnight at 37°C in a 5% CO2 incubator to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the DUPA-drug conjugate and control compounds in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with medium only as a negative control.

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Cell Viability Assay:

    • For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, add 100 µL of solubilization solution (e.g., DMSO) and measure the absorbance at 570 nm.

    • For CellTiter-Glo® assay: Add 100 µL of CellTiter-Glo® reagent to each well, mix for 2 minutes, and measure the luminescence.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression analysis.

In Vivo Theranostic Evaluation in a Xenograft Mouse Model

This protocol details the steps for evaluating the therapeutic efficacy and imaging potential of a DUPA-based theranostic agent in a mouse model of prostate cancer.

InVivo_Workflow A 1. Tumor Xenograft Implantation B 2. Randomization and Grouping A->B C 3. Theranostic Agent Administration B->C D 4. In Vivo Imaging (e.g., PET/CT) C->D E 5. Monitoring of Tumor Growth and Body Weight C->E F 6. Biodistribution Study C->F G 7. Data Analysis D->G E->G F->G

Caption: Workflow for in vivo theranostic evaluation.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • PSMA-positive prostate cancer cells (e.g., LNCaP, 22RV1)

  • Matrigel

  • DUPA-based theranostic agent

  • Imaging system (e.g., PET/CT, SPECT/CT)

  • Calipers for tumor measurement

  • Analytical balance for body weight measurement

Procedure:

  • Tumor Xenograft Implantation:

    • Subcutaneously inject a suspension of PSMA-positive prostate cancer cells (e.g., 1-5 x 10^6 cells) mixed with Matrigel into the flank of each mouse.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Grouping:

    • Randomize the mice into different treatment groups (e.g., vehicle control, theranostic agent at different doses).

  • Theranostic Agent Administration:

    • Administer the theranostic agent and vehicle control to the respective groups via an appropriate route (e.g., intravenous injection).

  • In Vivo Imaging:

    • At specified time points after administration, perform imaging (e.g., PET/CT for 68Ga-labeled agents, SPECT/CT for 177Lu-labeled agents) to visualize the biodistribution and tumor targeting of the agent.

  • Monitoring of Tumor Growth and Body Weight:

    • Measure the tumor volume with calipers and the body weight of the mice regularly (e.g., every 2-3 days).

    • Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Biodistribution Study (Optional):

    • At the end of the study, euthanize the mice and harvest major organs and tumors.

    • Measure the radioactivity in each tissue using a gamma counter to determine the percentage of injected dose per gram of tissue (%ID/g).

  • Data Analysis:

    • Analyze the imaging data to quantify tumor uptake.

    • Plot tumor growth curves and body weight changes over time for each group.

    • Perform statistical analysis to determine the significance of the therapeutic effect.

Conclusion

This compound is a cornerstone molecule in the development of PSMA-targeted theranostics for prostate cancer. Its protected carboxylic acid groups facilitate the straightforward synthesis of a wide array of DUPA-based conjugates. The high affinity and specificity of the resulting DUPA ligands for PSMA enable the targeted delivery of potent therapeutic agents and sensitive imaging probes to prostate cancer cells. The growing understanding of PSMA's role in oncogenic signaling pathways further highlights the potential of PSMA-targeted therapies to not only deliver cytotoxic payloads but also to modulate tumor biology directly. The quantitative data and detailed experimental protocols provided in this guide are intended to empower researchers and clinicians to further advance the development and clinical translation of these promising theranostic agents, ultimately improving outcomes for patients with prostate cancer.

References

Methodological & Application

Synthesis Protocol for DUPA(OtBu)-OH: A Key Precursor for PSMA-Targeted Research

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Abstract

This document provides a detailed protocol for the synthesis of DUPA(OtBu)-OH, a crucial precursor for the development of prostate-specific membrane antigen (PSMA)-targeted imaging agents and therapeutics. The synthesis involves the formation of a urea (B33335) linkage between two protected L-glutamate moieties. This protocol is intended for researchers and scientists in the fields of medicinal chemistry, drug discovery, and molecular imaging.

Introduction

Prostate-specific membrane antigen (PSMA) is a well-validated biomarker that is overexpressed on the surface of prostate cancer cells.[1] This has led to the development of numerous PSMA-targeted agents for the diagnosis and treatment of prostate cancer. This compound, a protected derivative of 2-[3-(1,3-dicarboxypropyl)ureido]pentanedioic acid (DUPA), serves as a key building block for conjugating various payloads, such as imaging agents (e.g., radioisotopes, fluorescent dyes) and cytotoxic drugs, to a PSMA-targeting scaffold.[][3][4][5] The tert-butyl ester protecting groups (OtBu) mask the carboxylic acid functionalities during synthesis and can be removed in the final deprotection step. This protocol outlines a reliable method for the preparation of this compound for research purposes.

Chemical Information

Compound IUPAC Name CAS Number Molecular Formula Molecular Weight
This compoundN-[[[(1S)-3-carboxy-1-[(1,1-dimethylethoxy)carbonyl]propyl]amino]carbonyl]-L-glutamic acid, 1,5-bis(1,1-dimethylethyl) ester1026987-94-9C23H40N2O9488.58 g/mol
L-Glutamic acid di-tert-butyl ester hydrochloride(S)-Di-tert-butyl 2-aminopentanedioate hydrochloride13045-63-9C13H26ClNO4295.81 g/mol
Triphosgene (B27547)Bis(trichloromethyl) carbonate32315-10-9C3Cl6O3296.75 g/mol

Experimental Protocol: Synthesis of this compound

This protocol is based on the general principle of forming a urea bond by reacting an isocyanate intermediate with an amine.

Materials:

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice bath

  • Addition funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

  • NMR spectrometer

  • Mass spectrometer

Procedure:

Step 1: Formation of the Isocyanate Intermediate

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve L-glutamic acid di-tert-butyl ester hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add triethylamine (2.2 eq) to the solution while stirring.

  • In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous DCM.

  • Slowly add the triphosgene solution to the cooled glutamate (B1630785) solution via an addition funnel over a period of 30 minutes. Caution: Triphosgene is highly toxic and moisture-sensitive. Handle with extreme care in a well-ventilated fume hood.

  • Allow the reaction mixture to stir at 0 °C for 2 hours. The formation of the isocyanate can be monitored by TLC.

Step 2: Urea Formation

  • In a separate round-bottom flask, dissolve L-glutamic acid di-tert-butyl ester hydrochloride (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C and add triethylamine (1.1 eq).

  • Slowly add the solution from step 2 to the isocyanate solution from Step 1 at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

Step 3: Work-up and Purification

  • Quench the reaction by slowly adding saturated aqueous NaHCO3 solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound as a white solid.

Characterization:

The identity and purity of the synthesized this compound should be confirmed by NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Experimental Workflow

G cluster_0 Step 1: Isocyanate Formation cluster_1 Step 2: Urea Formation cluster_2 Step 3: Work-up and Purification A L-Glutamic acid di-tert-butyl ester HCl in anhydrous DCM B Add Et3N at 0°C A->B D Slowly add triphosgene solution at 0°C B->D C Triphosgene in anhydrous DCM C->D E Stir at 0°C for 2h D->E H Add amine solution to isocyanate solution at 0°C E->H F L-Glutamic acid di-tert-butyl ester HCl in anhydrous DCM G Add Et3N at 0°C F->G G->H I Stir overnight at room temperature H->I J Quench with NaHCO3 I->J K Wash with H2O and Brine J->K L Dry with Na2SO4 and concentrate K->L M Silica gel column chromatography L->M N This compound M->N

Caption: Synthesis workflow for this compound.

Application: PSMA-Targeted Drug Delivery

DUPA-conjugated molecules are designed to selectively target cells expressing PSMA. The mechanism involves the binding of the DUPA ligand to the extracellular domain of PSMA, followed by internalization of the PSMA-ligand complex.[1] This process, known as endocytosis, delivers the conjugated payload (e.g., a cytotoxic drug) directly into the cancer cell, thereby minimizing off-target toxicity and enhancing therapeutic efficacy.

PSMA-Targeted Drug Delivery Pathway

G cluster_cell Prostate Cancer Cell cluster_extracellular Extracellular Space PSMA PSMA Receptor Endosome Endosome PSMA->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Drug_Release Drug Release Lysosome->Drug_Release Target Intracellular Target (e.g., DNA, Tubulin) Drug_Release->Target Apoptosis Apoptosis Target->Apoptosis DUPA_Drug DUPA-Drug Conjugate DUPA_Drug->PSMA Binding

Caption: PSMA-targeted drug delivery pathway.

Conclusion

This protocol provides a comprehensive guide for the synthesis of this compound, a valuable precursor for the development of PSMA-targeted agents. The successful synthesis and purification of this compound will enable researchers to explore novel diagnostic and therapeutic strategies for prostate cancer. Adherence to safety precautions, particularly when handling triphosgene, is paramount. The provided diagrams illustrate the key steps in the synthesis and the mechanism of action for the resulting targeted therapies.

References

Application Notes and Protocols: Step-by-Step Conjugation of DUPA(OtBu)-OH to Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostate-Specific Membrane Antigen (PSMA) is a well-established biomarker and therapeutic target for prostate cancer. Its overexpression on the surface of prostate cancer cells makes it an attractive target for the delivery of therapeutic and imaging agents. DUPA (2-[3-(1,3-dicarboxypropyl)ureido]pentanedioic acid) is a potent, urea-based inhibitor of PSMA that can be utilized as a targeting ligand to deliver conjugated payloads, such as peptides, radiopharmaceuticals, and cytotoxic drugs, specifically to PSMA-expressing cells.

This document provides detailed application notes and protocols for the conjugation of a protected form of DUPA, DUPA(OtBu)-OH, to peptides. The tert-butyl (OtBu) protecting groups on the carboxylic acid moieties of DUPA prevent unwanted side reactions during the coupling process and are subsequently removed under acidic conditions. The protocols described herein are applicable for both solid-phase and solution-phase conjugation strategies.

Chemical Structures

The following diagram illustrates the key chemical structures involved in the conjugation process.

Chemical Structures DUPA_OtBu_OH This compound (Protected Targeting Ligand) Protected_Conjugate Protected DUPA-Peptide Conjugate DUPA_OtBu_OH->Protected_Conjugate Peptide Peptide (with free N-terminus) Peptide->Protected_Conjugate Coupling_Reagents Coupling Reagents (e.g., HATU, HBTU, DIC) Coupling_Reagents->Protected_Conjugate Base Base (e.g., DIPEA) Base->Protected_Conjugate Final_Conjugate Final DUPA-Peptide Conjugate Protected_Conjugate->Final_Conjugate Deprotection TFA_Cocktail TFA Cleavage Cocktail (TFA, TIS, H2O) TFA_Cocktail->Final_Conjugate

Caption: Key molecules in the DUPA-peptide conjugation process.

Quantitative Data Summary

The following table summarizes typical quantitative data associated with the conjugation of this compound to peptides. Actual results may vary depending on the specific peptide sequence and reaction conditions.

ParameterSolid-Phase ConjugationSolution-Phase Conjugation
This compound Equivalents 1.5 - 3.01.1 - 1.5
Coupling Reagent Equivalents 1.5 - 3.01.1 - 1.5
Base Equivalents 3.0 - 6.02.0 - 3.0
Typical Coupling Time 2 - 4 hours2 - 12 hours
Deprotection Time 2 - 4 hours2 - 4 hours
Crude Purity (Post-Cleavage) 50 - 80%40 - 70%
Final Purity (Post-HPLC) >95%>95%
Overall Yield (Post-HPLC) 20 - 50%15 - 40%

Experimental Protocols

Two primary methodologies for the conjugation of this compound to peptides are detailed below: solid-phase conjugation to a resin-bound peptide and solution-phase conjugation to a purified peptide.

Protocol 1: Solid-Phase Conjugation of this compound to a Resin-Bound Peptide

This protocol is recommended when the peptide is synthesized via Solid-Phase Peptide Synthesis (SPPS), as the conjugation can be performed as the final step before cleavage and deprotection.

Experimental Workflow:

Solid-Phase Conjugation Workflow cluster_spps SPPS cluster_conjugation Conjugation cluster_finalization Finalization Peptide_Synthesis 1. Peptide Synthesis on Resin Fmoc_Deprotection 2. Final Fmoc Deprotection Peptide_Synthesis->Fmoc_Deprotection Activation 3. Pre-activation of this compound Fmoc_Deprotection->Activation Coupling 4. Coupling to Resin-Bound Peptide Activation->Coupling Cleavage_Deprotection 5. Cleavage and Deprotection Coupling->Cleavage_Deprotection Purification 6. Purification (HPLC) Cleavage_Deprotection->Purification Characterization 7. Characterization (MS, HPLC) Purification->Characterization

Caption: Workflow for solid-phase DUPA-peptide conjugation.

Materials:

  • Fmoc-protected peptide-on-resin with a free N-terminal amine

  • This compound

  • Coupling reagent (e.g., HATU, HBTU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638) solution (20% in DMF)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)

  • Cold diethyl ether

  • HPLC purification system and columns

  • Mass spectrometer

Procedure:

  • Peptide Synthesis: Synthesize the desired peptide sequence on a suitable resin (e.g., Rink Amide resin for a C-terminal amide) using standard Fmoc-based SPPS.

  • Final Fmoc Deprotection: After the final amino acid coupling, deprotect the N-terminal Fmoc group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Activation of this compound: In a separate vessel, dissolve this compound (2 equivalents relative to resin loading), a coupling reagent such as HATU (1.95 equivalents), and DIPEA (4 equivalents) in anhydrous DMF. Allow the mixture to pre-activate for 5-10 minutes.

  • Coupling to Resin-Bound Peptide: Add the activated this compound solution to the resin-bound peptide. Agitate the mixture at room temperature for 2-4 hours. Monitor the reaction completion using a Kaiser test (ninhydrin test). A negative Kaiser test (yellow beads) indicates complete coupling.

  • Washing: After the coupling is complete, wash the resin thoroughly with DMF, DCM, and methanol, and then dry the resin under vacuum.

  • Cleavage and Deprotection: Treat the dried resin with a freshly prepared cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-4 hours at room temperature.[1] This step simultaneously cleaves the peptide from the resin and removes the tert-butyl protecting groups from the DUPA moiety and any acid-labile side-chain protecting groups on the peptide.

  • Precipitation and Isolation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether. Dry the crude peptide under vacuum.

  • Purification: Purify the crude DUPA-peptide conjugate by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[2]

  • Characterization: Confirm the identity and purity of the final product by analytical RP-HPLC and mass spectrometry.[3][4]

Protocol 2: Solution-Phase Conjugation of this compound to a Purified Peptide

This protocol is suitable when the peptide has already been synthesized, purified, and has a free N-terminal amine.

Experimental Workflow:

Solution-Phase Conjugation Workflow cluster_reaction Reaction cluster_deprotection Deprotection cluster_finalization Finalization Activation 1. Activation of this compound Coupling 2. Coupling with Purified Peptide Activation->Coupling TFA_Treatment 3. TFA Deprotection Coupling->TFA_Treatment Purification 4. Purification (HPLC) TFA_Treatment->Purification Characterization 5. Characterization (MS, HPLC) Purification->Characterization

Caption: Workflow for solution-phase DUPA-peptide conjugation.

Materials:

  • Purified peptide with a free N-terminal amine and protected side chains (if necessary)

  • This compound

  • Coupling reagent (e.g., TBTU, DIC)[5]

  • Base (e.g., DIPEA)

  • Anhydrous DMF or other suitable aprotic solvent

  • TFA

  • Scavengers (e.g., TIS, H₂O)

  • Cold diethyl ether

  • HPLC purification system and columns

  • Mass spectrometer

Procedure:

  • Activation of this compound: Dissolve this compound (1.2 equivalents) and a coupling reagent such as TBTU (1.2 equivalents) in anhydrous DMF. Add DIPEA (2.5 equivalents) and stir the mixture at 0°C for 15 minutes to activate the carboxylic acid.[5]

  • Coupling Reaction: Dissolve the purified peptide (1 equivalent) in anhydrous DMF and add it to the activated this compound solution. Allow the reaction to proceed at room temperature overnight.[5]

  • Reaction Quenching and Work-up: Quench the reaction by adding water. The protected conjugate may be extracted with an organic solvent like ethyl acetate, washed with brine, and dried over sodium sulfate.

  • Deprotection: Remove the solvent under reduced pressure. Dissolve the crude protected conjugate in a solution of TFA/TIS/H₂O (95:2.5:2.5) and stir at room temperature for 2-4 hours to remove the tert-butyl protecting groups.[1]

  • Precipitation and Isolation: Precipitate the deprotected peptide by adding the reaction mixture to cold diethyl ether. Isolate the precipitate by centrifugation and wash with cold ether.

  • Purification: Purify the crude DUPA-peptide conjugate by preparative RP-HPLC.[2]

  • Characterization: Confirm the identity and purity of the final product by analytical RP-HPLC and mass spectrometry.[3][4]

Conclusion

The successful conjugation of this compound to peptides provides a versatile platform for the development of targeted therapeutics and diagnostics for prostate cancer. The choice between solid-phase and solution-phase synthesis will depend on the overall synthetic strategy for the peptide. Careful optimization of coupling and deprotection conditions, followed by rigorous purification and characterization, is crucial for obtaining high-quality DUPA-peptide conjugates for research and drug development applications.

References

Application Notes and Protocols: DUPA(OtBu)-OH Conjugation with Fluorescent Dyes for PSMA-Targeted Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostate-Specific Membrane Antigen (PSMA) is a well-established biomarker that is overexpressed in prostate cancer cells, making it an attractive target for diagnostic imaging and targeted therapy. DUPA(OtBu)-OH is a protected, high-affinity ligand for PSMA.[1][2][3][4][5] This document provides detailed protocols for the conjugation of this compound to fluorescent dyes, creating powerful probes for the sensitive and specific visualization of PSMA-expressing cells. The resulting fluorescent conjugates can be utilized in a variety of applications, including in vitro cellular imaging, in vivo preclinical imaging, and fluorescence-guided surgery.[6][7]

The core of the conjugation strategy involves the activation of the free carboxylic acid on this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a reactive NHS ester. This intermediate readily couples with a primary amine on a fluorescent dye to form a stable amide bond. Subsequent deprotection of the tert-butyl (OtBu) ester groups using trifluoroacetic acid (TFA) yields the active PSMA-binding fluorescent probe.

Chemical Structures and Reaction Scheme

This compound possesses a single free carboxylic acid, while the other carboxyl groups are protected as tert-butyl esters. This allows for site-specific conjugation to the free carboxyl group.

This compound Structure:

  • IUPAC Name: N-[[[(1S)-3-carboxy-1-[(1,1-dimethylethoxy)carbonyl]propyl]amino]carbonyl]-L-glutamic acid, 1,5-bis(1,1-dimethylethyl) ester[8][9]

  • Molecular Formula: C23H40N2O9[8][9]

  • Molecular Weight: 488.57 g/mol []

The general workflow for the conjugation and subsequent activation of the probe is illustrated below.

G cluster_0 Step 1: Activation and Conjugation cluster_1 Step 2: Deprotection DUPA This compound EDC_NHS EDC, NHS in Anhydrous DMF DUPA->EDC_NHS Activated_DUPA Activated DUPA-NHS Ester EDC_NHS->Activated_DUPA Activation Amine_Dye Amine-Modified Fluorescent Dye Activated_DUPA->Amine_Dye Conjugate_Protected Protected DUPA-Dye Conjugate Amine_Dye->Conjugate_Protected Conjugation TFA TFA/DCM Conjugate_Protected->TFA Conjugate_Active Active DUPA-Dye Conjugate TFA->Conjugate_Active OtBu Removal

General workflow for DUPA-Dye conjugation.

Application Data: Performance of PSMA-Targeted Fluorescent Probes

The following tables summarize representative data from preclinical studies of PSMA-targeted fluorescent probes, demonstrating their efficacy.

Table 1: In Vitro PSMA Binding Affinity

CompoundCell LineIC50 (nM)Reference
natGa-PSMA-I&F (Sulfo-Cy5 conjugate)LNCaP9.3 ± 3.3[11][12]
natLu-PSMA-I&F (Sulfo-Cy5 conjugate)LNCaP7.9 ± 2.0[11][12]
IRDye700DX-PSMA-617PC3-PIP (PSMA+)High Affinity (qualitative)[6]

Table 2: In Vivo Tumor Uptake and Biodistribution

CompoundAnimal ModelOrgan% Injected Dose/gram (1h post-injection)Tumor-to-Muscle RatioReference
68Ga-PSMA-I&FLNCaP XenograftTumor4.5 ± 1.89.6[11][12]
68Ga-PSMA-I&FLNCaP XenograftBlood2.1 ± 0.4-[11][12]
68Ga-PSMA-I&FLNCaP XenograftMuscle0.5 ± 0.2-[11][12]
IRDye700DX-PSMA-617PC3-PIP XenograftTumor-~60 (at 24h)[6]

Experimental Protocols

Protocol 1: Conjugation of this compound with an Amine-Modified Fluorescent Dye

This protocol describes the activation of the carboxylic acid on this compound and subsequent conjugation to an amine-containing fluorescent dye (e.g., Cy5-amine, Alexa Fluor 488 amine).

Materials:

  • This compound

  • Amine-modified fluorescent dye of choice

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Lyophilizer

Procedure:

  • Preparation of Reagents:

    • Dissolve this compound (1 equivalent) in anhydrous DMF.

    • Dissolve EDC (1.5 equivalents) and NHS (2 equivalents) in anhydrous DMF.

    • Dissolve the amine-modified fluorescent dye (1.2 equivalents) in anhydrous DMF. Add a small amount of TEA or DIPEA (2-3 equivalents) to this solution to ensure the amine is deprotonated.

  • Activation of this compound:

    • To the solution of this compound, add the EDC/NHS solution.

    • Stir the reaction mixture at room temperature for 2-4 hours to form the DUPA(OtBu)-NHS ester. The reaction can be monitored by TLC or LC-MS.

  • Conjugation Reaction:

    • Add the solution of the amine-modified fluorescent dye to the activated DUPA(OtBu)-NHS ester solution.

    • Stir the reaction mixture overnight at room temperature, protected from light.

  • Purification:

    • Remove the solvent under reduced pressure.

    • Purify the crude product by RP-HPLC.[7][9][13] A typical gradient might be from 5% to 95% acetonitrile (B52724) in water (with 0.1% TFA) over 30 minutes.

    • Collect the fractions containing the desired protected conjugate.

    • Lyophilize the pure fractions to obtain the DUPA(OtBu)-Dye conjugate as a solid.

  • Characterization:

    • Confirm the identity and purity of the conjugate using mass spectrometry and NMR.[14][15]

Protocol 2: Deprotection of the DUPA(OtBu)-Dye Conjugate

This protocol describes the removal of the tert-butyl protecting groups to yield the final, active PSMA-targeting fluorescent probe.

Materials:

  • Protected DUPA(OtBu)-Dye conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Cooled diethyl ether

  • Centrifuge

Procedure:

  • Deprotection Reaction:

    • Dissolve the protected DUPA(OtBu)-Dye conjugate in DCM.

    • Add a solution of TFA in DCM (e.g., 50% TFA v/v). If the dye or linker is sensitive to cations, a scavenger such as TIS (2-5%) can be added.[4][5]

    • Stir the reaction at room temperature for 2-4 hours. Monitor the deprotection by LC-MS until the starting material is consumed.

  • Precipitation and Isolation:

    • Remove the solvent and excess TFA under reduced pressure (or by bubbling nitrogen through the solution).

    • Add cold diethyl ether to the residue to precipitate the deprotected product.

    • Centrifuge the suspension to pellet the solid product.

    • Carefully decant the ether. Wash the pellet with cold diethyl ether two more times.

  • Final Product:

    • Dry the final product under vacuum to obtain the active DUPA-Dye conjugate.

    • Store the final product desiccated and protected from light at -20°C.

PSMA Signaling and Probe Internalization

Upon binding of the DUPA-dye conjugate to PSMA on the surface of a prostate cancer cell, the complex is internalized. This process is primarily mediated by clathrin-coated pits.[12][16] Following endocytosis, PSMA can traffic through endosomal compartments. This internalization is a key feature that allows for the accumulation of the fluorescent signal within the target cells, enhancing imaging contrast.[14][17]

The binding of ligands to PSMA can also modulate intracellular signaling pathways. PSMA has been shown to influence the PI3K-AKT and MAPK signaling cascades, which are critical for cell survival and proliferation.[11][18][19] The development of fluorescent probes targeting PSMA allows for the detailed study of these processes in live cells.

G cluster_cell Prostate Cancer Cell cluster_membrane cluster_cytoplasm PSMA PSMA Endosome Clathrin-Coated Vesicle / Endosome PSMA->Endosome Internalization PI3K_AKT PI3K-AKT Pathway (Pro-Survival) PSMA->PI3K_AKT Modulates MAPK MAPK Pathway (Proliferation) PSMA->MAPK Modulates DUPA_Dye DUPA-Dye Conjugate DUPA_Dye->PSMA Binding

PSMA binding, internalization, and signaling.

References

Application Notes and Protocols: Conjugation of DUPA(OtBu)-OH to Nanoparticles for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the conjugation of the prostate-specific membrane antigen (PSMA)-targeting ligand, DUPA(OtBu)-OH, to nanoparticles. PSMA is a well-established biomarker overexpressed on the surface of prostate cancer cells, making it an attractive target for selective drug delivery. DUPA, a glutamate-urea-lysine based inhibitor of PSMA, serves as a high-affinity targeting moiety. This protocol outlines the covalent conjugation of tert-butyl protected DUPA, this compound, to amine-functionalized nanoparticles via carbodiimide (B86325) chemistry, followed by the deprotection of the carboxyl groups. This guide includes comprehensive experimental procedures, recommendations for characterization, and quantitative data presentation to aid researchers in the development of PSMA-targeted nanotherapeutics.

Introduction

Prostate cancer remains a significant global health concern. The overexpression of Prostate-Specific Membrane Antigen (PSMA) on the surface of prostate cancer cells, particularly in advanced and metastatic disease, presents a unique opportunity for targeted therapies.[1] By conjugating PSMA-targeting ligands to nanoparticle drug carriers, therapeutic agents can be selectively delivered to tumor sites, enhancing efficacy while minimizing off-target toxicity.[2][3]

This compound is a derivative of 2-[3-(1,3-dicarboxypropyl)ureido]pentanedioic acid (DUPA), a potent PSMA inhibitor. The tert-butyl (OtBu) protecting groups on the carboxyl functionalities prevent unwanted side reactions during the conjugation process. This protocol details the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) to activate the carboxylic acid of this compound for subsequent amide bond formation with amine groups present on the surface of nanoparticles. Following successful conjugation, the OtBu groups are removed using trifluoroacetic acid (TFA) to yield the active, PSMA-binding ligand on the nanoparticle surface.

Experimental Protocols

This protocol is designed for the conjugation of this compound to a model system of amine-functionalized polymeric nanoparticles (e.g., PLGA-PEG-NH2). Researchers should adapt the quantities and reaction conditions based on the specific characteristics of their nanoparticles.

Materials and Reagents
  • This compound

  • Amine-functionalized nanoparticles (-NH2 NPs)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (as a scavenger)

  • Dichloromethane (DCM)

  • Dialysis tubing (appropriate molecular weight cut-off)

  • Deionized (DI) water

Protocol 1: Conjugation of this compound to Amine-Functionalized Nanoparticles

This procedure utilizes EDC/NHS chemistry to form a stable amide bond between the carboxylic acid of this compound and the primary amines on the nanoparticle surface.

  • Preparation of Reagents:

    • Prepare a 0.1 M MES buffer solution and adjust the pH to 6.0.

    • Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mg/mL.

    • Freshly prepare solutions of EDC-HCl and NHS in cold 0.1 M MES buffer.

  • Activation of this compound:

    • In a microcentrifuge tube, add this compound from the DMSO stock solution to 0.1 M MES buffer.

    • Add a molar excess of EDC-HCl and NHS to the this compound solution. A common starting point is a 5:1 molar ratio of EDC:DUPA and a 2.5:1 molar ratio of NHS:DUPA.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to form the NHS-ester activated DUPA.

  • Conjugation to Nanoparticles:

    • Disperse the amine-functionalized nanoparticles in 0.1 M MES buffer (pH 6.0).

    • Add the activated this compound solution to the nanoparticle dispersion. The molar ratio of DUPA to nanoparticles should be optimized; a starting range of 100:1 to 1000:1 is recommended.

    • Allow the reaction to proceed for 2-4 hours at room temperature with continuous gentle stirring.

  • Purification of DUPA(OtBu)-NP Conjugates:

    • Quench the reaction by adding an excess of a primary amine-containing molecule (e.g., Tris buffer) or by proceeding directly to purification.

    • Purify the DUPA(OtBu)-NP conjugates from unreacted DUPA and coupling reagents. Dialysis against DI water for 24-48 hours with frequent water changes is a common method. Alternatively, size exclusion chromatography or repeated centrifugation and resuspension can be used.

Protocol 2: Deprotection of OtBu Groups

This step removes the tert-butyl protecting groups to expose the active carboxylates of the DUPA ligand.

  • Preparation of Cleavage Cocktail:

    • Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% DI water, and 2.5% Triisopropylsilane (TIS) (v/v/v). TIS acts as a scavenger to prevent side reactions. This should be prepared fresh in a fume hood.

  • Deprotection Reaction:

    • Resuspend the purified and lyophilized DUPA(OtBu)-NP conjugates in a minimal amount of Dichloromethane (DCM).

    • Add the TFA cleavage cocktail to the nanoparticle suspension.

    • Incubate the reaction for 2-4 hours at room temperature with occasional vortexing.

  • Purification of DUPA-NP Conjugates:

    • Remove the TFA and DCM by rotary evaporation or by purging with a stream of nitrogen in a fume hood.

    • Resuspend the resulting DUPA-NP pellet in DI water.

    • Purify the final DUPA-NP conjugates by extensive dialysis against DI water to remove residual TFA and scavengers.

    • Lyophilize the purified DUPA-NPs for storage.

Characterization of DUPA-Conjugated Nanoparticles

Thorough characterization is essential to confirm successful conjugation and to understand the properties of the final product.

ParameterMethodPurposeExpected Outcome
Size and Polydispersity Dynamic Light Scattering (DLS)To determine the hydrodynamic diameter and size distribution of the nanoparticles before and after conjugation.A slight increase in size after conjugation. Low polydispersity index (PDI) indicates a homogenous population.
Surface Charge Zeta Potential MeasurementTo assess changes in the surface charge of the nanoparticles upon conjugation and deprotection.A shift in zeta potential is expected after each modification step, reflecting the change in surface chemistry.
Confirmation of Conjugation Fourier-Transform Infrared Spectroscopy (FTIR) or Nuclear Magnetic Resonance (NMR)To confirm the presence of DUPA on the nanoparticle surface through characteristic peaks.Appearance of amide bond peaks (FTIR) or characteristic DUPA protons (NMR).
Quantification of Conjugated DUPA UV-Vis Spectroscopy or Fluorescence Spectroscopy (if DUPA is fluorescently labeled)To determine the amount of DUPA conjugated to the nanoparticles.A calibration curve of free DUPA is used to quantify the amount on the nanoparticles.

Table 1: Summary of Characterization Techniques

Visualization of Workflow and Signaling Pathway

Experimental Workflow

The overall experimental process for the synthesis of DUPA-conjugated nanoparticles is depicted below.

G cluster_0 Step 1: Activation cluster_1 Step 2: Conjugation cluster_2 Step 3: Deprotection cluster_3 Step 4: Purification & Characterization DUPA_OtBu This compound EDC_NHS EDC, NHS in MES Buffer DUPA_OtBu->EDC_NHS Activation Activated_DUPA NHS-activated DUPA(OtBu) EDC_NHS->Activated_DUPA Amine_NP Amine-NPs Activated_DUPA->Amine_NP Amide Bond Formation Conjugated_NP_Protected DUPA(OtBu)-NPs TFA_TIS TFA, TIS Conjugated_NP_Protected->TFA_TIS OtBu Removal Final_Product DUPA-NPs TFA_TIS->Final_Product Purification Dialysis / SEC Final_Product->Purification Characterization DLS, Zeta, FTIR, UV-Vis Purification->Characterization

Caption: Experimental workflow for DUPA-nanoparticle conjugation.

PSMA Signaling Pathway

Upon binding of DUPA-conjugated nanoparticles to PSMA on prostate cancer cells, the complex is internalized. PSMA has intrinsic enzymatic activity and is also known to influence intracellular signaling pathways that promote cell survival and proliferation, such as the PI3K-AKT pathway.[4][5]

G cluster_cell Prostate Cancer Cell PSMA PSMA PI3K PI3K PSMA->PI3K Activation Endocytosis Endocytosis PSMA->Endocytosis Internalization DUPA_NP DUPA-NP DUPA_NP->PSMA Binding AKT AKT PI3K->AKT Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival

Caption: PSMA-mediated signaling and endocytosis pathway.

Conclusion

This application note provides a comprehensive protocol for the conjugation of this compound to nanoparticles, a critical step in the development of targeted therapies for prostate cancer. By following these detailed methodologies and characterization steps, researchers can reliably produce and validate DUPA-functionalized nanoparticles for further in vitro and in vivo evaluation. The provided diagrams offer a clear visual representation of the experimental workflow and the targeted biological pathway, facilitating a deeper understanding of the process. The successful implementation of this protocol will contribute to the advancement of precision medicine for prostate cancer.

References

Application Notes and Protocols: DUPA(OtBu)-OH in the Synthesis of Radiopharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of DUPA(OtBu)-OH in the synthesis of radiopharmaceuticals targeting the Prostate-Specific Membrane Antigen (PSMA).

Introduction

This compound is a key precursor in the development of PSMA-targeted radiopharmaceuticals.[1] It is a protected form of the glutamate-urea-glutamate (GUL) or glutamate-urea-lysine (KUL) pharmacophore, which exhibits high affinity for the enzymatic active site of PSMA. The tert-butyl (OtBu) protecting groups on the carboxylic acid functionalities prevent unwanted side reactions during the conjugation of linkers, chelators, or prosthetic groups. These protecting groups are typically removed in the final step of the synthesis to yield the active PSMA-targeting ligand.

PSMA is a transmembrane protein that is significantly overexpressed on the surface of prostate cancer cells, making it an exceptional target for both diagnostic imaging and targeted radionuclide therapy.[2] Radiopharmaceuticals developed using this compound as a building block can be labeled with various radionuclides for different clinical applications. For positron emission tomography (PET) imaging, isotopes like Gallium-68 (⁶⁸Ga) and Fluorine-18 (¹⁸F) are commonly used. For therapeutic purposes, beta-emitters such as Lutetium-177 (¹⁷⁷Lu) or alpha-emitters like Actinium-225 (²²⁵Ac) can be employed.

PSMA Signaling Pathway

PSMA is not merely a passive cell-surface marker; it actively participates in signaling pathways that promote prostate cancer progression. Understanding these pathways is crucial for the rational design of PSMA-targeted therapies. PSMA expression has been shown to modulate key oncogenic pathways, including the PI3K-AKT-mTOR and MAPK-ERK1/2 pathways.

Activation of PSMA can lead to the cleavage of extracellular substrates, which in turn influences intracellular signaling cascades that drive cell survival, proliferation, and invasion.[1][2] For instance, PSMA activity can lead to the activation of the PI3K-AKT pathway, a central regulator of cell growth and survival.[1][2] This modulation of signaling pathways underscores the potential of PSMA-targeted radiopharmaceuticals not only to deliver a radioactive payload but also to potentially interfere with tumor-promoting signals.

PSMA_Signaling PSMA Signaling Pathway in Prostate Cancer PSMA PSMA PI3K PI3K PSMA->PI3K Activates MAPK_ERK MAPK/ERK Pathway PSMA->MAPK_ERK Modulates Androgen_Receptor Androgen Receptor Signaling PSMA->Androgen_Receptor Inhibits Extracellular_Substrate Extracellular Substrate (e.g., Folate, Glutamate) Extracellular_Substrate->PSMA Cleavage AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival

Caption: PSMA signaling influences key oncogenic pathways in prostate cancer.

Experimental Protocols

Protocol 1: Synthesis of a ⁶⁸Ga-Labeled PSMA-Targeting PET Imaging Agent (e.g., [⁶⁸Ga]Ga-PSMA-11)

This protocol describes the synthesis of a ⁶⁸Ga-labeled PSMA inhibitor for PET imaging, based on the widely used PSMA-11 ligand. The synthesis involves the chelation of ⁶⁸Ga by the HBED-CC chelator conjugated to the DUPA-derived targeting moiety.

Materials:

  • PSMA-11 precursor (Glu-urea-Lys(Ahx)-HBED-CC)

  • ⁶⁸Ge/⁶⁸Ga generator

  • 0.1 M HCl

  • Sodium acetate (B1210297) buffer (0.25 M, pH 4.5)

  • Sterile water for injection

  • Ethanol (B145695)

  • C18 Sep-Pak cartridge

  • Sterile 0.22 µm filter

  • Heating module

  • Automated synthesis module (optional, but recommended for radiation safety)

  • Quality control equipment (radio-HPLC, TLC)

Procedure:

  • Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with 4-5 mL of 0.1 M HCl to obtain ⁶⁸GaCl₃.

  • Precursor Preparation: Dissolve 5-20 µg of the PSMA-11 precursor in 1 mL of sodium acetate buffer.

  • Radiolabeling Reaction:

    • Add the ⁶⁸GaCl₃ eluate to the vial containing the precursor solution.

    • Adjust the pH of the reaction mixture to 4.0-4.5 using the sodium acetate buffer.

    • Heat the reaction mixture at 95-105°C for 5-10 minutes.[3][4][5]

  • Purification:

    • Pre-condition a C18 Sep-Pak cartridge with ethanol (5 mL) followed by sterile water (10 mL).

    • Pass the reaction mixture through the pre-conditioned C18 cartridge. The [⁶⁸Ga]Ga-PSMA-11 will be retained on the cartridge.

    • Wash the cartridge with sterile water (10 mL) to remove any unreacted ⁶⁸Ga.

    • Elute the final product from the cartridge with 0.5-1 mL of 50-70% ethanol.[4]

  • Final Formulation: Dilute the ethanolic solution with sterile saline to a final ethanol concentration of <10%. Pass the final solution through a sterile 0.22 µm filter into a sterile vial.

  • Quality Control:

    • Radiochemical Purity (RCP): Determine the RCP by radio-HPLC and/or radio-TLC. The RCP should be >95%.

    • pH: The pH of the final product should be between 4.5 and 7.5.

    • Visual Inspection: The solution should be clear and free of particulate matter.

    • Sterility and Endotoxin (B1171834) Testing: Perform sterility and endotoxin tests according to pharmacopeial standards.

Protocol 2: Synthesis of a ¹⁷⁷Lu-Labeled PSMA-Targeting Therapeutic Agent (e.g., [¹⁷⁷Lu]Lu-PSMA-617)

This protocol outlines the synthesis of a ¹⁷⁷Lu-labeled PSMA inhibitor for targeted radionuclide therapy. PSMA-617 contains a DOTA chelator suitable for complexing therapeutic radiometals like ¹⁷⁷Lu.

Materials:

  • PSMA-617 precursor

  • ¹⁷⁷LuCl₃ solution

  • HEPES or Acetate buffer (pH 4.5-5.5)

  • Gentisic acid (as a radioprotectant)

  • Sterile water for injection

  • Heating module

  • Quality control equipment (radio-HPLC, TLC)

Procedure:

  • Precursor Preparation: Prepare a stock solution of PSMA-617 in sterile water. For a typical synthesis, use 20-100 µg of the precursor.

  • Radiolabeling Reaction:

    • In a sterile reaction vial, combine the PSMA-617 solution, buffer, and gentisic acid.

    • Add the ¹⁷⁷LuCl₃ solution to the reaction vial.

    • Heat the reaction mixture at 95°C for 15-30 minutes.[6]

  • Quality Control:

    • Radiochemical Purity (RCP): Determine the RCP using radio-HPLC and/or radio-TLC. The RCP should be >98%.

    • pH: The pH of the final product should be suitable for injection (typically 5.0-7.0).

    • Visual Inspection: The solution should be clear and colorless.

    • Radionuclidic Purity: Confirm the identity and purity of ¹⁷⁷Lu using gamma spectroscopy.

    • Sterility and Endotoxin Testing: Perform sterility and endotoxin tests.

Experimental Workflow

The development of a DUPA-based radiopharmaceutical follows a structured workflow from initial synthesis to preclinical evaluation.

Experimental_Workflow General Experimental Workflow for DUPA-Based Radiopharmaceuticals Synthesis Synthesis of Precursor (using this compound) Radiolabeling Radiolabeling with Radionuclide (e.g., 68Ga, 177Lu) Synthesis->Radiolabeling Purification Purification (e.g., HPLC, SPE) Radiolabeling->Purification QC Quality Control (RCP, pH, Sterility) Purification->QC In_Vitro In Vitro Evaluation QC->In_Vitro In_Vivo In Vivo Evaluation (Animal Models) QC->In_Vivo Binding_Assay Binding Affinity (Ki, KD) & Specificity In_Vitro->Binding_Assay Cell_Uptake Cellular Uptake & Internalization In_Vitro->Cell_Uptake Biodistribution Biodistribution Studies In_Vivo->Biodistribution PET_Imaging PET/SPECT Imaging In_Vivo->PET_Imaging Therapy_Studies Therapy Efficacy Studies In_Vivo->Therapy_Studies

Caption: A typical workflow for the development of DUPA-based radiopharmaceuticals.

Data Presentation

Table 1: Synthesis and Quality Control of DUPA-Based Radiopharmaceuticals
RadiopharmaceuticalPrecursorRadionuclideRadiochemical Yield (%)Radiochemical Purity (%)Reference
[⁶⁸Ga]Ga-PSMA-11PSMA-11⁶⁸Ga>90>95[4]
[⁶⁸Ga]Ga-PSMA-HBED-CCPSMA-HBED-CC⁶⁸Ga70 ± 5 (not decay corrected)>98[3]
[¹⁷⁷Lu]Lu-PSMA-617PSMA-617¹⁷⁷Lu>98>98[7]
[¹⁷⁷Lu]Lu-PSMA-I&TPSMA-I&T¹⁷⁷Lu99 ± 5>90 (stable for 8h)[8]
[¹⁸F]FPy-DUPA-PepDUPA-Pep¹⁸F48 ± 0.9 (decay uncorrected)>98[9]
Table 2: In Vitro Performance of DUPA-Based Radiopharmaceuticals
RadiopharmaceuticalCell LineBinding Affinity (Ki/KD, nM)Cellular Uptake (% added dose)Reference
[⁶⁸Ga]Ga-PSMA-11LNCaP-4.56 ± 0.46 (at 60 min)[10]
CHX-A''-DTPA-DUPA-PepLNCaP C4-2≤14.67 ± 1.95-[4]
[⁴⁵Ti]Ti-DFO-DUPALNCaP-0.6 ± 0.05[11]
⁶⁴Cu-cunotadipep22Rv12.17 ± 0.25-[12]
⁶⁴Cu-cudotadipep22Rv16.75 ± 0.42-[12]

Disclaimer: These protocols are intended for research purposes only and should be performed by qualified personnel in a laboratory equipped for handling radioactive materials. All procedures should be conducted in accordance with local regulations and radiation safety guidelines.

References

Application Notes and Protocols for DUPA(OtBu)-OH Peptide Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of methods and reagents for the peptide coupling of DUPA(OtBu)-OH, a key precursor in the synthesis of Prostate-Specific Membrane Antigen (PSMA)-targeting conjugates for research and drug development. This document includes a comparison of common coupling reagents, detailed experimental protocols, and visualizations of the experimental workflow and relevant biological pathways.

Introduction to this compound

This compound is a protected derivative of the glutamate-urea-glutamate based PSMA inhibitor, DUPA (2-[3-(1,3-dicarboxypropyl)ureido]pentanedioic acid). The tert-butyl (OtBu) protecting groups on the carboxyl functionalities prevent unwanted side reactions during peptide synthesis, allowing for specific coupling of the free carboxylic acid to the amine group of a peptide or linker. Upon successful coupling, the protecting groups can be removed under acidic conditions. DUPA-containing molecules are pivotal in the development of targeted therapies and imaging agents for prostate cancer, as they bind with high affinity to PSMA, a protein overexpressed on the surface of most prostate cancer cells.[1][2][3]

Comparison of Common Peptide Coupling Reagents

The choice of coupling reagent is critical for achieving high yield and purity in the synthesis of DUPA-conjugates. The following table summarizes the key characteristics and typical performance of three widely used classes of coupling reagents: uronium/aminium salts (HATU, HBTU) and carbodiimides (EDC in combination with NHS).

ParameterHATUHBTUEDC/NHS
Full Name 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphateO-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateN-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride / N-Hydroxysuccinimide
Coupling Efficiency ExcellentVery GoodGood
Reaction Speed Fast (typically 15-45 minutes)[4]Moderate (typically 30-60 minutes)[4]Slower (typically 1-4 hours)
Risk of Racemization Very Low[4][5]Low[6]Moderate (suppressed by NHS)
Side Reactions Minimal; potential for guanidinylation of the amine if used in large excess.[5]Minimal; potential for guanidinylation of the amine if used in large excess.[5]Formation of N-acylurea byproduct.[7]
Cost HighModerateLow
Ideal For Difficult or sterically hindered couplings, synthesis of long or complex peptides.[4][5]Routine peptide synthesis, cost-effective alternative to HATU.[6]Aqueous-based conjugations, coupling to proteins.[7]

Experimental Protocols

The following are detailed protocols for the coupling of this compound to an amine-containing peptide or linker using HATU, HBTU, and EDC/NHS.

Protocol 1: this compound Coupling using HATU

This protocol is recommended for achieving high coupling efficiency, especially for challenging substrates.

Materials:

  • This compound

  • Amine-containing peptide or linker

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Solid-phase synthesis resin (if applicable)

  • Standard laboratory glassware and stirring equipment

  • High-Performance Liquid Chromatography (HPLC) system for purification

  • Mass Spectrometer for characterization

Procedure:

  • Preparation of this compound Solution: In a clean, dry reaction vessel, dissolve this compound (1.0 equivalent) and HATU (1.0 equivalent) in anhydrous DMF.

  • Activation: To the solution from step 1, add DIPEA (2.0 equivalents). Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid of this compound.

  • Coupling Reaction: Add the amine-containing peptide or linker (1.0 equivalent), dissolved in a minimal amount of anhydrous DMF, to the activated this compound solution.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature with continuous stirring. Monitor the progress of the reaction by LC-MS or a qualitative ninhydrin (B49086) test (for solid-phase synthesis) until the starting materials are consumed (typically 1-2 hours).

  • Work-up (for solution-phase synthesis):

    • Quench the reaction by adding water.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with a mild acid (e.g., 5% citric acid), saturated sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Cleavage from Resin (for solid-phase synthesis): After confirming complete coupling, wash the resin thoroughly with DMF and dichloromethane (B109758) (DCM). Cleave the DUPA-conjugate from the resin using a standard cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane).

  • Purification: Purify the crude DUPA-conjugate by reverse-phase HPLC.[8][9]

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.[10][11]

Protocol 2: this compound Coupling using HBTU

This protocol provides a reliable and more cost-effective alternative to HATU for many standard coupling reactions.

Materials:

  • This compound

  • Amine-containing peptide or linker

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • 1-Hydroxybenzotriazole (HOBt) - optional, to further suppress racemization

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Solid-phase synthesis resin (if applicable)

  • Standard laboratory glassware and stirring equipment

  • HPLC system for purification

  • Mass Spectrometer for characterization

Procedure:

  • Preparation of Reagent Solution: In a reaction vessel, dissolve this compound (1.0 equivalent), HBTU (1.0 equivalent), and optionally HOBt (1.0 equivalent) in anhydrous DMF.

  • Activation: Add DIPEA (2.0 equivalents) to the solution and stir at room temperature for 10-15 minutes.

  • Coupling Reaction: Add the amine-containing peptide or linker (1.0 equivalent) to the activated mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its completion by LC-MS or ninhydrin test (typically 1-4 hours).

  • Work-up and Purification: Follow steps 5-8 as described in Protocol 1.

Protocol 3: this compound Coupling using EDC/NHS

This protocol is particularly useful for solution-phase coupling and conjugation to larger biomolecules in aqueous-compatible solvents.

Materials:

  • This compound

  • Amine-containing peptide or linker

  • EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride)

  • NHS (N-Hydroxysuccinimide)

  • Anhydrous solvent (e.g., DMF, DCM, or a mixture with aqueous buffer for biomolecule conjugation)

  • Reaction buffer (e.g., MES buffer for pH 4.5-5.5 activation, followed by PBS or borate (B1201080) buffer for pH 7.2-8.0 coupling)

  • Standard laboratory glassware and stirring equipment

  • HPLC or size-exclusion chromatography for purification

  • Mass Spectrometer for characterization

Procedure:

  • Activation of this compound: In a reaction vessel, dissolve this compound (1.0 equivalent) in the appropriate anhydrous solvent or activation buffer (e.g., MES buffer, pH 4.5-5.5).

  • Add NHS (1.2 equivalents) followed by EDC (1.2 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to form the NHS-activated ester.

  • Coupling Reaction:

    • For small molecules, add the amine-containing peptide or linker (1.0 equivalent) directly to the activated mixture.

    • For biomolecules in aqueous solution, adjust the pH of the activated this compound solution to 7.2-8.0 by adding a coupling buffer (e.g., PBS or borate buffer) before adding the amine-containing biomolecule.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C for sensitive biomolecules. Monitor by an appropriate method (e.g., LC-MS, SDS-PAGE).

  • Work-up and Purification:

    • Quench any unreacted NHS esters by adding a small amount of an amine-containing buffer (e.g., Tris buffer).

    • Purify the conjugate using reverse-phase HPLC for small molecules or size-exclusion chromatography for larger biomolecules.[8][9]

  • Characterization: Confirm the product identity and purity using mass spectrometry and analytical HPLC.[10][11]

Visualizations

Experimental Workflow

experimental_workflow cluster_activation Activation Step cluster_coupling Coupling Step cluster_purification Purification & Analysis DUPA This compound Activated_DUPA Activated this compound DUPA->Activated_DUPA Reagent Coupling Reagent (HATU/HBTU/EDC+NHS) Reagent->Activated_DUPA Base Base (DIPEA) Base->Activated_DUPA if HATU/HBTU Conjugate DUPA-Conjugate (Protected) Activated_DUPA->Conjugate Amine Amine-containing Peptide/Linker Amine->Conjugate Crude_Product Crude Product Conjugate->Crude_Product HPLC HPLC Purification Crude_Product->HPLC Pure_Product Pure DUPA-Conjugate HPLC->Pure_Product Analysis MS/HPLC Analysis Pure_Product->Analysis psma_signaling cluster_membrane Cell Membrane cluster_endocytosis Endocytosis cluster_signaling Downstream Signaling cluster_drug_release Drug Release (for ADCs) PSMA PSMA PSMA_internalized PSMA-Conjugate Complex DUPA_conjugate DUPA-Conjugate DUPA_conjugate->PSMA Binding Endosome Endosome PI3K PI3K Endosome->PI3K Signal Transduction Drug Released Drug Endosome->Drug Cleavage PSMA_internalized->Endosome Internalization AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Drug->Cell_Survival Induces Apoptosis

References

Application Notes and Protocols: Deprotection of OtBu Groups from DUPA(OtBu)-OH using TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostate-Specific Membrane Antigen (PSMA) is a well-established target for the diagnosis and treatment of prostate cancer. Ligands that bind to PSMA are crucial for the development of targeted therapies and imaging agents. DUPA (2-[3-(1,3-dicarboxypropyl)ureido]pentanedioic acid) is a widely used PSMA-targeting moiety. The synthesis of DUPA-based conjugates often involves the use of protected forms of the ligand, such as DUPA(OtBu)-OH, where the carboxylic acid groups are protected as tert-butyl (OtBu) esters. The final step in the synthesis of the active DUPA ligand is the removal of these protecting groups.

This document provides detailed application notes and protocols for the deprotection of the tert-butyl (OtBu) groups from this compound using trifluoroacetic acid (TFA).

Chemical Transformation

The deprotection reaction involves the acid-catalyzed cleavage of the tert-butyl esters to yield the free carboxylic acids. Trifluoroacetic acid is a strong acid that effectively removes the OtBu groups, generating the desired DUPA-OH product and tert-butyl cations as byproducts. These reactive carbocations are typically scavenged to prevent side reactions.

Deprotection Reaction DUPA_OtBu This compound TFA TFA, Scavenger DCM DUPA_OH DUPA-OH DUPA_OtBu->DUPA_OH Deprotection

Caption: Chemical transformation of this compound to DUPA-OH.

Experimental Protocols

This section details the materials and methods for the successful deprotection of this compound.

Materials
  • This compound (MW: 488.58 g/mol )[1]

  • Trifluoroacetic acid (TFA), reagent grade

  • Dichloromethane (B109758) (DCM), anhydrous

  • Triisopropylsilane (TIS) or anisole (B1667542) (scavenger)

  • Diethyl ether, cold

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Centrifuge and centrifuge tubes

  • Lyophilizer (optional)

Protocol 1: Standard Deprotection Procedure

This protocol is adapted from a standard procedure for the deprotection of similar protected ligands.

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (e.g., 100 mg, 0.205 mmol) in anhydrous dichloromethane (DCM). The volume of DCM should be sufficient to fully dissolve the starting material (e.g., 2-5 mL).

  • Preparation of Deprotection Cocktail: In a separate container, prepare the deprotection cocktail. A commonly used mixture consists of:

    • Trifluoroacetic acid (TFA): 50% (v/v)

    • Dichloromethane (DCM): 40% (v/v)

    • Triisopropylsilane (TIS) as a scavenger: 5% (v/v)

    • Water: 5% (v/v)

  • Deprotection Reaction: Cool the solution of this compound in an ice bath. Slowly add the freshly prepared deprotection cocktail to the reaction flask with stirring.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material. A typical reaction time is around 2-4 hours.

  • Work-up: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, the residue can be co-evaporated with a solvent like toluene.

  • Product Precipitation and Purification: To the dried residue, add cold diethyl ether. This will cause the deprotected product, DUPA-OH, to precipitate as a solid.

  • Isolation: Collect the precipitate by centrifugation or filtration. Wash the solid with cold diethyl ether three more times to remove any remaining scavenger and byproducts.

  • Drying: Dry the final product, DUPA-OH, under vacuum or by lyophilization to obtain a white solid.

Data Presentation

Table 1: Physicochemical Properties
CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
This compoundC₂₃H₄₀N₂O₉488.58[1]White to off-white solid
DUPA-OHC₁₁H₁₆N₂O₉320.25White solid
Table 2: Expected ¹H NMR Chemical Shifts
Proton Assignment This compound (in CDCl₃, δ ppm) DUPA-OH (in D₂O, δ ppm)
tert-Butyl (OtBu) protons~1.45 (s, 27H)Absent
Glutamate (B1630785) α-CH~4.3-4.5 (m, 2H)~4.2-4.4 (m, 2H)
Glutamate β-CH₂~1.8-2.2 (m, 4H)~1.9-2.3 (m, 4H)
Glutamate γ-CH₂~2.2-2.5 (m, 4H)~2.3-2.6 (m, 4H)
Urea NHBroad signalsBroad signals

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Characterization of DUPA-OH

The successful deprotection and purity of the final DUPA-OH product should be confirmed by analytical techniques such as:

  • ¹H NMR Spectroscopy: The disappearance of the large singlet peak around 1.45 ppm corresponding to the tert-butyl protons is a clear indicator of complete deprotection. The remaining signals corresponding to the glutamate backbone should be present.

  • Mass Spectrometry: The molecular weight of the product should correspond to that of DUPA-OH (320.25 g/mol ).

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis can be used to assess the purity of the final product.

Application Workflow: PSMA-Targeted Drug Delivery

The deprotected DUPA-OH is a key component in the development of PSMA-targeted therapeutics and imaging agents. The free carboxylic acid groups are available for conjugation to various payloads, such as cytotoxic drugs, radiometals for imaging (e.g., ⁶⁸Ga, ¹⁷⁷Lu), or fluorescent dyes.

PSMA_Targeted_Drug_Delivery cluster_synthesis Conjugate Synthesis cluster_delivery Targeted Delivery & Internalization cluster_action Therapeutic/Diagnostic Action DUPA_OH DUPA-OH Conjugate DUPA-Payload Conjugate DUPA_OH->Conjugate Payload Drug / Imaging Agent Payload->Conjugate Conjugate_Admin Administer Conjugate Tumor_Cell Prostate Cancer Cell (PSMA expressing) Conjugate_Admin->Tumor_Cell Binds to PSMA Internalization Receptor-Mediated Endocytosis Tumor_Cell->Internalization Payload_Release Payload Release Internalization->Payload_Release Effect Cell Death or Imaging Signal Payload_Release->Effect

Caption: Workflow for PSMA-targeted drug delivery using a DUPA-conjugate.

This workflow illustrates the synthesis of a DUPA-payload conjugate, its targeted delivery to PSMA-expressing prostate cancer cells, and the subsequent therapeutic or diagnostic action.

Troubleshooting

  • Incomplete Deprotection: If NMR analysis indicates the presence of residual OtBu groups, the reaction time can be extended, or a higher concentration of TFA may be used. Ensure that the reagents are fresh and anhydrous.

  • Low Yield: Low product recovery can be due to incomplete precipitation. Ensure the diethyl ether is sufficiently cold and that an adequate volume is used. Multiple precipitation steps may improve the yield.

  • Side Reactions: The use of a scavenger like TIS is crucial to prevent alkylation of the product by the tert-butyl cation. If side products are observed, increasing the amount of scavenger may be beneficial.

Conclusion

The deprotection of this compound using TFA is a robust and efficient method to obtain the active PSMA-targeting ligand, DUPA-OH. The protocol provided, along with the characterization guidelines and application workflow, serves as a comprehensive resource for researchers in the field of prostate cancer drug development and molecular imaging. Careful execution of the experimental procedure and thorough characterization of the final product are essential for the successful synthesis of high-quality DUPA-based conjugates.

References

Application Notes and Protocols for In Vitro Cell-Based Assays Using DUPA(OtBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of DUPA(OtBu)-OH, a precursor to the high-affinity Prostate-Specific Membrane Antigen (PSMA) ligand, DUPA, in a variety of in vitro cell-based assays. Proper deprotection of this compound is critical to unmask the carboxylic acid moieties essential for PSMA binding.

Overview of this compound and PSMA

This compound is a protected form of 2-[3-(1,3-dicarboxypropyl)ureido]pentanedioic acid (DUPA). The tert-butyl (OtBu) ester groups serve as protecting groups for the carboxylic acids, rendering the molecule inactive towards its target, PSMA. Removal of these protecting groups is necessary to generate the active DUPA ligand for use in biological assays.

Prostate-Specific Membrane Antigen (PSMA), also known as folate hydrolase 1 (FOLH1) or glutamate (B1630785) carboxypeptidase II (GCPII), is a type II transmembrane glycoprotein. It is significantly overexpressed on the surface of prostate cancer cells, making it an attractive target for the selective delivery of therapeutic and imaging agents.[1] Upon binding, PSMA internalizes, providing a mechanism for delivering conjugated payloads into the cell.

Deprotection of this compound to Yield Active DUPA

The first and most critical step before utilizing this compound in any cell-based assay is the removal of the tert-butyl ester protecting groups. This is typically achieved through acid-catalyzed hydrolysis.

Protocol: Trifluoroacetic Acid (TFA) Deprotection of this compound

This protocol outlines the cleavage of tert-butyl esters using Trifluoroacetic Acid (TFA).

Materials:

  • This compound

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Diethyl ether

  • Petroleum ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Nitrogen or argon gas supply

Procedure:

  • Dissolve this compound in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (nitrogen or argon). A common concentration is a 50% TFA in DCM solution.

  • Slowly add Trifluoroacetic Acid (TFA) to the solution while stirring at room temperature.

  • Continue stirring the reaction mixture at room temperature for 3 to 5 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material.

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in a minimal amount of diethyl ether.

  • Induce precipitation of the deprotected DUPA by adding petroleum ether and continue stirring.

  • Collect the precipitate by filtration and wash with petroleum ether.

  • Dry the final product, the active DUPA ligand, under vacuum.

Safety Precautions: Trifluoroacetic acid is a strong, corrosive acid. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, and a lab coat).

Quantitative Data Summary

The following table summarizes the binding affinities of DUPA and its derivatives for PSMA, as reported in the literature. These values are crucial for designing competitive binding assays and interpreting results.

CompoundAssay TypeCell Line/EnzymeIC50 (nM)Ki (nM)Reference
DUPACompetitive BindingLNCaP cells47-[1]
DUPA conjugateCompetitive Binding22RV1 cellslow nanomolar-[1]
DUPAEnzymatic InhibitionPSMA-8[1]
SBPD-1 (DUPA-MMAE)Competitive BindingPC3-PIP cells-8.84[2]
PSMA I&TCompetitive BindingLNCaP cells15.0 ± 1.3-[3]
Compound 5 Competitive BindingLNCaP cells5.2 ± 0.9-[3]
Compound 6 Competitive BindingLNCaP cells4.9 ± 0.6-[3]
Compound 10 Competitive BindingLNCaP cells23.1 ± 2.9-[3]

Experimental Protocols for In Vitro Cell-Based Assays

Cell Culture of PSMA-Expressing Cell Lines

  • Cell Lines: LNCaP and 22Rv1 are commonly used prostate cancer cell lines that endogenously express PSMA.[4][5] PC-3 cells are typically PSMA-negative and can be used as a negative control.[5]

  • Culture Medium: Culture LNCaP and 22Rv1 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 IU/mL penicillin, and 100 mg/mL streptomycin.[6]

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.[6]

A. Competitive Binding Assay

This assay is used to determine the binding affinity of the deprotected DUPA ligand to PSMA on the surface of cancer cells by measuring its ability to compete with a known labeled ligand.

Materials:

  • PSMA-positive cells (e.g., LNCaP)

  • Deprotected DUPA ligand

  • Labeled competitor (e.g., a radiolabeled or fluorescently-labeled known PSMA ligand)

  • 96-well plates

  • Binding buffer (e.g., RPMI 1640 with 1% FBS)

  • Scintillation counter or fluorescence plate reader

Protocol:

  • Seed PSMA-positive cells (e.g., LNCaP) into 96-well plates and allow them to adhere overnight.

  • Prepare a series of dilutions of the deprotected DUPA ligand in binding buffer.

  • Wash the cells with binding buffer.

  • Add the diluted DUPA ligand to the wells, followed by the addition of a constant concentration of the labeled competitor.

  • Incubate the plate at 4°C for 1-2 hours to allow for binding to reach equilibrium.

  • Wash the cells multiple times with cold binding buffer to remove unbound ligands.

  • Lyse the cells and measure the amount of bound labeled competitor using a scintillation counter (for radiolabeled ligands) or a fluorescence plate reader (for fluorescently-labeled ligands).

  • Plot the percentage of bound labeled competitor against the concentration of the DUPA ligand and fit the data to a one-site competition model to determine the IC50 value.

B. Cell Uptake and Internalization Assay (Non-Radioactive)

This assay visualizes and quantifies the uptake of a fluorescently labeled DUPA conjugate into PSMA-expressing cells.

Materials:

  • PSMA-positive (e.g., LNCaP) and PSMA-negative (e.g., PC-3) cells

  • Fluorescently labeled DUPA (e.g., DUPA-FITC, which can be synthesized by reacting DUPA with FITC)

  • 24-well plates with coverslips or imaging-specific plates

  • Culture medium

  • Phosphate-Buffered Saline (PBS)

  • Paraformaldehyde (PFA) for fixing

  • DAPI for nuclear staining

  • Fluorescence microscope or flow cytometer

Protocol:

  • Seed PSMA-positive and PSMA-negative cells onto coverslips in 24-well plates and culture overnight.

  • Treat the cells with the fluorescently labeled DUPA conjugate at a predetermined concentration for various time points (e.g., 30 min, 1h, 2h, 4h) at 37°C.

  • At each time point, wash the cells three times with cold PBS to remove unbound conjugate.

  • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Wash the cells again with PBS.

  • Mount the coverslips onto microscope slides with a mounting medium containing DAPI.

  • Visualize the cellular uptake and localization of the fluorescent conjugate using a fluorescence microscope.

  • For quantification, treat cells in suspension with the fluorescent conjugate, wash, and analyze the fluorescence intensity per cell using a flow cytometer.

C. Cytotoxicity Assay (MTT Assay)

This assay determines the effect of a DUPA-conjugated cytotoxic drug on the viability of PSMA-expressing cells.

Materials:

  • PSMA-positive (e.g., LNCaP) and PSMA-negative (e.g., PC-3) cells

  • DUPA-drug conjugate

  • 96-well plates

  • Culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Protocol:

  • Seed both PSMA-positive and PSMA-negative cells into 96-well plates and allow them to attach overnight.

  • Treat the cells with serial dilutions of the DUPA-drug conjugate for 24, 48, or 72 hours. Include untreated cells as a control.

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells and plot it against the drug concentration to determine the IC50 value for each cell line.

Visualizations

PSMA Signaling Pathway

PSMA_Signaling_Pathway PSMA PSMA PI3K PI3K PSMA->PI3K MAPK MAPK Pathway PSMA->MAPK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival MAPK->Proliferation Migration Cell Migration MAPK->Migration

Caption: PSMA signaling cascade leading to cell proliferation, survival, and migration.

Experimental Workflow for Competitive Binding Assay

Competitive_Binding_Assay_Workflow Start Seed PSMA+ cells in 96-well plate Prepare_Ligands Prepare dilutions of deprotected DUPA and labeled competitor Start->Prepare_Ligands Incubation Incubate cells with both ligands at 4°C Prepare_Ligands->Incubation Wash Wash to remove unbound ligands Incubation->Wash Measure Lyse cells and measure bound labeled ligand Wash->Measure Analyze Analyze data to determine IC50 Measure->Analyze Cytotoxicity_Assay_Logic Treat_PSMA_pos Treat PSMA+ cells with DUPA-drug conjugate Binding_Internalization Binding and Internalization Treat_PSMA_pos->Binding_Internalization Treat_PSMA_neg Treat PSMA- cells with DUPA-drug conjugate No_Binding No significant binding Treat_PSMA_neg->No_Binding Drug_Release_pos Intracellular drug release Binding_Internalization->Drug_Release_pos Drug_Release_neg Minimal intracellular drug release No_Binding->Drug_Release_neg Cell_Death Cell Death (High Cytotoxicity) Drug_Release_pos->Cell_Death Cell_Viability Cell Viability (Low Cytotoxicity) Drug_Release_neg->Cell_Viability

References

Application Note: HPLC Analysis Protocol for DUPA(OtBu)-OH Conjugate Purity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

This document provides a detailed protocol for the determination of purity for the DUPA(OtBu)-OH conjugate using High-Performance Liquid Chromatography (HPLC). This compound is a precursor used in the synthesis of targeted therapeutics, particularly for prostate-specific membrane antigen (PSMA) expressing cancers.[1] Accurate assessment of its purity is critical for ensuring the quality and efficacy of subsequent drug conjugates. The method described herein is based on reversed-phase HPLC (RP-HPLC), a widely adopted technique for the analysis of peptides and related small molecules due to its high resolution and reproducibility.[2][3][4][5]

The principle of this method relies on the differential partitioning of the this compound conjugate and its potential impurities between a non-polar stationary phase and a polar mobile phase.[5] By gradually increasing the hydrophobicity of the mobile phase, components are eluted from the column at different rates, allowing for their separation and quantification.

2. Experimental Protocol

This section details the necessary reagents, equipment, and step-by-step procedures for the HPLC analysis.

2.1. Materials and Equipment

  • Reagents:

    • This compound conjugate sample

    • HPLC-grade acetonitrile (B52724) (ACN)

    • HPLC-grade water

    • Trifluoroacetic acid (TFA), HPLC grade (≥99.9%)

  • Equipment:

    • HPLC system with a gradient pump, autosampler, column oven, and UV detector

    • Reversed-phase C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)

    • Data acquisition and processing software

    • Analytical balance

    • Volumetric flasks and pipettes

    • Syringe filters (0.22 µm or 0.45 µm)

2.2. Mobile Phase Preparation

  • Mobile Phase A (Aqueous): 0.1% TFA in HPLC-grade water. To prepare 1 L, add 1 mL of TFA to 1 L of HPLC-grade water and mix thoroughly.

  • Mobile Phase B (Organic): 0.1% TFA in HPLC-grade acetonitrile. To prepare 1 L, add 1 mL of TFA to 1 L of HPLC-grade acetonitrile and mix thoroughly.

2.3. Sample Preparation

  • Accurately weigh approximately 1 mg of the this compound conjugate.

  • Dissolve the sample in a suitable solvent, such as a 1:1 mixture of Mobile Phase A and Mobile Phase B, to achieve a final concentration of approximately 1 mg/mL.[6]

  • Vortex the solution until the sample is completely dissolved.

  • Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection.[7]

2.4. HPLC Method Parameters

The following table summarizes the recommended HPLC parameters for the analysis of this compound conjugate purity.

ParameterRecommended Setting
Column Reversed-Phase C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm
Injection Volume 10 µL
Run Time 30 minutes
Gradient Program See Table 2

Table 1: HPLC Method Parameters

2.5. Gradient Elution Program

A gradient elution is recommended to ensure adequate separation of the main peak from potential impurities.[7][8]

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955

Table 2: Gradient Elution Program

3. Data Analysis and Presentation

The purity of the this compound conjugate is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

The results should be presented in a clear and organized manner.

Sample IDRetention Time (min)Peak AreaArea %
Impurity 1X.XXYYYZ.Z
This compound A.AA BBB C.C
Impurity 2D.DDEEEF.F
Total -HHH 100.0

Table 3: Example Data Presentation for Purity Analysis

4. Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of this compound conjugate purity.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Preparation (A: 0.1% TFA in H2O B: 0.1% TFA in ACN) B Sample Preparation (Dissolve & Filter) C HPLC System Setup (Column, Method, etc.) A->C D Sample Injection B->D E Chromatographic Separation (Gradient Elution) D->E F UV Detection (220 nm) E->F G Data Acquisition (Chromatogram) F->G H Peak Integration & Purity Calculation G->H

Caption: Workflow for HPLC Purity Analysis of this compound.

References

Application Note: Mass Spectrometry Methods for the Characterization of DUPA(OtBu)-OH Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed methodologies for the qualitative and quantitative analysis of DUPA(OtBu)-OH and its derivatives using liquid chromatography-mass spectrometry (LC-MS). This compound is a critical precursor for synthesizing prostate-specific membrane antigen (PSMA) targeted imaging agents and therapeutics. Accurate characterization is essential for ensuring purity, confirming identity, and performing pharmacokinetic studies. These protocols describe high-resolution full-scan MS for structural confirmation and a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for quantification in biological matrices.

Introduction and Principles

This compound (N-[[[(1S)-3-carboxy-1-[(1,1-dimethylethoxy)carbonyl]propyl]amino]carbonyl]-L-glutamic acid, 1,5-bis(1,1-dimethylethyl) ester) is a key building block in the development of PSMA-targeted small molecules. Its three tert-butyl (OtBu) ester groups serve as protecting groups during synthesis, which are later removed to yield the active DUPA ligand. Mass spectrometry is a powerful tool for the analysis of these compounds due to its high sensitivity and specificity.

Electrospray ionization (ESI) is the preferred ionization technique as it is a soft method suitable for polar, non-volatile molecules like this compound, typically generating a protonated molecular ion [M+H]⁺ in positive ion mode. Tandem mass spectrometry (MS/MS) is employed for structural elucidation and for highly selective quantification using Multiple Reaction Monitoring (MRM).

Predicted Fragmentation of this compound

The fragmentation of this compound is predictable based on its structure, which contains labile tert-butyl ester groups and a central urea (B33335) moiety. Under collision-induced dissociation (CID), the primary fragmentation pathways involve the neutral loss of isobutylene (B52900) (C₄H₈, 56 Da) from the tert-butyl esters and cleavage at the urea C-N bonds.

// Node Definitions parent [label="this compound\n[M+H]⁺\nm/z = 489.28", fillcolor="#F1F3F4", fontcolor="#202124"]; frag1 [label="Loss of first isobutylene\n[M+H-56]⁺\nm/z = 433.25", fillcolor="#F1F3F4", fontcolor="#202124"]; frag2 [label="Loss of second isobutylene\n[M+H-112]⁺\nm/z = 377.22", fillcolor="#F1F3F4", fontcolor="#202124"]; frag3 [label="Loss of third isobutylene (DUPA)\n[M+H-168]⁺\nm/z = 321.19", fillcolor="#F1F3F4", fontcolor="#202124"]; frag_urea1 [label="Urea Cleavage Product A\nm/z = 259.16", fillcolor="#F1F3F4", fontcolor="#202124"]; frag_urea2 [label="Urea Cleavage Product B\nm/z = 231.13", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edge Definitions parent -> frag1 [label="- C₄H₈ (56 Da)"]; frag1 -> frag2 [label="- C₄H₈ (56 Da)"]; frag2 -> frag3 [label="- C₄H₈ (56 Da)"]; parent -> frag_urea1 [label="Urea C-N Cleavage", color="#EA4335"]; parent -> frag_urea2 [label="Urea C-N Cleavage", color="#34A853"]; } }

Caption: Predicted ESI-MS/MS fragmentation pathway for this compound.

Table 1: Predicted m/z of this compound and Key Fragments in Positive ESI Mode

Ion DescriptionChemical FormulaPredicted m/z
Protonated Molecular Ion [M+H]⁺C₂₃H₄₁N₂O₉⁺489.28
Loss of 1 x C₄H₈ [M+H-56]⁺C₁₉H₃₃N₂O₉⁺433.22
Loss of 2 x C₄H₈ [M+H-112]⁺C₁₅H₂₅N₂O₉⁺377.16
Loss of 3 x C₄H₈ [M+H-168]⁺C₁₁H₁₇N₂O₉⁺321.09
Urea Cleavage Fragment AC₁₂H₂₃N₂O₄⁺259.16
Urea Cleavage Fragment BC₁₁H₁₉N₂O₅⁺231.13

Application 1: Qualitative Analysis and Purity Assessment

This protocol is designed to confirm the molecular weight and assess the purity of a synthesized this compound standard.

Experimental Protocol: Qualitative LC-MS
  • Sample Preparation:

    • Accurately weigh ~1 mg of the this compound standard.

    • Dissolve in 1 mL of methanol (B129727) or acetonitrile (B52724) to create a 1 mg/mL stock solution.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL using 50:50 (v/v) acetonitrile:water.

    • Vortex thoroughly and transfer to an autosampler vial.

  • LC-MS Instrumentation and Parameters:

    • LC System: Standard HPLC or UHPLC system.

    • Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Ionization Source: Electrospray Ionization (ESI), positive mode.

Table 2: Recommended LC-MS Parameters for Qualitative Analysis

ParameterRecommended Setting
LC Column C18 reverse-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 5 minutes, hold for 2 min
Injection Volume 2 µL
Column Temp. 40 °C
MS Scan Mode Full Scan (m/z 100-1000)
Capillary Voltage 3.5 kV
Source Temp. 120 °C
Desolvation Temp. 350 °C
  • Data Analysis:

    • Extract the total ion chromatogram (TIC) to assess purity.

    • Generate the mass spectrum for the main peak.

    • Confirm the presence of the [M+H]⁺ ion at m/z 489.28 and check for adducts (e.g., [M+Na]⁺ at m/z 511.26).

    • Perform MS/MS on the [M+H]⁺ precursor ion and compare the resulting fragment ions to the predicted values in Table 1.

Workflow Diagram

Caption: Workflow for qualitative analysis of this compound.

Application 2: Quantitative Analysis in Biological Matrices

This protocol provides a method for quantifying a DUPA-derivative in plasma using LC-MS/MS, essential for pharmacokinetic studies. A simple protein precipitation method is described for sample cleanup.[1][2]

Experimental Protocol: Quantitative LC-MS/MS
  • Sample Preparation (Protein Precipitation): [3]

    • Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.

    • Pipette 50 µL of plasma into the appropriately labeled tubes.

    • Add 150 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard (SIL-IS). The SIL-IS corrects for matrix effects and variability.[4]

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4 °C.

    • Carefully transfer 100 µL of the supernatant to an autosampler vial or 96-well plate.

    • Inject onto the LC-MS/MS system.

Workflow Diagram

Caption: Workflow for quantitative bioanalysis of DUPA-derivatives.

  • LC-MS/MS Instrumentation and Parameters:

    • LC System: UHPLC system for fast and efficient separation.

    • Mass Spectrometer: Triple quadrupole (QqQ) mass spectrometer.

    • Ionization Source: ESI, positive mode.

Table 3: Example MRM Transitions for a DUPA-Derivative (Hypothetical)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Notes
DUPA-Drug Conjugate 754.4433.225Precursor -> Fragment from DUPA moiety
DUPA-Drug Conjugate 754.4350.135Precursor -> Fragment from Drug moiety
SIL-IS 759.4438.225Stable Isotope Labeled (+5 Da)
  • Method Validation and Data Analysis:

    • The method should be validated according to regulatory guidelines for selectivity, linearity, accuracy, precision, recovery, and stability.[3]

    • A calibration curve is constructed by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the standards.

    • A weighted (1/x²) linear regression is typically used to fit the curve.

    • Concentrations of the QC and unknown samples are determined from the regression equation.

Quantitative Data Summary

The following table presents typical performance characteristics for a validated LC-MS/MS bioanalytical method, based on data from similar small molecule assays.[3][5]

Table 4: Example Assay Validation Summary

ParameterResultAcceptance Criteria
Linearity Range 1 - 1000 ng/mLr² ≥ 0.99
Lower Limit of Quantitation (LLOQ) 1 ng/mLAccuracy within ±20%, Precision ≤20%
Intra-day Precision (%CV) 3.5% - 8.2%≤15% (≤20% at LLOQ)
Inter-day Precision (%CV) 5.1% - 9.5%≤15% (≤20% at LLOQ)
Accuracy (% Bias) -6.7% to 4.5%Within ±15% (±20% at LLOQ)
Extraction Recovery 85% - 97%Consistent and reproducible
Matrix Effect 91% - 104%Consistent and reproducible

Conclusion

The mass spectrometry methods detailed in this note provide a robust framework for the comprehensive characterization of this compound and its derivatives. High-resolution MS is indispensable for structural confirmation and purity assessment during the synthesis and discovery phases. For preclinical and clinical development, the described LC-MS/MS protocol offers the high sensitivity, selectivity, and throughput required for accurate quantification in complex biological matrices, enabling reliable pharmacokinetic and biodistribution studies.

References

Troubleshooting & Optimization

Troubleshooting poor solubility of DUPA(OtBu)-OH in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and answers to frequently asked questions regarding the solubility of DUPA(OtBu)-OH in aqueous buffers for research applications.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound poorly soluble in aqueous buffers like PBS?

A1: The poor aqueous solubility of this compound stems from its chemical structure. The molecule, a precursor for Prostate-Specific Membrane Antigen (PSMA) ligands, contains three bulky tert-butyl (OtBu) ester groups.[1][2] These groups are highly hydrophobic (water-repelling) and dominate the molecule's character, overshadowing the single hydrophilic (water-attracting) carboxylic acid (-OH) group.[3][4] While the carboxylic acid can be ionized to a negatively charged carboxylate to aid solubility, the large hydrophobic regions resist interaction with water, leading to low solubility in neutral aqueous solutions like Phosphate-Buffered Saline (PBS).[3][4]

Q2: What organic solvents are recommended for creating a stock solution of this compound?

A2: this compound is soluble in several polar organic solvents.[2][] For experimental purposes, it is standard practice to first prepare a concentrated stock solution in an organic solvent, which can then be diluted into your aqueous buffer. Dimethyl sulfoxide (B87167) (DMSO) is a common and effective choice.[6]

Table 1: Recommended Solvents for this compound Stock Solutions

SolventReported SolubilityNotes
DMSO ≥ 125 mg/mLUltrasonic agitation may be required.[6] Use fresh, anhydrous DMSO as it is hygroscopic.
Methanol SolubleA good alternative to DMSO.[]
Acetonitrile Soluble[2]
Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution
  • Weighing: Accurately weigh out a small amount of this compound powder (Molecular Weight: 488.58 g/mol ).[1][7]

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock, dissolve 4.89 mg of this compound in 1 mL of DMSO.

  • Dissolution: Vortex the solution thoroughly. If the compound does not dissolve completely, sonicate the vial in a water bath for 5-10 minutes.[6][8]

  • Storage: Store the stock solution at -20°C for long-term use or 4°C for short-term use.[1] When stored at -80°C, the solution can be stable for up to 2 years.[6]

Q3: How can I prepare my final aqueous working solution without the compound precipitating?

A3: The key is to employ a solubilization strategy when diluting the organic stock solution into your aqueous buffer. The two most common and effective methods are using a co-solvent and adjusting the pH.

A co-solvent is a water-miscible organic solvent that, when added to an aqueous buffer, increases the solubility of hydrophobic compounds.[9][10][11] It essentially makes the final solution more "organic-like," preventing the hydrophobic drug from precipitating.

cluster_0 Solubilization Challenge cluster_1 Co-Solvent Solution DUPA This compound (Hydrophobic) Buffer Aqueous Buffer (Hydrophilic) DUPA->Buffer Insoluble (Precipitation) DUPA_sol This compound (Hydrophobic) Cosolvent Co-Solvent (e.g., DMSO) (Amphiphilic) DUPA_sol->Cosolvent Buffer_sol Aqueous Buffer (Hydrophilic) Cosolvent->Buffer_sol Solution Homogeneous Working Solution Cosolvent->Solution Creates a stable mixture

Diagram 1: Co-solvent mediated solubilization workflow.
  • Determine Final Co-solvent Concentration: Start with a low percentage of co-solvent (e.g., 1-5% v/v DMSO) in your final solution. Most cell-based assays can tolerate up to 0.5-1% DMSO without significant toxicity, but this should be validated for your specific system.

  • Preparation: a. Add the required volume of your aqueous buffer to a sterile tube. b. While vortexing the buffer, slowly add the required volume of the this compound organic stock solution drop-by-drop. c. For example, to make 1 mL of a 100 µM solution with 1% DMSO, add 990 µL of aqueous buffer to a tube, and then slowly add 10 µL of a 10 mM DMSO stock solution while vortexing.

  • Observation: Visually inspect the solution for any signs of precipitation (cloudiness, particles). If precipitation occurs, you may need to increase the co-solvent percentage or try an alternative method.

Table 2: Common Co-solvents for In Vitro Experiments

Co-solventTypical Starting Conc. (v/v)Notes
DMSO 0.1% - 5%Check cellular tolerance. Can interfere with some assays.
Ethanol 1% - 10%Can be less toxic than DMSO for some cell lines.
PEG 300/400 5% - 20%Often used in formulation studies.[8]

The solubility of molecules with acidic or basic functional groups is highly pH-dependent.[12][13] this compound has a free carboxylic acid group. By raising the pH of the aqueous buffer (e.g., to pH 8-9), this group deprotonates to form a negatively charged carboxylate salt, which is significantly more soluble in water.

cluster_low_ph Low pH (e.g., < 6) cluster_high_ph High pH (e.g., > 8) Protonated R-COOH (Protonated Carboxylic Acid) Poorly Soluble Deprotonated R-COO⁻ (Deprotonated Carboxylate) More Soluble Protonated->Deprotonated + OH⁻ (Add Base) Deprotonated->Protonated + H⁺ (Add Acid)

Diagram 2: Effect of pH on this compound ionization and solubility.
  • Prepare Alkaline Buffer: Adjust the pH of your working buffer (e.g., Tris or HEPES) to a slightly basic value, such as 8.5, using 1M NaOH. Avoid using phosphate (B84403) buffers if possible, as their buffering capacity is weak at this pH.

  • Dilution: While vortexing the alkaline buffer, slowly add the required volume of the this compound organic stock solution.

  • Final pH Check: After dissolution, check the final pH of the solution and adjust it back towards your desired experimental pH if necessary, using dilute HCl. Caution: Be aware that lowering the pH may cause the compound to precipitate out again.[13] Perform this step slowly and observe the solution carefully.

  • Compatibility: Ensure that the basic pH does not affect the stability of the this compound (risk of ester hydrolysis) or interfere with your experimental assay.

Q4: My compound precipitates immediately when I add the stock to my buffer. What should I do?

A4: This is a common issue indicating that the final concentration of your compound exceeds its solubility limit under the current conditions. Follow this troubleshooting workflow to resolve the problem.

Start Precipitation Observed Upon Dilution Check_Conc Is the final concentration too high? Start->Check_Conc Reduce_Conc Lower the final working concentration Check_Conc->Reduce_Conc Yes Check_Solvent Is the co-solvent % too low? Check_Conc->Check_Solvent No Reduce_Conc->Check_Solvent Increase_Solvent Increase co-solvent percentage (e.g., from 1% to 5% DMSO). Verify assay tolerance. Check_Solvent->Increase_Solvent Yes Try_pH Try pH adjustment method. Prepare buffer at pH > 8.0. Check_Solvent->Try_pH No Success Solution is Clear: Proceed with Experiment Increase_Solvent->Success Use_Additives Consider advanced methods: - Add surfactant (e.g., 0.01% Tween-80) - Use cyclodextrin (B1172386) (e.g., SBE-β-CD) Try_pH->Use_Additives Fails or is not compatible Try_pH->Success Use_Additives->Success

Diagram 3: Troubleshooting workflow for compound precipitation.

References

Technical Support Center: DUPA(OtBu)-OH Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the conjugation efficiency of DUPA(OtBu)-OH.

Troubleshooting Guide

Question: Why is my this compound conjugation yield consistently low?

Answer:

Low conjugation yield with this compound is a common issue that can arise from several factors, primarily related to its sterically hindered structure and solubility. The three bulky tert-butyl (OtBu) protecting groups can impede the approach of the coupling reagents and the amine-containing molecule to the free carboxylic acid. Here’s a systematic approach to troubleshooting this problem.

1. Suboptimal Coupling Chemistry:

Standard EDC/NHS chemistry may not be efficient enough for the sterically hindered carboxylic acid of this compound.

  • Recommendation: Switch to a more powerful coupling reagent known to be effective for sterically hindered substrates. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is highly recommended.[1][2]

    G DUPA This compound EDC_NHS EDC/NHS DUPA->EDC_NHS Standard Method HATU HATU/DIPEA DUPA->HATU Recommended Amine Amine-Molecule Amine->EDC_NHS Amine->HATU Low_Yield Low Yield EDC_NHS->Low_Yield High_Yield High Yield HATU->High_Yield Conjugate DUPA(OtBu)-Conjugate Low_Yield->Conjugate High_Yield->Conjugate

    Caption: Coupling Reagent Selection for this compound.

2. Inadequate Reagent Stoichiometry:

Incorrect molar ratios of coupling reagents to this compound and the amine can lead to incomplete activation or side reactions.

  • Recommendation: Optimize the molar ratios. A good starting point is a slight excess of the coupling reagents and the amine relative to this compound.

3. Poor Solubility of Reactants:

This compound has limited solubility in aqueous buffers, which can hinder the reaction.[3]

  • Recommendation: Dissolve this compound in an anhydrous organic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) before adding it to the reaction mixture.[3] Ensure all reactants are fully dissolved before proceeding.

4. Presence of Moisture:

Coupling reagents, especially carbodiimides like EDC and uronium salts like HATU, are sensitive to moisture, which can lead to their inactivation.

  • Recommendation: Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried.[1][4]

5. Suboptimal pH Conditions:

The pH of the reaction is critical for both the activation of the carboxylic acid and the nucleophilic attack by the amine.

  • For EDC/NHS: A two-step pH process is optimal. Activation of the carboxyl group is most efficient at a slightly acidic pH (4.5-6.0). The subsequent coupling to the amine should be performed at a pH of 7.2-8.5.[5][6]

  • For HATU: The reaction is typically performed in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).[7][8]

Table 1: Troubleshooting Summary for Low Conjugation Yield

Potential Cause Recommended Solution Key Considerations
Inefficient Coupling ReagentUse HATU instead of EDC/NHS.HATU is more effective for sterically hindered carboxylic acids.[1][2]
Incorrect Molar RatiosStart with 1.2-1.5 equivalents of HATU and 2-3 equivalents of DIPEA relative to this compound.Optimize ratios based on experimental results.
Poor SolubilityDissolve this compound in anhydrous DMF or DMSO.Ensure complete dissolution before adding other reagents.[3]
Moisture ContaminationUse anhydrous solvents and dry glassware.Moisture deactivates coupling reagents.[1][4]
Suboptimal pHFor HATU, use a non-nucleophilic base like DIPEA.Maintain anhydrous conditions.
Question: I am observing side products in my reaction mixture. What could be the cause?

Answer:

The formation of side products is a common challenge in conjugation chemistry. The nature of these byproducts often depends on the coupling reagent and reaction conditions.

  • With HATU: A common side reaction is the guanidinylation of the primary amine, where the amine reacts with HATU itself, rendering it inactive for conjugation.[9] This is more likely to occur if there is a large excess of HATU or if the coupling reaction is slow.

    • Recommendation: Avoid a large excess of HATU. Pre-activate the this compound with HATU and DIPEA for a short period (15-30 minutes) before adding the amine.[1] This ensures the formation of the active ester before the amine is introduced, minimizing the chance for the amine to react directly with HATU.

    G cluster_preactivation Pre-activation First (Recommended) cluster_no_preactivation No Pre-activation (Risk of Side Product) DUPA_pre This compound HATU_pre HATU/DIPEA DUPA_pre->HATU_pre 15-30 min ActiveEster Activated DUPA HATU_pre->ActiveEster Amine_pre Amine-Molecule ActiveEster->Amine_pre Coupling Desired_Product Desired Conjugate Amine_pre->Desired_Product Forms DUPA_no This compound Mix All components mixed at once DUPA_no->Mix HATU_no HATU/DIPEA HATU_no->Mix Amine_no Amine-Molecule Amine_no->Mix Side_Product Side Product Mix->Side_Product Guanidinylation

    Caption: Reaction sequence to minimize side products.

  • With EDC/NHS: A common side product is the formation of N-acylurea, which is a stable byproduct that cannot react with the amine. This is more prevalent in aqueous solutions where the activated intermediate can rearrange.

    • Recommendation: Use a two-step procedure where the this compound is first activated with EDC/NHS in a suitable buffer, and then the excess EDC is quenched or removed before adding the amine.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound conjugation?

A1: Anhydrous N,N-Dimethylformamide (DMF) is the most commonly recommended solvent for HATU-mediated couplings. Anhydrous Dimethyl sulfoxide (DMSO) can also be used, especially for dissolving the this compound stock.[3] For EDC/NHS chemistry, if aqueous conditions are required, a co-solvent system may be necessary to ensure the solubility of this compound.

Q2: What are the optimal molar ratios for a HATU-mediated conjugation of this compound?

A2: A good starting point is to use a slight excess of the coupling agent and a larger excess of the base. The following ratios are recommended for initial optimization:

  • This compound: 1 equivalent

  • Amine-containing molecule: 1.0 - 1.2 equivalents

  • HATU: 1.0 - 1.5 equivalents

  • DIPEA: 2.0 - 3.0 equivalents

Table 2: Recommended Molar Ratios for HATU Coupling

ReagentEquivalentsPurpose
This compound1.0Carboxylic Acid Source
Amine-Molecule1.0 - 1.2Nucleophile
HATU1.0 - 1.5Coupling Reagent
DIPEA2.0 - 3.0Non-nucleophilic Base

Q3: How should I monitor the progress of the conjugation reaction?

A3: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting materials and the formation of the desired conjugate.

Q4: After conjugation, how do I remove the tert-butyl protecting groups?

A4: The tert-butyl (OtBu) protecting groups are efficiently removed under acidic conditions using Trifluoroacetic acid (TFA). A common procedure involves treating the dried conjugate with a mixture of TFA and a scavenger, such as water or triisopropylsilane (B1312306) (TIS), in a solvent like dichloromethane (B109758) (DCM).

Q5: What analytical techniques are suitable for characterizing the final DUPA-conjugate?

A5: A combination of analytical techniques should be used for comprehensive characterization:

  • Mass Spectrometry (MS): To confirm the molecular weight of the final conjugate.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the conjugate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural confirmation.

Experimental Protocols

Protocol 1: HATU-Mediated Conjugation of this compound

This protocol describes a general procedure for the conjugation of this compound to a primary amine-containing molecule using HATU.

Materials:

  • This compound

  • Amine-containing molecule

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous solvents for workup and purification (e.g., ethyl acetate, hexane)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous DMF.

  • Activation: To the solution from step 1, add HATU (1.2 eq.) and DIPEA (2.5 eq.).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Coupling: Add the amine-containing molecule (1.1 eq.) to the reaction mixture.

  • Continue to stir the reaction at room temperature for 2-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure DUPA(OtBu)-conjugate.

    G start Start dissolve Dissolve this compound in anhydrous DMF start->dissolve activate Add HATU and DIPEA, stir 15-30 min dissolve->activate couple Add amine-molecule, stir 2-18 h activate->couple monitor Monitor by TLC/LC-MS couple->monitor monitor->couple Incomplete workup Work-up: Dilute, Wash, Dry monitor->workup Reaction Complete purify Purify by Chromatography workup->purify end End purify->end

    Caption: Workflow for HATU-mediated conjugation.

Protocol 2: Deprotection of OtBu Groups using TFA

This protocol describes the removal of the tert-butyl protecting groups from the DUPA(OtBu)-conjugate.

Materials:

  • DUPA(OtBu)-conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIS) (as a scavenger)

  • Anhydrous diethyl ether or hexane (B92381) for precipitation

Procedure:

  • Preparation: Dissolve the purified DUPA(OtBu)-conjugate in DCM.

  • Deprotection: To the solution, add a cleavage cocktail of TFA/TIS/DCM (e.g., 50:5:45 v/v/v). The exact ratio may need optimization.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the deprotection by LC-MS.

  • Work-up: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure (e.g., using a rotary evaporator).

  • Precipitation: Dissolve the residue in a minimal amount of a suitable solvent (e.g., methanol) and precipitate the deprotected conjugate by adding a non-polar solvent like cold diethyl ether or hexane.

  • Isolation: Collect the precipitate by filtration or centrifugation and wash with the non-polar solvent.

  • Dry the final DUPA-conjugate under vacuum.

References

Common issues with DUPA(OtBu)-OH stability and storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DUPA(OtBu)-OH. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common issues related to the stability and storage of this compound, ensuring the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: this compound is typically a white to off-white solid and should be stored under specific conditions to ensure its stability.[][2][3] For long-term storage, it is recommended to keep the solid powder at -20°C for up to 3 years or at 4°C for up to 2 years.[4] Solutions of this compound in solvents like DMSO should be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[4] It is crucial to prevent repeated freeze-thaw cycles of the solutions.[4]

Q2: this compound is described as hygroscopic. What precautions should I take?

A2: Hygroscopic materials readily absorb moisture from the atmosphere, which can lead to clumping and degradation.[5][6] When handling this compound powder, it is important to minimize its exposure to air.[5] Work quickly and in a low-humidity environment if possible, such as in a glove box or a room with a dehumidifier.[7] Always store the compound in a tightly sealed container, and consider using a desiccator for storage.[7][8] For solutions in hygroscopic solvents like DMSO, use freshly opened solvent to minimize water content.[4]

Q3: I observe unexpected peaks in my HPLC analysis of this compound. What could be the cause?

A3: Unexpected peaks in your HPLC chromatogram could be due to several factors, including impurities from the synthesis or degradation of the product. This compound has two main points of potential degradation: the urea (B33335) linkage and the tert-butyl esters. The tert-butyl esters are sensitive to acidic conditions and can hydrolyze to form the corresponding carboxylic acids.[9][10] The urea moiety can also undergo hydrolysis, particularly under harsh pH conditions. Ensure your mobile phases and sample solutions are not acidic unless intended for deprotection. If degradation is suspected, a stability-indicating HPLC method should be used to resolve the parent compound from its degradation products.

Q4: My experimental results are inconsistent. Could this be related to this compound stability?

A4: Yes, inconsistent experimental results can be a sign of compound instability. If this compound has degraded, the concentration of the active compound will be lower than expected, and the degradation products could potentially interfere with your assay. It is crucial to ensure proper storage and handling of both the solid compound and its stock solutions. Before starting a series of experiments, it is good practice to verify the purity of your this compound sample using an appropriate analytical method like HPLC or LC-MS.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Powder appears clumped or sticky Absorption of moisture due to hygroscopic nature.Dry the compound under vacuum. Handle in a low-humidity environment (e.g., glove box). Store in a desiccator with a suitable drying agent.[5][7]
Difficulty dissolving the compound Compound may have degraded or absorbed moisture.Confirm the correct solvent is being used. Some sources indicate solubility in acetonitrile (B52724) and DMSO.[3][4] Gentle warming or sonication may aid dissolution. If solubility issues persist, verify the compound's integrity via HPLC or NMR.
Loss of activity in biological assays Degradation of this compound in stock solutions or assay buffer.Prepare fresh stock solutions. Avoid repeated freeze-thaw cycles.[4] Check the pH of your assay buffer; acidic conditions can cause hydrolysis of the tert-butyl esters.[10] Perform a stability check of the compound in the assay buffer over the time course of the experiment.
Appearance of new peaks in HPLC/LC-MS after storage Chemical degradation.Review storage conditions. The primary degradation pathways are likely hydrolysis of the tert-butyl esters and/or the urea linkage. Use the provided analytical protocols to identify the degradation products.

Data Summary

Recommended Storage Conditions
Form Temperature Duration Reference
Powder-20°C3 years[4]
Powder4°C2 years[4]
In Solvent-80°C2 years[4]
In Solvent-20°C1 year[4]

Experimental Protocols

Stability-Indicating HPLC Method

This protocol is a general guideline and may require optimization for your specific instrumentation and requirements.

  • Objective: To separate this compound from its potential degradation products.

  • Instrumentation: HPLC with UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve this compound in a suitable solvent (e.g., Acetonitrile/Water 50:50) to a concentration of 1 mg/mL.

LC-MS Analysis for Identification of Impurities and Degradants
  • Objective: To identify the mass of this compound and its potential impurities or degradation products.

  • Instrumentation: LC-MS system with an electrospray ionization (ESI) source.

  • LC Conditions: Use the same HPLC method as described above.

  • MS Conditions:

    • Ionization Mode: Positive ESI.

    • Scan Range: m/z 100-1000.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

  • Data Analysis: Look for the parent ion of this compound (C23H40N2O9, MW: 488.57). Potential degradation products would include the loss of one or more tert-butyl groups (-56 Da each) or hydrolysis of the urea linkage.

NMR Spectroscopy for Structural Integrity
  • Objective: To confirm the chemical structure of this compound and check for impurities.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz).

  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d6) or deuterated chloroform (B151607) (CDCl3).

  • Experiment: 1H NMR.

  • Procedure: Dissolve a small amount of this compound in the deuterated solvent. Acquire the 1H NMR spectrum.

  • Data Analysis: Compare the obtained spectrum with a reference spectrum if available. The presence of signals corresponding to isobutylene (B52900) or tert-butanol (B103910) could indicate degradation of the tert-butyl esters.

Visualizations

G Potential Degradation Pathway of this compound DUPA This compound Acid Acidic Conditions (e.g., trace acid in solvent, acidic buffer) DUPA->Acid Moisture Moisture (from atmosphere or solvent) DUPA->Moisture Hydrolysis_Ester Hydrolysis of tert-butyl esters Acid->Hydrolysis_Ester catalyzes Hydrolysis_Urea Hydrolysis of urea linkage Acid->Hydrolysis_Urea catalyzes Moisture->Hydrolysis_Ester reacts Moisture->Hydrolysis_Urea reacts Degradation_Product_1 Mono/Di/Tri-acid derivatives Hydrolysis_Ester->Degradation_Product_1 Degradation_Product_2 Urea cleavage products Hydrolysis_Urea->Degradation_Product_2

Caption: Potential degradation pathways of this compound.

G Troubleshooting Workflow for Unexpected Results Start Unexpected Experimental Results Check_Purity Check Purity of this compound (HPLC, LC-MS) Start->Check_Purity Pure Compound is Pure Check_Purity->Pure Yes Degraded Degradation/Impurities Detected Check_Purity->Degraded No Review_Protocol Review Experimental Protocol (e.g., buffer pH, temperature) Pure->Review_Protocol Review_Storage Review Storage and Handling Procedures Degraded->Review_Storage Prepare_Fresh Prepare Fresh Stock Solutions Review_Storage->Prepare_Fresh Re_run Re-run Experiment Prepare_Fresh->Re_run Review_Protocol->Re_run

Caption: Troubleshooting workflow for unexpected experimental results.

G Experimental Workflow for Stability Testing Start Receive/Synthesize This compound Initial_QC Initial QC Analysis (HPLC, LC-MS, NMR) Start->Initial_QC Store Store under Recommended Conditions (-20°C or -80°C) Initial_QC->Store Time_Point Time Point (e.g., 1, 3, 6 months) Store->Time_Point Aliquot Remove Aliquot for Testing Time_Point->Aliquot QC_Analysis Perform QC Analysis (HPLC, LC-MS) Aliquot->QC_Analysis Compare Compare with Initial Data QC_Analysis->Compare Stable Stable Compare->Stable No significant change Not_Stable Degradation Observed Compare->Not_Stable New peaks/loss of parent

Caption: A typical experimental workflow for stability testing.

References

Technical Support Center: Optimizing Linker Length for DUPA(OtBu)-OH Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the linker length of DUPA(OtBu)-OH conjugates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in drug conjugates?

A1: this compound is a protected precursor of DUPA (2-[3-(1,3-dicarboxypropyl)ureido]pentanedioic acid), a small molecule that binds with high affinity to Prostate-Specific Membrane Antigen (PSMA).[1] PSMA is overexpressed on the surface of most prostate cancer cells, making it an attractive target for selective drug delivery.[1][2] The tert-butyl (OtBu) protecting groups on this compound prevent unwanted side reactions during the conjugation of a linker and payload. These groups are typically removed in the final step to yield the active PSMA-targeting conjugate.

Q2: What is the role of the linker in a this compound conjugate?

A2: The linker is a crucial component that connects the DUPA targeting moiety to the therapeutic or diagnostic payload. Its design, particularly its length and chemical composition, significantly impacts the conjugate's overall performance, including:

  • Solubility and Stability: Linkers, especially those incorporating polyethylene (B3416737) glycol (PEG), can enhance the aqueous solubility of the conjugate and its stability in circulation.

  • Binding Affinity: The linker provides spatial separation between the bulky payload and the DUPA ligand, which can influence the binding affinity to PSMA.

  • Pharmacokinetics and Biodistribution: The linker's properties affect how the conjugate is absorbed, distributed, metabolized, and excreted (ADME), ultimately influencing its efficacy and potential toxicity.[3]

  • Payload Release: For cleavable linkers, the design dictates the mechanism and rate of payload release at the target site.[3]

Q3: What types of linkers are commonly used for this compound conjugates?

A3: Linkers can be broadly categorized as cleavable or non-cleavable.

  • Cleavable Linkers: These are designed to release the payload under specific conditions found in the tumor microenvironment or inside cancer cells. Common examples include:

    • Enzyme-cleavable linkers: Peptides like valine-citrulline (Val-Cit) are cleaved by lysosomal enzymes such as cathepsin B.

    • Disulfide linkers: These are cleaved by reducing agents like glutathione, which is found in higher concentrations inside cells.

  • Non-cleavable Linkers: These linkers remain intact, and the payload is released upon lysosomal degradation of the entire conjugate.

PEG chains of varying lengths (e.g., PEG4, PEG8, PEG12) are often incorporated into both cleavable and non-cleavable linkers to improve their physicochemical properties.[4]

Q4: How does linker length generally affect the properties of a DUPA conjugate?

A4: Optimizing the linker length is a critical step in developing an effective conjugate.

  • Too short: A short linker may cause steric hindrance between the payload and the DUPA moiety, potentially reducing its binding affinity to PSMA. It can also lead to increased aggregation and faster clearance from circulation.

  • Too long: While a longer linker can improve solubility and reduce steric hindrance, an excessively long linker might lead to decreased stability, altered pharmacokinetics, and potentially lower efficacy.[4]

The optimal linker length represents a balance between these factors and is often determined empirically for each specific DUPA-payload combination.

Troubleshooting Guides

Problem 1: Low Yield During Conjugation of Linker to this compound

Possible Causes & Solutions

Symptom Possible Cause Recommendation
Low or no product formation Inefficient activation of this compound carboxyl group - Use a reliable activating agent such as HATU or HBTU with a tertiary amine base like DIPEA.- Ensure all reagents are anhydrous, as moisture can quench the activated species.
Steric hindrance - If the linker is bulky, consider extending the reaction time or slightly increasing the temperature (monitor for side reactions).
Incorrect stoichiometry - Use a slight excess (1.1-1.5 equivalents) of the activated linker-payload to drive the reaction to completion.
Multiple side products observed by LC-MS Side reactions of the payload - Ensure that all reactive functional groups on the payload that are not intended for conjugation are appropriately protected.
Degradation of reagents - Use fresh, high-purity reagents. Activated esters can be moisture-sensitive.
Problem 2: Difficulty in Purifying the DUPA-Linker-Payload Conjugate

Possible Causes & Solutions

Symptom Possible Cause Recommendation
Poor separation on reverse-phase HPLC Co-elution of starting materials and product - Optimize the HPLC gradient. A shallower gradient can improve the resolution of closely eluting species.- Try a different column chemistry (e.g., C18 vs. phenyl-hexyl).
Product aggregation - Incorporate a more hydrophilic linker (e.g., a longer PEG chain).- Adjust the mobile phase composition, for instance, by using a different organic solvent or adding a small amount of a chaotropic agent.
Product loss during purification Adsorption to the stationary phase - Use a column with a different surface chemistry.- Add a competitive agent to the mobile phase if non-specific binding is suspected.
Problem 3: Inconsistent Results in In Vitro Assays

Possible Causes & Solutions

Symptom Possible Cause Recommendation
High variability in cytotoxicity (IC50) assays Conjugate instability in media - Assess the stability of your conjugate in the cell culture medium over the time course of the experiment using LC-MS.- Consider using a more stable linker if degradation is observed.
Low uptake by target cells - Confirm PSMA expression levels on your target cell line (e.g., LNCaP, 22RV1) by flow cytometry or Western blot.- Perform a competitive binding assay to ensure the DUPA moiety is accessible and functional.
No significant difference in cytotoxicity between PSMA-positive and PSMA-negative cells Non-specific uptake of the conjugate - This may indicate that the payload is too lipophilic, leading to passive diffusion into cells. Consider a more hydrophilic linker.- The payload may be prematurely released from a cleavable linker. Assess linker stability.

Data Presentation

Table 1: Effect of Linker Length on In Vitro Cytotoxicity (IC50) of DUPA-Payload Conjugates
ConjugateLinkerPayloadCell LineIC50 (nM)Reference
DUPA-IndenoisoquinolinePeptideIndenoisoquinoline22RV1Low nM range[2]
DUPA-MMAE (hypothetical)PEG4-Val-CitMMAELNCaP5.2-
DUPA-MMAE (hypothetical)PEG8-Val-CitMMAELNCaP2.8-
DUPA-MMAE (hypothetical)PEG12-Val-CitMMAELNCaP4.5-

Note: Hypothetical data is included for illustrative purposes to show trends and should be confirmed by experimental results.

Table 2: Influence of Linker Length on Biodistribution of DUPA-NIR Dye Conjugates in LNCaP Xenograft Mice (%ID/g at 24h post-injection)
ConjugateLinkerTumorKidneyLiverSpleenReference
DUPA-NIRShort Aliphatic5.6 ± 1.215.2 ± 2.51.8 ± 0.40.5 ± 0.1[5]
DUPA-PEG4-NIR (hypothetical)PEG47.2 ± 1.512.8 ± 2.11.5 ± 0.30.4 ± 0.1-
DUPA-PEG8-NIR (hypothetical)PEG86.5 ± 1.310.5 ± 1.81.2 ± 0.20.3 ± 0.1-

Note: Data for DUPA-NIR is adapted from existing literature.[5] Hypothetical data for PEGylated versions is for illustrative purposes.

Experimental Protocols

Protocol 1: Synthesis of a DUPA-PEGn-Payload Conjugate

This protocol describes a general method for the synthesis of a DUPA conjugate using solid-phase peptide synthesis (SPPS) for the linker assembly.

Materials:

  • Fmoc-protected amino acids and PEG linkers

  • Rink Amide resin

  • This compound

  • Payload with a suitable conjugation handle (e.g., amine)

  • Coupling reagents: HATU, HBTU

  • Base: DIPEA

  • Deprotection reagent: 20% piperidine (B6355638) in DMF

  • Cleavage cocktail: e.g., 95% TFA, 2.5% TIS, 2.5% H2O

  • Solvents: DMF, DCM, Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin with DMF.

  • Linker Assembly: Sequentially couple the Fmoc-protected PEG and amino acid units of the linker to the resin using a coupling agent (e.g., HATU) and a base (e.g., DIPEA) in DMF. Monitor each coupling step for completion (e.g., using a Kaiser test).

  • Payload Conjugation: After assembling the linker, deprotect the terminal Fmoc group and couple the payload to the linker.

  • This compound Coupling: Couple this compound to the N-terminus of the linker-payload construct on the resin.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the conjugate from the resin and remove the tert-butyl protecting groups from DUPA.

  • Precipitation and Purification: Precipitate the crude product in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude product by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final conjugate by LC-MS and NMR.

Protocol 2: In Vitro PSMA Competitive Binding Assay

Materials:

  • PSMA-positive cells (e.g., LNCaP)

  • A known radiolabeled or fluorescently-labeled PSMA ligand (e.g., [177Lu]Lu-PSMA-617)

  • DUPA-linker-payload conjugates (test compounds)

  • Binding buffer (e.g., Tris-HCl with MgCl2 and CaCl2)

  • 96-well plates

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Cell Seeding: Seed PSMA-positive cells in a 96-well plate and allow them to adhere overnight.

  • Preparation of Reagents: Prepare serial dilutions of the unlabeled DUPA-linker-payload conjugates. Prepare a solution of the labeled PSMA ligand at a concentration close to its Kd.

  • Competition Reaction: Add increasing concentrations of the unlabeled conjugates to the wells, followed by the addition of the labeled ligand. Include wells with only the labeled ligand (total binding) and wells with a large excess of an unlabeled competitor (non-specific binding).

  • Incubation: Incubate the plate at 4°C for 1-2 hours to reach binding equilibrium.

  • Washing: Wash the cells with cold binding buffer to remove unbound ligands.

  • Cell Lysis and Detection: Lyse the cells and measure the amount of bound labeled ligand using a scintillation counter or fluorescence plate reader.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each conjugate.

Visualizations

experimental_workflow cluster_synthesis Conjugate Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation DUPA_OH This compound Conjugation Conjugation DUPA_OH->Conjugation Linker_Payload Linker-Payload Synthesis Linker_Payload->Conjugation Purification HPLC Purification Conjugation->Purification Characterization LC-MS/NMR Purification->Characterization Binding_Assay PSMA Binding Assay Characterization->Binding_Assay Cell_Uptake Cellular Uptake Characterization->Cell_Uptake Cytotoxicity Cytotoxicity Assay Characterization->Cytotoxicity Biodistribution Biodistribution Cytotoxicity->Biodistribution Pharmacokinetics Pharmacokinetics Cytotoxicity->Pharmacokinetics Efficacy Efficacy Studies Biodistribution->Efficacy Pharmacokinetics->Efficacy troubleshooting_logic Start Low In Vitro Efficacy Check_PSMA Check PSMA expression on cell line Start->Check_PSMA Check_Binding Perform competitive binding assay Check_PSMA->Check_Binding Expression OK Check_Uptake Measure cellular uptake Check_Binding->Check_Uptake Binding Confirmed Modify_Linker Modify Linker Design (e.g., change length/type) Check_Binding->Modify_Linker Binding Poor Check_Stability Assess conjugate stability in cell media Check_Uptake->Check_Stability Uptake Low Check_Uptake->Modify_Linker Uptake Low Check_Stability->Modify_Linker Instability Detected

References

Technical Support Center: Preventing Aggregation of DUPA(OtBu)-OH Conjugated Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aggregation of proteins conjugated with DUPA(OtBu)-OH.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in protein conjugation?

This compound is a precursor to DUPA (2-[3-(1,3-dicarboxypropyl)ureido]pentanedioic acid), a ligand that targets the Prostate-Specific Membrane Antigen (PSMA).[1][2][3][4][5] PSMA is overexpressed on the surface of prostate cancer cells. By conjugating DUPA to proteins such as antibodies or enzymes, researchers can create targeted therapeutics and imaging agents that specifically home in on these cancer cells. The OtBu (tert-butyl) protecting groups on this compound prevent the carboxylic acid groups from reacting during the conjugation process and are typically removed in a subsequent step.

Q2: What are the primary causes of aggregation when conjugating this compound to a protein?

Protein aggregation during and after conjugation with this compound can be triggered by several factors:

  • Increased Hydrophobicity: The this compound molecule itself has hydrophobic regions. Attaching multiple this compound molecules to the protein surface can increase its overall hydrophobicity, leading to intermolecular attractive forces and aggregation.

  • High Molar Excess of this compound: Using a large molar excess of the conjugation reagent can lead to over-labeling of the protein. This can alter the protein's isoelectric point and surface charge distribution, reducing its solubility.

  • Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can significantly impact protein stability. If the reaction conditions are not optimal for the specific protein being conjugated, it can lead to unfolding and aggregation.

  • Intermolecular Crosslinking: If the protein has multiple reactive sites in close proximity, it is possible for a single this compound molecule to inadvertently link two protein molecules together, initiating aggregation.

  • Poor Solubility of this compound: this compound may have limited solubility in aqueous buffers. If it is not properly dissolved before addition to the protein solution, it can precipitate and co-precipitate the protein.

Q3: How can I detect and quantify the aggregation of my this compound conjugated protein?

Several techniques can be used to detect and quantify protein aggregation:

  • Visual Inspection: The simplest method is to look for visible signs of aggregation, such as turbidity, cloudiness, or precipitate formation in the solution.

  • UV-Vis Spectroscopy: An increase in absorbance at wavelengths between 350-600 nm can indicate the presence of large, light-scattering aggregates.

  • Dynamic Light Scattering (DLS): DLS is a highly sensitive technique that measures the size distribution of particles in a solution. It can detect the formation of small oligomers and large aggregates.

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. The appearance of high-molecular-weight species eluting earlier than the monomeric protein is a clear indication of aggregation.

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Under non-reducing conditions, SDS-PAGE can reveal the presence of higher molecular weight bands corresponding to covalent oligomers.

Troubleshooting Guides

Issue 1: Protein Aggregation During the Conjugation Reaction

Symptoms:

  • The solution becomes cloudy or turbid during the reaction.

  • Visible precipitate forms.

  • Immediate aggregation is observed upon addition of this compound.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Rationale
High Molar Ratio of this compound to Protein Decrease the molar excess of this compound. Perform a titration to find the optimal ratio.Reduces the likelihood of over-labeling and increased hydrophobicity.
Suboptimal pH Optimize the reaction pH. Most proteins are stable around physiological pH (7.0-8.0).Maintains the native conformation of the protein and minimizes charge-related instability.
High Temperature Perform the conjugation reaction at a lower temperature (e.g., 4°C) for a longer duration.Slows down the kinetics of both the conjugation reaction and the aggregation process.
High Protein Concentration Reduce the protein concentration during the conjugation reaction.Decreases the probability of intermolecular interactions that lead to aggregation.
Poor this compound Solubility Dissolve this compound in a small amount of a water-miscible organic co-solvent (e.g., DMSO, DMF) before adding it to the protein solution.Ensures the conjugation reagent is fully solvated and prevents its precipitation.
Issue 2: Aggregation After the Conjugation Reaction (During Purification or Storage)

Symptoms:

  • The purified conjugate is initially clear but becomes turbid over time.

  • Loss of protein concentration after purification or filtration.

  • Presence of high molecular weight aggregates in SEC analysis of the purified conjugate.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Rationale
Suboptimal Buffer Composition Add stabilizing excipients to the purification and storage buffers.Enhances the solubility and stability of the conjugated protein.
Inappropriate Storage Temperature Store the conjugate at a recommended temperature, typically 2-8°C for short-term and -80°C for long-term storage. Avoid repeated freeze-thaw cycles.Minimizes protein degradation and aggregation over time.
Residual Unreacted Reagents Ensure complete removal of unreacted this compound and other reaction components during purification.Residual reagents can contribute to instability and aggregation.
pH Shift During Purification Maintain a constant and optimal pH throughout the purification and in the final storage buffer.Prevents pH-induced unfolding and aggregation.

Key Experimental Protocols

Protocol 1: Optimizing this compound to Protein Molar Ratio

This protocol outlines a method to determine the optimal molar ratio of this compound to protein to achieve sufficient conjugation while minimizing aggregation.

  • Protein Preparation: Prepare the protein in a suitable conjugation buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5). The protein concentration should be between 1-5 mg/mL.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Titration Setup: Set up a series of reactions with varying molar ratios of this compound to protein (e.g., 5:1, 10:1, 20:1, 50:1).

  • Conjugation Reaction: Add the corresponding volume of the this compound stock solution to each protein solution while gently vortexing.

  • Incubation: Incubate the reactions for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Quench the reaction by adding a final concentration of 50 mM Tris-HCl or glycine.

  • Analysis: Analyze each reaction for the degree of conjugation (e.g., by mass spectrometry) and the percentage of aggregation (e.g., by SEC or DLS).

  • Selection: Choose the molar ratio that provides the desired degree of conjugation with the lowest level of aggregation.

Protocol 2: Screening for Optimal Buffer Conditions

This protocol helps identify the most suitable buffer composition for the conjugation and storage of the this compound conjugated protein.

  • Buffer Preparation: Prepare a panel of buffers with varying pH (e.g., 6.5, 7.0, 7.5, 8.0) and ionic strengths (e.g., 50 mM, 150 mM, 250 mM NaCl).

  • Excipient Screening: For the most promising buffer conditions, prepare solutions containing different stabilizing excipients (see table below).

  • Conjugation and Purification: Perform the this compound conjugation using the optimal molar ratio determined in Protocol 1 in each of the prepared buffers. Purify the conjugate using a desalting column equilibrated with the respective buffer.

  • Stability Assessment: Store the purified conjugates at 4°C and 25°C.

  • Monitoring: Monitor the samples for signs of aggregation (visual inspection, DLS, SEC) at regular intervals (e.g., 1 day, 1 week, 1 month).

  • Selection: Choose the buffer composition that maintains the highest stability of the conjugate over time.

Data Presentation

Table 1: Effect of this compound:Protein Molar Ratio on Aggregation
Molar Ratio (this compound:Protein)Degree of Labeling (DUPA/Protein)% Aggregation (by SEC)
5:11.2< 1%
10:12.52.3%
20:14.18.7%
50:17.825.4%

Note: Data are hypothetical and for illustrative purposes. Actual results will vary depending on the protein.

Table 2: Impact of pH and Ionic Strength on Conjugate Stability
Buffer pHNaCl Concentration (mM)% Monomer after 1 week at 4°C
6.55085%
6.515092%
7.05090%
7.015098%
7.55088%
7.515095%

Note: Data are hypothetical and for illustrative purposes. Actual results will vary depending on the protein.

Table 3: Common Stabilizing Excipients for Protein Conjugates
Excipient ClassExampleTypical ConcentrationMechanism of Action
Sugars Sucrose, Trehalose5-10% (w/v)Preferential exclusion, vitrification
Polyols Glycerol, Sorbitol5-20% (v/v)Increases solvent viscosity, preferential hydration
Amino Acids Arginine, Glycine50-250 mMSuppress aggregation by interacting with hydrophobic patches
Surfactants Polysorbate 20, Polysorbate 800.01-0.1% (v/v)Prevent surface-induced aggregation and stabilize protein structure

Visualizations

experimental_workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification cluster_analysis Analysis protein_prep Protein Preparation (Buffer Exchange) conjugation Conjugation Reaction (Optimized Molar Ratio) protein_prep->conjugation dupa_prep This compound Stock Solution dupa_prep->conjugation purification Purification (e.g., SEC, Dialysis) conjugation->purification characterization Characterization (MS, SEC, DLS) purification->characterization troubleshooting_workflow cluster_during Troubleshooting During Conjugation cluster_after Troubleshooting After Conjugation start Aggregation Observed q1 When is aggregation occurring? start->q1 during During Conjugation q1->during During after After Conjugation (Purification/Storage) q1->after After a1 Reduce Molar Ratio during->a1 a2 Optimize pH during->a2 a3 Lower Temperature during->a3 a4 Decrease Protein Conc. during->a4 a5 Improve Reagent Solubility during->a5 b1 Add Stabilizing Excipients after->b1 b2 Optimize Storage Temp. after->b2 b3 Ensure Complete Purification after->b3 b4 Maintain pH after->b4

References

Navigating the Deprotection of DUPA(OtBu)-OH: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful deprotection of the tert-butyl (OtBu) protecting groups from DUPA(OtBu)-OH is a critical step in the synthesis of DUPA-based conjugates for targeted imaging and therapy of prostate cancer. However, this seemingly straightforward acid-catalyzed cleavage can present several challenges, leading to incomplete reactions, side-product formation, and purification difficulties. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address common issues encountered during this pivotal synthetic step.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses the most frequently observed challenges during the deprotection of this compound, offering potential causes and actionable solutions to streamline your experimental workflow.

Issue ID Problem Potential Causes Recommended Solutions
DP-01 Incomplete Deprotection: HPLC analysis of the crude product shows the presence of partially protected intermediates (mono- or di-OtBu species).1. Insufficient concentration or volume of trifluoroacetic acid (TFA). 2. Short reaction time. 3. Low reaction temperature. 4. Presence of water in the reaction mixture, which can hydrolyze TFA.1. Ensure a high concentration of TFA, typically 95% in dichloromethane (B109758) (DCM) or neat TFA. 2. Extend the reaction time, monitoring progress by TLC or HPLC every 30-60 minutes. 3. Perform the reaction at room temperature. If incomplete deprotection persists, a slight increase in temperature (e.g., to 30-40°C) can be cautiously tested, though this may increase the risk of side reactions. 4. Use anhydrous solvents and reagents to minimize water content.
DP-02 Side-Product Formation: Appearance of unexpected peaks in the HPLC chromatogram of the crude product.1. Alkylation of the Urea (B33335) Moiety: The reactive tert-butyl cation generated during deprotection can alkylate the urea nitrogens. 2. Re-esterification: Reaction of the deprotected carboxylic acids with the tert-butyl cation. 3. Degradation: Prolonged exposure to strong acid can lead to degradation of the desired product.1. Utilize Scavengers: Add scavengers to the reaction mixture to trap the tert-butyl cation. Common scavengers include triisopropylsilane (B1312306) (TIS) and water. A standard cleavage cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[1] 2. Optimize reaction time to avoid prolonged exposure to acidic conditions once the deprotection is complete. 3. For sensitive substrates, consider milder deprotection conditions, although this may require longer reaction times.
DP-03 Difficult Purification: Challenges in isolating the pure, fully deprotected DUPA-OH by preparative HPLC or other chromatographic techniques.1. Poor Solubility of the Deprotected Product: The free acid form of DUPA can have limited solubility in common organic solvents. 2. Co-elution of Side Products: Side products may have similar retention times to the desired product. 3. Residual Scavengers: Scavengers and their byproducts can interfere with purification.1. After TFA removal, dissolve the crude product in a suitable solvent for purification, such as a mixture of water and acetonitrile (B52724) with a small amount of TFA or formic acid to aid solubility. 2. Optimize the preparative HPLC gradient to improve the separation of the desired product from impurities. 3. After deprotection, precipitate the product in cold diethyl ether to help remove some of the scavengers and their byproducts prior to chromatographic purification.
DP-04 Low Yield: The final isolated yield of pure DUPA-OH is significantly lower than expected.1. Incomplete Reaction: As described in DP-01. 2. Product Degradation: As described in DP-02. 3. Losses during Work-up and Purification: Multiple extraction and chromatography steps can lead to product loss.1. Ensure complete deprotection by monitoring the reaction closely. 2. Use appropriate scavengers and optimized reaction times to minimize degradation. 3. Minimize the number of purification steps. Consider direct purification of the crude product by preparative HPLC after TFA evaporation and ether precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of scavengers in the deprotection of this compound?

A1: During the acid-catalyzed removal of the tert-butyl groups, a highly reactive tert-butyl carbocation is generated. This carbocation can act as an electrophile and react with nucleophilic sites on the DUPA molecule, particularly the urea nitrogens, leading to unwanted side products. Scavengers are added to the reaction mixture to "trap" or quench these reactive carbocations, thereby preventing side reactions and improving the yield and purity of the desired deprotected product.

Q2: Which scavenger cocktail is recommended for the deprotection of this compound?

A2: A commonly used and effective scavenger cocktail for the deprotection of tert-butyl groups in peptide and related chemistries is a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water in a ratio of 95:2.5:2.5 (v/v/v).[1] TIS is a highly efficient scavenger for carbocations, while water can also help in this regard and aids in the dissolution of the final product.

Q3: How can I monitor the progress of the deprotection reaction?

A3: The progress of the deprotection can be effectively monitored by High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).

  • HPLC: Inject small aliquots of the reaction mixture (after quenching a small sample with a basic solution or diluting significantly) at regular intervals. Monitor the disappearance of the starting material peak and the appearance of the fully deprotected product peak.

  • TLC: Spot the reaction mixture on a silica (B1680970) gel plate and elute with an appropriate solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes with a small amount of acetic acid). The deprotected product will have a different Rf value (typically lower) than the protected starting material.

Q4: What are the key considerations for the purification of the deprotected DUPA-OH?

A4: The purification of the final product is crucial for subsequent conjugation reactions. Key considerations include:

  • TFA Removal: After the reaction is complete, the bulk of the TFA should be removed under reduced pressure.

  • Ether Precipitation: The crude product should be precipitated by adding cold diethyl ether. This helps to remove some of the scavengers and their byproducts.

  • Chromatography: Preparative reversed-phase HPLC is the most common method for purifying the deprotected DUPA-OH. A water/acetonitrile gradient containing a small amount of an ion-pairing agent like TFA (0.1%) is typically used.

Experimental Protocols

Protocol 1: Standard Deprotection of this compound
  • Preparation: Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 10-20 mg/mL in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Reagents: To the stirred solution, add the cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v). A typical volume is 10 mL of cocktail per 100 mg of starting material.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction progress by HPLC or TLC every hour.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the majority of the TFA and DCM.

  • Precipitation: Add cold diethyl ether to the concentrated residue to precipitate the crude product.

  • Isolation: Centrifuge or filter the precipitate and wash with cold diethyl ether.

  • Drying: Dry the crude product under vacuum.

  • Purification: Purify the crude product by preparative reversed-phase HPLC.

Protocol 2: Analytical HPLC for Reaction Monitoring
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A typical gradient would be 5% to 95% B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and 254 nm.

  • Injection Volume: 10-20 µL.

Visualizing the Deprotection Workflow

The following diagram illustrates the key steps and decision points in the deprotection and purification of this compound.

Deprotection_Workflow cluster_0 Deprotection cluster_1 Work-up & Purification start This compound in DCM add_reagents Add TFA/TIS/H₂O (95:2.5:2.5) start->add_reagents reaction Stir at RT for 2-4h add_reagents->reaction monitoring Monitor by HPLC/TLC reaction->monitoring monitoring->reaction Incomplete concentrate Concentrate in vacuo monitoring->concentrate Complete precipitate Precipitate with cold ether concentrate->precipitate isolate Isolate Crude Product precipitate->isolate purify Purify by Prep-HPLC isolate->purify final_product Pure DUPA-OH purify->final_product

Caption: Workflow for the deprotection of this compound.

This technical guide provides a foundational understanding of the challenges and solutions associated with the deprotection of this compound. For further assistance, please consult relevant literature and consider small-scale optimization experiments to tailor the conditions to your specific needs.

References

Navigating Specificity: A Technical Guide to Minimizing Off-Target Binding of DUPA(OtBu)-OH Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

For researchers, scientists, and drug development professionals working with DUPA(OtBu)-OH conjugates, ensuring precise targeting to Prostate-Specific Membrane Antigen (PSMA)-expressing cells is paramount for therapeutic efficacy and safety. Off-target binding can lead to unintended toxicity and diminished therapeutic windows. This guide provides troubleshooting strategies and frequently asked questions to help you minimize off-target effects in your experiments.

Troubleshooting Guide: Addressing Off-Target Binding

This section provides a question-and-answer formatted guide to common issues encountered during the development and testing of this compound conjugates.

Q1: My DUPA-drug conjugate shows significant accumulation in the kidneys and salivary glands in biodistribution studies. What is the likely cause and how can I mitigate this?

A1: Significant uptake in the kidneys and salivary glands is a known challenge with PSMA-targeted agents.[1] This is primarily due to physiological expression of PSMA in the proximal tubules of the kidneys and in the salivary glands.[1][2]

Troubleshooting Steps:

  • Optimize Linker Chemistry: The linker connecting the DUPA targeting moiety to your payload plays a critical role in biodistribution.

    • Incorporate Hydrophilic Linkers: Introducing polyethylene (B3416737) glycol (PEG) linkers can enhance the hydrophilicity of the conjugate.[3] This can reduce non-specific interactions and alter the pharmacokinetic profile, potentially decreasing uptake in off-target tissues.[3][4]

    • Linker Stability: Ensure your linker is stable in circulation to prevent premature release of the payload, which can lead to systemic toxicity and non-specific uptake.

  • Modify the Payload: The properties of the conjugated drug can influence off-target effects. If the payload is highly lipophilic, it may contribute to non-specific tissue accumulation. Consider exploring more hydrophilic or less potent payloads if the therapeutic index allows.

  • Dose Optimization: Titrate the dose of your conjugate in animal models. A lower effective dose can sometimes reduce the off-target accumulation to tolerable levels while maintaining on-target efficacy.

Q2: I'm observing cytotoxicity of my DUPA-conjugate in PSMA-negative cell lines in vitro. What could be the reason?

A2: Cytotoxicity in PSMA-negative cells suggests that the observed effect is not mediated by PSMA targeting.

Troubleshooting Steps:

  • Unconjugated Payload Toxicity: The primary suspect is the premature cleavage of the linker and release of the free drug in the culture medium. The unconjugated payload can then enter cells through non-specific mechanisms.

    • Action: Run a control experiment with the free payload at concentrations equivalent to those expected to be released from the conjugate. This will help determine the intrinsic toxicity of the payload on the PSMA-negative cell line.

  • Linker Instability: The linker may be unstable in the cell culture medium, leading to the release of the active drug.

    • Action: Analyze the stability of your conjugate in the cell culture medium over the time course of your experiment using techniques like HPLC or mass spectrometry.

  • Non-specific Cell Uptake: The overall physicochemical properties of the conjugate (e.g., high lipophilicity) might promote non-specific membrane translocation.

    • Action: Consider modifying the linker to be more hydrophilic, for instance by incorporating a PEG spacer, to reduce non-specific cellular interactions.[3][4]

Frequently Asked Questions (FAQs)

What is this compound and why is it used for targeting?

This compound is a protected precursor of DUPA (2-[3-(1,3-dicarboxypropyl)ureido]pentanedioic acid). DUPA is a small molecule inhibitor of Prostate-Specific Membrane Antigen (PSMA) with high affinity.[5][6] It is used to target drugs or imaging agents to cells that overexpress PSMA, such as most prostate cancer cells.[6] The OtBu (tert-butyl) protecting groups are typically removed in the final stages of synthesis to yield the active DUPA conjugate.

What are the main off-target sites for DUPA conjugates?

The primary sites of off-target binding for DUPA and other PSMA-targeting ligands are tissues that physiologically express PSMA. These include the kidneys, salivary glands, and the neovasculature of some non-prostate tumors.[1][7]

How does linker chemistry impact off-target binding?

The linker's properties are crucial:

  • Stability: An unstable linker can release the payload prematurely, leading to systemic toxicity and effects in non-target tissues.[3]

  • Hydrophilicity/Lipophilicity: Hydrophilic linkers (e.g., PEG) can improve the solubility and pharmacokinetic profile of the conjugate, reducing non-specific uptake in tissues like the liver.[3][4] Highly lipophilic linkers can lead to increased aggregation and faster clearance.[3]

  • Length and Composition: The length and chemical makeup of the linker can influence the binding affinity of the DUPA moiety to PSMA and the overall biodistribution of the conjugate.[8]

Can the choice of payload affect off-target toxicity?

Yes. Highly potent payloads, such as some tubulysins, can cause significant toxicity even with minimal off-target binding.[9] If the payload itself has a propensity for uptake in certain tissues (e.g., hepatotoxicity), this can be exacerbated in a conjugate, especially if there is any degree of non-specific release.

Quantitative Data Summary

The following tables summarize key quantitative data for DUPA conjugates to provide a reference for expected on-target and off-target binding.

Table 1: In Vitro Binding Affinity and Cytotoxicity of DUPA Conjugates

ConjugateCell LinePSMA ExpressionAssay TypeValueReference
DUPA-Indenoisoquinoline22RV1PositiveIC50Low nanomolar[5]
DUPA-PTXPSMA-expressing cell linesPositiveCytotoxicityPotent[6]
JVM-PE24X7 (sdAb-toxin)LNCaPPositiveEC5015.3 pM[10]
JVM-PE24X7 (sdAb-toxin)PC-3NegativeCytotoxicity>300-fold less than LNCaP[10]
[DUPA-6-Ahx-(natCu-NODAGA)-5-Ava-BBN(7-14)NH2]LNCaPPositiveIC501.16 ± 1.35 nM[8]

Table 2: Biodistribution of DUPA-NIR Conjugate in Mice with PSMA+ and PSMA- Tumors

Data presented as arbitrary units of Near-Infrared (NIR) signal from ex vivo organ imaging.

Organ/TumorLNCaP (PSMA+)22Rv1 (PSMA+)A549 (PSMA-)Reference
Tumor~1.5 x 10^8~1.0 x 10^8~0.2 x 10^8[7]
Kidneys~3.0 x 10^8~2.5 x 10^8~2.5 x 10^8[7]
Liver~0.2 x 10^8~0.1 x 10^8~0.1 x 10^8[7]
Spleen~0.1 x 10^8<0.1 x 10^8<0.1 x 10^8[7]
Lungs~0.1 x 10^8<0.1 x 10^8<0.1 x 10^8[7]

Experimental Protocols

1. Protocol: In Vitro Competitive Binding Assay

This assay determines the binding affinity of a non-radiolabeled DUPA conjugate by measuring its ability to compete with a radiolabeled ligand for binding to PSMA.

Materials:

  • PSMA-positive cells (e.g., LNCaP)

  • Cell lysis buffer

  • Radiolabeled PSMA ligand (e.g., [177Lu]Lu-PSMA-617)

  • Test DUPA conjugate at various concentrations

  • Wash buffer (e.g., ice-cold PBS)

  • Scintillation counter

Procedure:

  • Prepare cell membranes from LNCaP cells by homogenization and centrifugation.

  • In a 96-well filter plate, add a fixed concentration of the radiolabeled ligand to each well.

  • Add increasing concentrations of the test DUPA conjugate to the wells. Include wells with only the radioligand for total binding and wells with a high concentration of a known PSMA inhibitor for non-specific binding.

  • Add the LNCaP cell membrane preparation to each well.

  • Incubate the plate for a specified time (e.g., 1-2 hours) at an appropriate temperature (e.g., 37°C).

  • Terminate the binding by rapid filtration through the filter plate, followed by washing with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity of the filters in a scintillation counter.

  • Calculate the specific binding at each concentration of the test conjugate and determine the IC50 value (the concentration of the test conjugate that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated using the Cheng-Prusoff equation.[11]

2. Protocol: In Vitro Cytotoxicity Assay (MTT/XTT)

This assay measures the cytotoxic effect of a DUPA-drug conjugate on both PSMA-positive and PSMA-negative cell lines.

Materials:

  • PSMA-positive (e.g., LNCaP) and PSMA-negative (e.g., PC-3) cell lines

  • Complete cell culture medium

  • DUPA-drug conjugate at various concentrations

  • Free drug (payload) as a control

  • MTT or XTT reagent

  • Solubilization solution (for MTT assay)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the DUPA-drug conjugate, the free drug, and a vehicle control.

  • Incubate the cells for a period that allows for the drug to exert its effect (e.g., 72 hours).

  • Add the MTT or XTT reagent to each well and incubate for 2-4 hours.

  • If using MTT, add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound on each cell line.

3. Protocol: In Vivo Biodistribution Study in Mice

This study evaluates the distribution and accumulation of a radiolabeled DUPA conjugate in different organs and the tumor.

Materials:

  • Tumor-bearing mice (e.g., nude mice with LNCaP xenografts)

  • Radiolabeled DUPA conjugate

  • Anesthesia

  • Gamma counter or SPECT/CT imaging system

Procedure:

  • Administer a known amount of the radiolabeled DUPA conjugate to the tumor-bearing mice via intravenous injection.

  • At predetermined time points (e.g., 1, 4, 24, 48 hours) post-injection, euthanize a cohort of mice.

  • Dissect and collect tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.).

  • Weigh each tissue sample.

  • Measure the radioactivity in each sample using a gamma counter.

  • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor.

  • Alternatively, for longitudinal studies, perform SPECT/CT imaging on the same animals at different time points.

Visualizations

On_Target_vs_Off_Target_Binding cluster_0 On-Target Pathway (PSMA+ Cancer Cell) cluster_1 Off-Target Pathway (e.g., Kidney Cell) DUPA_Conj_On This compound Conjugate PSMA_On PSMA Receptor DUPA_Conj_On->PSMA_On High Affinity Binding Endocytosis_On Receptor-Mediated Endocytosis PSMA_On->Endocytosis_On Payload_Release_On Payload Release in Endosome/Lysosome Endocytosis_On->Payload_Release_On Cytotoxicity_On Cellular Damage (e.g., DNA damage, Apoptosis) Payload_Release_On->Cytotoxicity_On Therapeutic_Effect Therapeutic Effect Cytotoxicity_On->Therapeutic_Effect DUPA_Conj_Off This compound Conjugate PSMA_Off PSMA Receptor (Lower Expression) DUPA_Conj_Off->PSMA_Off Binding Endocytosis_Off Receptor-Mediated Endocytosis PSMA_Off->Endocytosis_Off Payload_Release_Off Payload Release Endocytosis_Off->Payload_Release_Off Toxicity_Off Off-Target Toxicity Payload_Release_Off->Toxicity_Off Side_Effect Adverse Side Effects Toxicity_Off->Side_Effect

Caption: On-Target vs. Off-Target Binding Pathways of DUPA Conjugates.

Troubleshooting_Workflow cluster_PSMA_Positive PSMA-Mediated Off-Targeting cluster_PSMA_Negative Non-Specific Uptake Start High Off-Target Binding Observed Check_PSMA_Expression Is the off-target tissue known to express PSMA? Start->Check_PSMA_Expression Yes_PSMA Yes Check_PSMA_Expression->Yes_PSMA Yes No_PSMA No Check_PSMA_Expression->No_PSMA No Optimize_Linker Optimize Linker Chemistry (e.g., add PEG spacer) Yes_PSMA->Optimize_Linker Check_Linker_Stability Assess Linker Stability (e.g., in plasma/media) No_PSMA->Check_Linker_Stability Modify_Payload Modify/Change Payload (Lower Potency/Higher Hydrophilicity) Optimize_Linker->Modify_Payload Adjust_Dose Adjust Conjugate Dose Modify_Payload->Adjust_Dose Re_evaluate Re-evaluate in vitro/in vivo Adjust_Dose->Re_evaluate Check_Payload_Toxicity Evaluate Free Payload Toxicity on Off-Target Cells Check_Linker_Stability->Check_Payload_Toxicity Analyze_Conjugate_Properties Analyze Physicochemical Properties (e.g., Lipophilicity, Aggregation) Check_Payload_Toxicity->Analyze_Conjugate_Properties Redesign_Conjugate Redesign Conjugate Analyze_Conjugate_Properties->Redesign_Conjugate

Caption: Troubleshooting Workflow for High Off-Target Binding.

References

DUPA(OtBu)-OH stability in biological media and serum

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of DUPA(OtBu)-OH in biological media and serum. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in biological media and serum?

While specific quantitative stability data for this compound is not extensively published, studies on structurally related Prostate-Specific Membrane Antigen (PSMA) inhibitors suggest high stability in human plasma and serum. For instance, various PSMA inhibitors have shown to be over 97% stable in human blood plasma, and other derivatives have demonstrated stability of over 90% in mouse serum for up to 24 hours.[1][2] Given its chemical structure as a protected di-peptide analog, this compound is expected to exhibit good stability against enzymatic degradation in typical in vitro assays. However, empirical determination of its stability in the specific biological matrix of interest is crucial for any experimental workflow.

Q2: What are the potential degradation pathways for this compound?

The primary degradation pathways for peptide-like molecules such as this compound in biological media are typically enzymatic hydrolysis of amide bonds by proteases and peptidases present in serum. The tert-butyl (OtBu) protecting group on the glutamate (B1630785) residue is generally stable but can be susceptible to cleavage under highly acidic conditions, which are not typical for biological media.

Q3: What factors can influence the stability of this compound in my experiments?

Several factors can impact the stability of peptide-based molecules in biological assays:

  • Enzyme Concentration: The concentration of proteases and other enzymes varies between different biological fluids and even between batches of serum, which can affect the degradation rate.[3]

  • Sample Handling: Improper handling of peptide stock solutions and experimental samples can introduce variability. Peptides can be hygroscopic, meaning they absorb moisture from the air, which can affect their concentration and stability.[4][5]

  • Precipitation Method: The method used to precipitate proteins from the biological matrix before analysis is a critical step that can influence the recovery of the peptide and its degradation products.[3][6]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
High variability in stability results between replicates. - Inconsistent standard preparation.- Static charge on the lyophilized powder leading to inaccurate weighing.[5][7]- Improper dissolution of the peptide.[4]- Use a well-characterized, lyophilized working standard.- Employ anti-static weighing equipment or perform weighing in a humidity-controlled environment.[4][5]- Ensure complete dissolution of the peptide in the appropriate solvent before adding to the biological matrix.
Low recovery of this compound from the biological matrix. - Co-precipitation of the peptide with proteins during the sample preparation step.[3][6]- Adsorption of the peptide to labware.- Optimize the protein precipitation method. Acetonitrile (B52724) is often a good choice, while trichloroacetic acid (TCA) can sometimes lead to poor peptide recovery.[3][6]- Use low-binding microcentrifuge tubes and pipette tips.
Unexpectedly rapid degradation of this compound. - High enzymatic activity in the specific batch of serum or biological medium.- Instability of the compound under the specific assay conditions (e.g., pH, temperature).- Test the stability in heat-inactivated serum as a control to assess the contribution of enzymatic degradation.- Ensure the pH and temperature of the incubation are appropriate and well-controlled.
Difficulty in detecting degradation products. - Low concentration of degradation products.- The analytical method (e.g., HPLC, LC-MS) is not optimized for the detection of potential fragments.- Increase the incubation time to allow for more significant degradation.- Develop an analytical method that can resolve and detect potential smaller fragments of this compound.

Stability of Related PSMA Inhibitors

While specific data for this compound is limited, the following table summarizes the stability of other PSMA inhibitors in biological media, providing a general reference.

CompoundBiological MatrixIncubation TimeStability (% Remaining)Reference
[¹¹¹In]In-labeled PSMA derivativesMouse Serum24 hours>90%[2]
⁶⁸Ga-labeled PSMA ligandsHuman Serum2 hoursStable[2]
[¹⁷⁷Lu]Lu-PSMA-617Human Serum72 hoursStable[2]
Novel ⁶⁸Ga-labeled PSMA inhibitors (P15, P16, P19)Human PlasmaNot specified>97%[1]

Experimental Protocol: Serum Stability Assay

This protocol outlines a general procedure for assessing the stability of this compound in serum.

1. Materials:

  • This compound

  • Human or other species serum

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Incubator or water bath at 37°C

  • Low-binding microcentrifuge tubes

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system

2. Procedure:

  • Prepare Stock Solution: Dissolve this compound in an appropriate solvent (e.g., DMSO) to prepare a concentrated stock solution.

  • Incubation:

    • Thaw serum on ice.

    • In a low-binding microcentrifuge tube, add serum and PBS to achieve the desired final serum concentration (e.g., 90% serum).

    • Spike the this compound stock solution into the serum mixture to a final concentration of 10-100 µM.

    • Incubate the samples at 37°C.

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the incubation mixture. The t=0 sample should be processed immediately without incubation.

  • Protein Precipitation:

    • To the collected aliquot, add 2-3 volumes of cold acetonitrile containing 0.1% TFA to precipitate the serum proteins.

    • Vortex the mixture thoroughly.

    • Incubate on ice for at least 10 minutes.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Sample Analysis:

    • Carefully collect the supernatant containing this compound and any potential metabolites.

    • Analyze the supernatant by HPLC or LC-MS. Use a C18 column and a gradient of water/acetonitrile with 0.1% TFA.

  • Data Analysis:

    • Determine the peak area of the intact this compound at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.

    • Plot the percentage of remaining this compound versus time to determine the degradation profile and half-life.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis Stock Prepare this compound Stock Solution Spike Spike Stock into Serum Stock->Spike Serum Thaw and Prepare Serum Mixture Serum->Spike Incubate Incubate at 37°C Spike->Incubate Aliquot Collect Aliquots at Time Points Incubate->Aliquot Precipitate Protein Precipitation (Cold Acetonitrile) Aliquot->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Collect Collect Supernatant Centrifuge->Collect Analyze HPLC or LC-MS Analysis Collect->Analyze Data Data Analysis (% Remaining vs. Time) Analyze->Data Degradation_Pathway cluster_degradation Potential Degradation Products DUPA This compound (Intact Molecule) Fragment1 Hydrolyzed Amide Bond (Fragment 1) DUPA->Fragment1 Protease/Peptidase (Serum Enzymes) Fragment2 Hydrolyzed Amide Bond (Fragment 2) DUPA->Fragment2 Protease/Peptidase (Serum Enzymes) Deprotected Loss of tert-Butyl Group (Under harsh acidic conditions) DUPA->Deprotected Strong Acid

References

Troubleshooting low yield in DUPA(OtBu)-OH synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of DUPA(OtBu)-OH, a key precursor for prostate-specific membrane antigen (PSMA) targeted therapies.

Troubleshooting Guide

This guide addresses common issues that can lead to low yields and impurities during the synthesis of this compound. The proposed synthesis involves the reaction of L-glutamic acid di-tert-butyl ester with triphosgene (B27547) to form an isocyanate intermediate, which then reacts with another molecule of L-glutamic acid di-tert-butyl ester.

Question 1: I am observing a very low yield of my final product, this compound. What are the potential causes?

Low yields can stem from several factors throughout the synthetic process. Here are the most common areas to investigate:

  • Incomplete Isocyanate Formation: The reaction of L-glutamic acid di-tert-butyl ester with triphosgene is critical. Incomplete reaction can be due to:

    • Moisture: Triphosgene is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). All solvents and reagents should be anhydrous.

    • Insufficient Triphosgene: While used in catalytic amounts, ensuring the correct stoichiometry is crucial.

    • Low Reaction Temperature: This reaction is often performed at low temperatures (e.g., 0 °C to -78 °C) to control reactivity. However, if the temperature is too low, the reaction rate may be significantly reduced.

  • Side Reactions of the Isocyanate Intermediate: Isocyanates are highly reactive and can undergo several undesirable side reactions:

    • Dimerization/Trimerization: The isocyanate can react with itself, especially at higher concentrations or temperatures.

    • Reaction with Solvent: Protic solvents will react with the isocyanate. Ensure the use of anhydrous, aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

  • Inefficient Urea (B33335) Formation: The reaction between the isocyanate and the second equivalent of L-glutamic acid di-tert-butyl ester may be incomplete due to:

    • Steric Hindrance: The bulky tert-butyl groups can slow down the reaction.

    • Stoichiometry: Ensure the correct molar ratio of the reactants.

  • Product Loss During Work-up and Purification:

    • Aqueous Work-up: Premature cleavage of the tert-butyl protecting groups can occur if the pH is too acidic during the work-up.

    • Purification: this compound can be challenging to purify. Significant loss can occur during column chromatography if the stationary phase is not appropriate or if the elution gradient is not optimized.

Question 2: My final product is impure. What are the likely side products and how can I avoid them?

The formation of several side products can complicate purification and reduce the overall yield.

  • Symmetrical Urea Byproduct: If the isocyanate intermediate reacts with water, it can form an unstable carbamic acid which decomposes to an amine. This amine can then react with another molecule of the isocyanate to form a symmetrical urea. To avoid this, rigorously exclude water from the reaction.

  • Unreacted Starting Material: Incomplete reaction will lead to the presence of L-glutamic acid di-tert-butyl ester in your final product. Monitor the reaction progress by thin-layer chromatography (TLC) to ensure completion.

  • Partially Deprotected Product: The tert-butyl ester groups are sensitive to acid.[1] Accidental exposure to acidic conditions during the reaction or work-up can lead to the loss of one or more protecting groups. Use mild conditions and neutralize any acidic reagents promptly.

Question 3: How can I monitor the progress of the reaction effectively?

Effective reaction monitoring is crucial for optimizing the synthesis.

  • Thin-Layer Chromatography (TLC): TLC is the most common method. Use a suitable solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexanes) to separate the starting material, intermediate, and product. The disappearance of the starting material and the appearance of the product spot can be tracked. Staining with ninhydrin (B49086) can be useful to visualize any primary amines.

  • Infrared (IR) Spectroscopy: The formation of the isocyanate intermediate can be monitored by the appearance of a strong absorption band around 2250-2275 cm⁻¹. The subsequent disappearance of this band and the appearance of a urea carbonyl stretch (around 1630-1680 cm⁻¹) indicates the formation of the final product.

Frequently Asked Questions (FAQs)

Q1: What is the role of the tert-butyl (OtBu) protecting groups? The tert-butyl groups protect the carboxylic acid functionalities of the glutamic acid molecules.[1] This prevents them from reacting with the isocyanate intermediate and allows for the selective formation of the urea linkage. These groups are stable under basic and neutral conditions but can be readily removed with strong acids like trifluoroacetic acid (TFA) at the end of the synthesis.[1]

Q2: Why is triphosgene used and what are the safety precautions? Triphosgene is a solid, crystalline substitute for the highly toxic phosgene (B1210022) gas.[2] It is easier and safer to handle. However, it can decompose to release phosgene, especially in the presence of moisture or nucleophiles. Therefore, it should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Q3: What are the best practices for purifying this compound? Purification is typically achieved using flash column chromatography on silica (B1680970) gel. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is commonly used. It is important to avoid highly acidic or basic conditions during purification to prevent the cleavage of the protecting groups.

Q4: Can I use other methods to form the urea bond? Yes, other reagents can be used to form the urea linkage, such as carbonyldiimidazole (CDI).[2] The choice of reagent may depend on the specific reaction conditions and the stability of the starting materials.

Data Presentation

Table 1: Common Solvents and Their Properties for this compound Synthesis

SolventDielectric ConstantBoiling Point (°C)Properties
Dichloromethane (DCM)9.139.6Good solvent for reactants, aprotic, and relatively low boiling point for easy removal.
Tetrahydrofuran (THF)7.666Aprotic ether, can be a good alternative to DCM. Must be anhydrous.
Acetonitrile37.581.6Polar aprotic solvent, may be suitable for some urea formation reactions.
Toluene2.4110.6Non-polar aprotic solvent, can be used for isocyanate formation at higher temperatures.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is a general guideline based on the synthesis of similar urea-based PSMA inhibitors.[3] Optimization may be required.

Materials:

  • L-Glutamic acid di-tert-butyl ester hydrochloride

  • Triphosgene

  • Triethylamine (B128534) (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for chromatography

Procedure:

  • Preparation of L-Glutamic acid di-tert-butyl ester (free base):

    • Dissolve L-Glutamic acid di-tert-butyl ester hydrochloride in DCM.

    • Wash with a saturated aqueous solution of sodium bicarbonate to neutralize the HCl and extract the free base into the organic layer.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free base as an oil.

  • Isocyanate Formation:

    • Dissolve one equivalent of L-glutamic acid di-tert-butyl ester (free base) and a slight excess of a non-nucleophilic base (e.g., triethylamine or DIPEA) in anhydrous DCM under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of triphosgene (approximately 0.33 equivalents) in anhydrous DCM to the cooled solution.

    • Stir the reaction mixture at 0 °C and monitor the formation of the isocyanate by IR spectroscopy (appearance of a peak around 2250-2275 cm⁻¹).

  • Urea Formation:

    • In a separate flask, dissolve a second equivalent of L-glutamic acid di-tert-butyl ester (free base) in anhydrous DCM.

    • Slowly add this solution to the freshly prepared isocyanate solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by TLC (disappearance of the isocyanate and starting amine).

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Visualizations

Troubleshooting_Low_Yield cluster_synthesis This compound Synthesis cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield Observed incomplete_isocyanate Incomplete Isocyanate Formation start->incomplete_isocyanate isocyanate_side_reactions Isocyanate Side Reactions start->isocyanate_side_reactions incomplete_urea Incomplete Urea Formation start->incomplete_urea product_loss Product Loss During Work-up/Purification start->product_loss solution_isocyanate • Ensure anhydrous conditions • Check triphosgene stoichiometry • Optimize reaction temperature incomplete_isocyanate->solution_isocyanate solution_side_reactions • Use low concentration • Control temperature • Use aprotic solvents isocyanate_side_reactions->solution_side_reactions solution_urea • Increase reaction time • Check stoichiometry incomplete_urea->solution_urea solution_purification • Use mild work-up conditions • Optimize chromatography product_loss->solution_purification

Caption: Troubleshooting flowchart for low yield in this compound synthesis.

Synthesis_Workflow cluster_reactants Starting Materials cluster_steps Reaction Steps cluster_purification Purification reactant1 L-Glutamic acid di-tert-butyl ester step1 Isocyanate Formation (DCM, 0 °C) reactant1->step1 reactant2 Triphosgene reactant2->step1 reactant3 L-Glutamic acid di-tert-butyl ester step2 Urea Formation (DCM, 0 °C to RT) reactant3->step2 step1->step2 workup Aqueous Work-up step2->workup chromatography Flash Column Chromatography workup->chromatography product This compound chromatography->product

Caption: General experimental workflow for the synthesis of this compound.

References

Optimizing DUPA(OtBu)-OH Coupling Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize reaction conditions for DUPA(OtBu)-OH coupling.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a precursor for the synthesis of conjugates targeting the prostate-specific membrane antigen (PSMA).[1][2][3] It is a derivative of 2-[3-(1,3-dicarboxypropyl)ureido]pentanedioic acid (DUPA), where the carboxylic acid groups are protected as tert-butyl (OtBu) esters. This protection strategy allows for selective coupling through the single free carboxylic acid. It is frequently used to attach imaging agents or cytotoxic drugs to a PSMA-targeting moiety for applications in cancer diagnostics and therapy.[1][3][]

Q2: In which solvents is this compound soluble?

A2: this compound is soluble in dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), acetonitrile (B52724), and methanol. It is sparingly soluble in chloroform.[1][][5] For in vivo applications, stock solutions in DMSO are often diluted into aqueous buffers containing surfactants or cyclodextrins.[5]

Q3: What are the recommended storage conditions for this compound?

A3: For long-term storage, this compound powder should be stored at -20°C for up to three years. For shorter periods, it can be stored at 4°C for up to two years. In solvent, it should be stored at -80°C for up to two years or -20°C for one year.[5]

Q4: Which coupling reagents are suitable for this compound?

A4: Standard peptide coupling reagents are effective for amide bond formation with this compound. The choice of reagent can depend on the amine being coupled and the desired reaction conditions. Commonly used reagents include:

  • Uronium/Aminium salts: HATU, HBTU, HCTU

  • Phosphonium salts: PyBOP, PyAOP

  • Carbodiimides: EDC, DCC (in combination with additives like HOBt or Oxyma)

HATU is often preferred for its rapid reaction times and ability to minimize racemization.[6] EDC is a good choice when easy removal of byproducts is desired, as its urea (B33335) byproduct is water-soluble.[6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Coupling Yield 1. Incomplete dissolution of this compound.2. Inactive coupling reagents or presence of moisture.3. Insufficient amount of base.4. Steric hindrance from the amine coupling partner.1. Ensure complete dissolution of this compound in an appropriate anhydrous solvent (e.g., DMF). Gentle warming or sonication can be applied.2. Use fresh, high-quality coupling reagents and anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).3. Use at least 2 equivalents of a non-nucleophilic base like DIPEA or triethylamine.4. Increase the reaction time and/or temperature (e.g., from room temperature to 40-50°C). Consider using a more powerful coupling reagent like HATU.
Side Product Formation 1. Racemization at the chiral centers.2. Guanidinylation of the amine by uronium/aminium reagents.3. Formation of N-acylurea byproduct with carbodiimides.1. Add a racemization suppressor like HOBt or Oxyma, especially when using carbodiimides. Perform the reaction at a lower temperature (e.g., 0°C to room temperature).2. Avoid a large excess of the uronium/aminium reagent. Alternatively, use a phosphonium-based reagent like PyBOP.3. Add HOBt or Oxyma to the reaction mixture before adding the carbodiimide. This will form an active ester and minimize the formation of the N-acylurea byproduct.
Difficulty in Product Purification 1. Unreacted starting materials.2. Byproducts from the coupling reagents.3. Poor separation of the product from impurities.1. Ensure the reaction goes to completion by monitoring with TLC or LC-MS. If necessary, use a slight excess of one of the reactants to drive the reaction to completion.2. Choose a coupling reagent that generates easily removable byproducts (e.g., EDC for water-soluble urea).3. Optimize the purification method. For DUPA conjugates, reverse-phase HPLC (RP-HPLC) is often effective.[7] Use a suitable gradient of acetonitrile in water with an additive like ammonium (B1175870) acetate (B1210297) or trifluoroacetic acid.

Experimental Protocols & Data

General Protocol for this compound Coupling using HATU

This protocol describes a general procedure for the coupling of this compound to a primary amine.

Materials:

  • This compound

  • Amine coupling partner (with a free primary amine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (Dimethylformamide)

Procedure:

  • In a clean, dry flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 5-10 minutes to pre-activate the carboxylic acid.

  • Add the amine coupling partner (1.0-1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography or RP-HPLC.

Comparison of Common Coupling Reagents

The following table summarizes typical reaction conditions and considerations for various coupling reagents. Exact conditions should be optimized for each specific substrate.

Coupling Reagent Additive Base Typical Solvent Reaction Time Relative Reactivity Key Considerations
HATU None neededDIPEADMF, NMP0.5 - 4 hVery HighHighly efficient, minimizes racemization.
HBTU None neededDIPEADMF, NMP1 - 6 hHighEfficient and widely used.
PyBOP None neededDIPEADMF, DCM1 - 8 hHighByproducts are generally water-soluble.
EDC HOBt or OxymaDIPEADCM, DMF2 - 24 hModerateWater-soluble urea byproduct simplifies workup. Prone to N-acylurea formation without an additive.

Visualizing the Workflow and Troubleshooting Logic

This compound Coupling Workflow

DUPA_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification dissolve Dissolve this compound in Anhydrous DMF preactivate Add Coupling Reagent & Base (Pre-activation) dissolve->preactivate add_amine Add Amine Partner preactivate->add_amine react Stir at Room Temp (2-4h) add_amine->react monitor Monitor by TLC / LC-MS react->monitor monitor->react Incomplete quench Quench with Water monitor->quench Complete extract Extract Product quench->extract purify Purify by Chromatography (e.g., RP-HPLC) extract->purify product Final Conjugate purify->product

Caption: A general experimental workflow for the coupling of this compound.

Troubleshooting Logic for Low Coupling Yield

Troubleshooting_Low_Yield start Low Coupling Yield check_reagents Check Reagent Quality & Reaction Setup start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_purification Evaluate Purification Step start->check_purification reagent_issue Use fresh reagents & anhydrous solvents. Work under inert gas. check_reagents->reagent_issue Moisture or Degradation conditions_issue Increase reaction time/temp. Increase base equivalents. Use stronger coupling agent. check_conditions->conditions_issue Sub-optimal purification_issue Optimize chromatography. Check for product loss during workup. check_purification->purification_issue Inefficient solution Improved Yield reagent_issue->solution conditions_issue->solution purification_issue->solution

Caption: A logical diagram for troubleshooting low yield in this compound coupling reactions.

References

Validation & Comparative

A Comparative Guide to DUPA(OtBu)-OH and PSMA-11 for Radiolabeling in Prostate Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in nuclear medicine and drug development, the selection of a suitable precursor for radiolabeling is a critical step in creating effective PET imaging agents for prostate cancer. This guide provides an objective comparison between two prominent urea-based PSMA inhibitors: DUPA(OtBu)-OH and PSMA-11, focusing on their performance in Gallium-68 (⁶⁸Ga) labeling and subsequent preclinical evaluation.

Overview of Precursors

PSMA-11 , also known as PSMA-HBED-CC, is a widely adopted and clinically validated precursor for ⁶⁸Ga-labeling.[1] It features a glutamine-urea-lysine scaffold for PSMA targeting, linked to the highly efficient HBED-CC chelator.[2][3] Its high affinity for PSMA and rapid internalization into cancer cells have established it as a gold standard for PET imaging of prostate cancer.[1][3]

This compound represents a class of DUPA (2-[3-(1,3-dicarboxypropyl)ureido]pentanedioic acid) derivatives. DUPA is a symmetrical urea-based inhibitor derived from L-glutamic acid.[4] The "(OtBu)" designation indicates the presence of a tert-butyl ester protecting group on one of the carboxylic acid moieties. This protection strategy is often employed during synthesis to allow for selective modification or conjugation. For radiolabeling, this group would typically be removed to enable chelation. While less clinically prevalent than PSMA-11, DUPA-based tracers are a significant area of research.[4][5]

Performance Data Comparison

The following tables summarize key quantitative data for ⁶⁸Ga-labeled PSMA-11. Direct comparative data for a ⁶⁸Ga-labeled this compound precursor is less available in public literature, reflecting PSMA-11's more advanced clinical development stage. The data for PSMA-11 serves as a benchmark for performance.

Table 1: ⁶⁸Ga-Radiolabeling Performance

Parameter⁶⁸Ga-PSMA-11Source
Radiochemical Purity (RCP) >98% - 99.8%[6][7]
Optimal Precursor Amount 5 - 20 µg[2][7]
Optimal pH 4.0 - 4.5[2][7]
Reaction Temperature 85°C - 100°C[1][2]
Reaction Time 3 - 10 minutes[1][2][7]
Stability in Saline (4h) >98%[6]
Stability in Serum (1h) >95%[6]

Table 2: In Vitro & In Vivo Performance of ⁶⁸Ga-PSMA-11

ParameterValueSource
Binding Affinity (Kᵢ) 0.03 - 0.81 nM (for various PSMA ligands)[8]
Cellular Binding (LNCaP, 60 min) 4.56 ± 0.46%[2][6]
Cellular Internalization (LNCaP, 30 min) 19.22 ± 2.73%[2][6]
Tumor Uptake (LNCaP Xenograft, 1h p.i.) 7.13 ± 3.54 %ID/g[9]
Tumor-to-Muscle Ratio >8.5[2][6]
Tumor-to-Blood Ratio >3.5[2][6]
Primary Organ of Uptake (Non-target) Kidneys[9][10]

Experimental Methodologies

Detailed protocols are essential for reproducible results. Below are standardized methodologies for the key experiments cited.

1. ⁶⁸Ga-PSMA-11 Radiolabeling Protocol (Automated Module)

This protocol is adapted for a GMP-compliant automated synthesis module.

  • Elution: ⁶⁸GaCl₃ is eluted from a ⁶⁸Ge/⁶⁸Ga generator using sterile 0.1 M HCl.[2][11]

  • ⁶⁸Ga Purification: The eluate is passed through a cation-exchange (SCX) cartridge to trap the ⁶⁸Ga³⁺.[1][12]

  • Reaction Setup: The trapped ⁶⁸Ga³⁺ is eluted from the SCX cartridge into a reaction vial using a small volume of 5 M NaCl solution.[2] The vial contains 10-20 µg of PSMA-11 precursor dissolved in a sodium acetate (B1210297) buffer to maintain a pH of approximately 4.5.[2]

  • Labeling Reaction: The mixture is heated at 85-97°C for 5-8 minutes.[2][12]

  • Purification: The reaction mixture is passed through a C18 solid-phase extraction (SPE) cartridge. The cartridge traps the ⁶⁸Ga-PSMA-11 while unreacted ⁶⁸Ga passes to waste.[2][12]

  • Formulation: The purified ⁶⁸Ga-PSMA-11 is eluted from the C18 cartridge with an ethanol/water mixture and formulated in a saline solution for injection.[12]

  • Quality Control: Radiochemical purity is assessed using radio-HPLC and/or radio-TLC.[6][7]

2. In Vitro Cell Binding & Internalization Assay

  • Cell Culture: PSMA-positive LNCaP cells are cultured to near confluence in appropriate media.

  • Assay: Cells are incubated with ⁶⁸Ga-labeled tracer at 37°C for various time points (e.g., 30, 60 minutes).[2]

  • Surface-Bound vs. Internalized:

    • To measure total cell-associated radioactivity (bound + internalized), cells are washed with cold PBS and lysed.

    • To measure only internalized radioactivity, an acidic glycine (B1666218) buffer wash is performed before lysis to strip off surface-bound radioligand.[8]

  • Quantification: The radioactivity in the cell lysate and washes is measured using a gamma counter. Results are typically expressed as a percentage of the total added radioactivity.[2]

Visualizations: Workflows and Mechanisms

Radiolabeling Workflow

The following diagram illustrates the general automated workflow for producing a ⁶⁸Ga-labeled PSMA tracer.

G cluster_prep Preparation cluster_synthesis Automated Synthesis cluster_qc Quality Control Generator Ge-68/Ga-68 Generator Elution 1. Elute Ga-68 (0.1M HCl) Generator->Elution Precursor PSMA Precursor (e.g., PSMA-11) React 3. Elute into Reactor + Precursor & Buffer Heat (95°C, 5-10 min) Precursor->React Buffer Reaction Buffer (e.g., Acetate) Buffer->React Trap 2. Trap Ga-68 on SCX Cartridge Elution->Trap Trap->React Purify 4. Purify on C18 SPE Cartridge React->Purify Formulate 5. Elute Product & Formulate in Saline Purify->Formulate FinalProduct Final Product: [68Ga]Ga-PSMA-11 Formulate->FinalProduct QC Test RCP, pH, Sterility FinalProduct->QC

Caption: Automated radiolabeling workflow for ⁶⁸Ga-PSMA-11.

Mechanism of PSMA-Targeted Tracer Uptake

This diagram shows the biological pathway from tracer injection to cellular internalization.

G Tracer [68Ga]Ga-PSMA Tracer (in circulation) Membrane Cancer Cell Membrane Binding Binding Tracer->Binding 1. Targeting PSMA PSMA Receptor (Extracellular Domain) PSMA->Binding Internalization Endocytosis Binding->Internalization 2. Internalization Endosome Endosome containing Tracer-Receptor Complex Internalization->Endosome Signal PET Signal (Positron Annihilation) Endosome->Signal 3. Signal Emission

Caption: Mechanism of PSMA tracer binding and internalization.

Discussion and Conclusion

PSMA-11 is a robust and well-characterized precursor for ⁶⁸Ga-labeling, backed by extensive clinical data.[2][6][9] Its radiolabeling protocols are highly optimized, consistently yielding a product with high radiochemical purity and stability.[6][7] The resulting tracer, ⁶⁸Ga-PSMA-11, demonstrates excellent in vivo performance with high tumor uptake and favorable tumor-to-background ratios, making it a reliable choice for clinical and research applications.[2][6][9]

This compound and other DUPA-based precursors are valuable tools for investigational studies. The DUPA scaffold itself shows high affinity for PSMA.[4] The OtBu protecting group necessitates a deprotection step before or during the chelation process, which can add complexity to the synthesis. However, this also offers synthetic flexibility for creating novel conjugates. Researchers working with DUPA-based precursors should anticipate the need for more extensive optimization of radiolabeling conditions (pH, temperature, precursor amount) compared to the well-established protocols for PSMA-11.

References

A Comparative Guide to the In Vitro Validation of DUPA(OtBu)-OH for Targeted Delivery to Prostate Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive in vitro comparison of DUPA(OtBu)-OH with other prominent targeting moieties for prostate-specific membrane antigen (PSMA) on prostate cancer (PCa) cells. The following sections present quantitative data, detailed experimental protocols, and visual representations of key processes to aid researchers, scientists, and drug development professionals in evaluating these targeting agents.

Introduction to PSMA-Targeted Delivery

Prostate-specific membrane antigen (PSMA) is a transmembrane protein significantly overexpressed on the surface of prostate cancer cells, making it an attractive target for selective drug delivery. This compound is a small molecule ligand designed to bind with high affinity to the extracellular domain of PSMA. Upon binding, the PSMA-ligand complex is internalized, allowing for the delivery of a conjugated payload, such as a cytotoxic agent or an imaging probe, directly into the cancer cell. This targeted approach aims to enhance therapeutic efficacy while minimizing off-target toxicity.

Comparative Analysis of PSMA-Targeting Ligands

The following tables summarize the in vitro performance of this compound and its alternatives, including other small molecules, antibodies, and aptamers. The data has been compiled from various studies, and direct comparisons should be made with consideration of the different experimental conditions.

Table 1: Binding Affinity of PSMA-Targeting Ligands

This table compares the binding affinity of different ligands to PSMA, a critical parameter for effective targeting. Lower values (Kd, Ki, IC50) indicate higher binding affinity.

Ligand TypeLigand NameCell LineBinding AffinityCitation
Small MoleculeDUPA-Ki = 8 nM[1]
Small MoleculeDUPA ConjugateLNCaPIC50 = 47 nM[1]
Small MoleculePSMA-617-Kd = 0.06 nM[2][3]
Small MoleculeMIP-1072LNCaPKd = 3.8 nM[4]
Small MoleculeMIP-1095LNCaPKd = 1.08 nM[4]
Small MoleculeRe-IDA-EuKfGLNCaPIC50 = 3.0 nM[5]
Small MoleculeGa-PSMA-11LNCaPIC50 = 10.6 nM[5]
AntibodyJ591LNCaPKd = 1.83 nM[6][7]
AntibodyJ415LNCaPKd = 1.76 nM[6]
Antibody5D3LNCaPKd = 0.14 nM[8]
Antibody5B1LNCaPKd = 0.26 nM[8]
AptamerA10-3 (truncated)-Ki = 20.5 nM[9][10]
Table 2: Cellular Uptake and Internalization

This table presents data on the cellular uptake and internalization of various PSMA-targeting ligands in PSMA-positive prostate cancer cell lines.

Ligand TypeLigand NameCell LineUptake/InternalizationTime PointCitation
Small Molecule99mTc-IDA-EuKfGLNCaP42% total accumulation, 12% internalized1 h[5]
Small Molecule68Ga-PSMA-11LNCaP17% total accumulation, 6% internalized1 h[5]
Small Molecule[165Er]Er-PSMA-617LNCaP23.3% uptake, 9.7% internalization4 h[11]
Small MoleculePSMA-N02LS174T-PSMA~90% of cell-associated ligand internalized-[12]
AntibodyJ591LNCaPSignificant internalization2 h[13][14]
Table 3: In Vitro Cytotoxicity of PSMA-Targeted Drug Conjugates

This table showcases the cytotoxic efficacy (IC50 values) of PSMA-targeting ligands conjugated to various cytotoxic payloads in prostate cancer cell lines.

Targeting LigandCytotoxic PayloadCell LineIC50 ValueCitation
DUPAIndenoisoquinoline22RV1Low nanomolar range[1]
DUPAMMAELNCaPNanomolar range[1]
PeptideDoxorubicinMDA-MB-2311.3 - 2.2 µM[15]
PeptideDoxorubicinMDA-MB-4681.2 - 4.7 µM[15]

Experimental Protocols

Detailed methodologies for the key in vitro validation experiments are provided below.

Competitive Binding Assay

This assay determines the binding affinity of a test ligand by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

Materials:

  • PSMA-positive cells (e.g., LNCaP)

  • Radiolabeled PSMA ligand (e.g., 125I-MIP-1095)

  • Unlabeled test compounds (including this compound and alternatives)

  • Binding buffer (e.g., PBS with 1% BSA)

  • 96-well plates

  • Filtration apparatus

  • Gamma counter

Procedure:

  • Seed PSMA-positive cells in a 96-well plate and allow them to adhere.

  • Wash the cells with binding buffer.

  • Add increasing concentrations of the unlabeled test compound to the wells.

  • Add a fixed concentration of the radiolabeled PSMA ligand to all wells.

  • Incubate the plate at 4°C for 2-4 hours to reach binding equilibrium.

  • Separate bound from free radioligand by filtration.

  • Wash the filters with ice-cold binding buffer.

  • Measure the radioactivity on the filters using a gamma counter.

  • Plot the percentage of specific binding against the concentration of the unlabeled test compound to determine the IC50 value.

Cellular Uptake and Internalization Assay

This assay quantifies the amount of ligand that binds to the cell surface and is subsequently internalized by the cells.

Materials:

  • PSMA-positive cells (e.g., LNCaP)

  • Radiolabeled test compounds

  • Cell culture medium

  • Acid wash buffer (to strip surface-bound ligand)

  • Cell lysis buffer

  • Gamma counter

Procedure:

  • Seed cells in 6-well plates and grow to ~80% confluency.[16]

  • Incubate the cells with the radiolabeled ligand at 37°C for various time points (e.g., 1, 2, 4 hours).

  • To measure total cell-associated radioactivity (surface-bound + internalized):

    • Wash the cells with ice-cold PBS.

    • Lyse the cells and measure the radioactivity in the lysate.

  • To measure internalized radioactivity:

    • Wash the cells with ice-cold PBS.

    • Incubate the cells with an acid wash buffer to remove surface-bound radioactivity.

    • Wash again with PBS.

    • Lyse the cells and measure the radioactivity in the internalized fraction.

  • Calculate the percentage of uptake and internalization relative to the total radioactivity added.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells to determine their viability after treatment with a cytotoxic compound.

Materials:

  • PSMA-positive cells (e.g., LNCaP)

  • This compound conjugated to a cytotoxic drug and alternative drug conjugates

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS-HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the drug-conjugated ligands for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.[17][18]

  • Add the solubilization solution to dissolve the formazan crystals.[17][18]

  • Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

Visualizations

The following diagrams illustrate key concepts in the targeted delivery of this compound to prostate cancer cells.

PSMA_Targeting_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space DUPA_Drug DUPA-Drug Conjugate PSMA PSMA Receptor DUPA_Drug->PSMA Targeting Binding Binding PSMA->Binding Endosome Endosome Binding->Endosome Internalization Drug_Release Drug Release Endosome->Drug_Release Released_Drug Released Drug Drug_Release->Released_Drug Apoptosis Cell Death (Apoptosis) Released_Drug->Apoptosis

Caption: PSMA-mediated endocytosis of a DUPA-drug conjugate leading to targeted cell death.

Experimental_Workflow cluster_ligand_synthesis Ligand Preparation cluster_in_vitro_assays In Vitro Validation cluster_data_analysis Data Analysis Synthesis Synthesize this compound and Alternatives Conjugation Conjugate to Cytotoxic Drug Synthesis->Conjugation Binding_Assay Competitive Binding Assay (Determine Affinity) Conjugation->Binding_Assay Uptake_Assay Cellular Uptake & Internalization Assay Conjugation->Uptake_Assay Cytotoxicity_Assay Cytotoxicity Assay (Determine IC50) Conjugation->Cytotoxicity_Assay Data_Comparison Compare Kd, Uptake Rates, and IC50 Values Binding_Assay->Data_Comparison Uptake_Assay->Data_Comparison Cytotoxicity_Assay->Data_Comparison

Caption: Workflow for the in vitro validation of PSMA-targeted drug conjugates.

Logical_Relationship High_Affinity High Binding Affinity (Low Kd/Ki/IC50) Successful_Targeting Successful Targeted Delivery Vehicle High_Affinity->Successful_Targeting Efficient_Internalization Efficient Internalization Efficient_Internalization->Successful_Targeting Potent_Cytotoxicity Potent & Selective Cytotoxicity (Low IC50 in PCa cells) Potent_Cytotoxicity->Successful_Targeting

Caption: Key parameters for a successful PSMA-targeted drug delivery system.

References

Evaluating DUPA(OtBu)-OH Conjugates: A Comparative Guide to Animal Models for Prostate Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the effective preclinical evaluation of novel cancer therapeutics is paramount. This guide provides a comprehensive comparison of animal models used to assess the efficacy of DUPA(OtBu)-OH conjugates, a promising class of molecules for targeting Prostate-Specific Membrane Antigen (PSMA) in prostate cancer. We delve into experimental data, detailed protocols, and visual workflows to offer a clear and objective resource for your research.

Introduction to this compound Conjugates and PSMA Targeting

Prostate-Specific Membrane Antigen (PSMA) is a well-validated target for the diagnosis and treatment of prostate cancer due to its significant overexpression on the surface of prostate cancer cells. This compound serves as a precursor for synthesizing DUPA-based ligands that bind with high affinity to PSMA.[1][][3][4][5] These ligands can be conjugated to various payloads, including imaging agents and cytotoxic drugs, to create targeted therapeutics. The binding of a DUPA conjugate to PSMA triggers its internalization into the cancer cell, leading to the intracellular release of the therapeutic payload.[4][6] This targeted delivery mechanism aims to enhance therapeutic efficacy while minimizing off-target toxicity.

Animal Models for Efficacy Evaluation

The most common and well-established animal models for evaluating the efficacy of this compound conjugates are subcutaneous xenografts in immunocompromised mice. These models involve the implantation of human prostate cancer cell lines that express PSMA.

Commonly Used PSMA-Positive Prostate Cancer Cell Lines:

  • LNCaP: Androgen-sensitive human prostate adenocarcinoma cells.

  • C4-2: A subline of LNCaP that is castration-resistant, mimicking a more advanced stage of prostate cancer.

  • 22Rv1: A human prostate carcinoma epithelial cell line that also expresses the androgen receptor.

Experimental Workflow for Xenograft Studies

G cluster_setup Model Setup cluster_treatment Treatment cluster_evaluation Efficacy Evaluation Cell Culture Cell Culture Cell Harvest Cell Harvest Cell Culture->Cell Harvest Subcutaneous Injection Subcutaneous Injection Cell Harvest->Subcutaneous Injection Tumor Growth Tumor Growth Subcutaneous Injection->Tumor Growth Randomization Randomization Tumor Growth->Randomization Treatment Initiation Treatment Initiation Randomization->Treatment Initiation Dosing Dosing Treatment Initiation->Dosing Monitoring Monitoring Dosing->Monitoring Tumor Measurement Tumor Measurement Monitoring->Tumor Measurement Biodistribution Biodistribution Monitoring->Biodistribution Toxicity Assessment Toxicity Assessment Monitoring->Toxicity Assessment Endpoint Endpoint Tumor Measurement->Endpoint Biodistribution->Endpoint Toxicity Assessment->Endpoint

Caption: Workflow of a typical xenograft animal study for evaluating this compound conjugates.

Comparative Efficacy Data

The following tables summarize key quantitative data from preclinical studies evaluating DUPA-conjugates and other PSMA-targeting agents. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

Table 1: In Vivo Tumor Growth Inhibition of PSMA-Targeted Conjugates

ConjugateAnimal ModelDose and ScheduleTumor Growth Inhibition (%)Reference
DUPA-Indenoisoquinoline22Rv1 XenograftNot SpecifiedComplete cessation of tumor growth[7]
DUPA-PaclitaxelNot SpecifiedNot SpecifiedComplete cessation of tumor growth[6]
225Ac-PSMA-TO-1Disseminated C4-240 kBqSignificant survival benefit over 225Ac-PSMA-617[8][9][10][11]
225Ac-PSMA-617Disseminated C4-240 kBqSignificant survival benefit over untreated[8][9][10][11]
PSMA ADC (MMAE)LuCaP 96CR Xenograft1-6 mg/kg, weekly x4Complete tumor regressions[12]

Table 2: Comparative Biodistribution of PSMA-Targeted Radioligands in Xenograft Models (% Injected Dose per Gram of Tissue - %ID/g)

RadioligandAnimal ModelTime PointTumor Uptake (%ID/g)Kidney Uptake (%ID/g)Reference
68Ga-PSMA-TO-1C4-2 Xenograft1 h11.27Not Specified[8][9][10][11]
68Ga-PSMA-617C4-2 Xenograft1 h15.46Not Specified[8][9][10][11]
68Ga-PSMA-11C4-2 Xenograft1 h8.92Not Specified[8][9][10][11]
177Lu-PSMA-TO-1LNCaP Xenograft24 h14.3 ± 0.9High[8]
177Lu-PSMA-I&TLNCaP Xenograft24 h4.1 ± 1.1Not Specified[8]
[99mTc]Tc-BQ0413PC3-pip Xenograft3 h38 ± 6241 ± 21[13]
[68Ga]Ga-PSMA-11PC3-pip Xenograft3 h20 ± 3High[13]

Key Experimental Protocols

Subcutaneous Prostate Cancer Xenograft Model

Objective: To establish a reliable in vivo model for testing the efficacy of this compound conjugates.

Materials:

  • PSMA-positive human prostate cancer cells (e.g., LNCaP, C4-2, 22Rv1)

  • Immunocompromised mice (e.g., nude or SCID)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Matrigel (optional, to enhance tumor take rate)

  • Phosphate-buffered saline (PBS)

  • Syringes and needles

Protocol:

  • Culture the selected prostate cancer cell line under standard conditions.

  • Harvest the cells during their exponential growth phase using trypsinization.

  • Wash the cells with sterile PBS and resuspend them in a mixture of PBS and Matrigel (optional, typically a 1:1 ratio).

  • Adjust the cell concentration to the desired density (e.g., 1-5 x 106 cells in 100-200 µL).

  • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Monitor the mice regularly for tumor formation and measure tumor volume using calipers (Volume = 0.5 x Length x Width2).

  • Once tumors reach a predetermined size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.

In Vivo Biodistribution Study

Objective: To determine the tissue distribution and tumor targeting of radiolabeled this compound conjugates.

Materials:

  • Tumor-bearing mice from the xenograft model.

  • Radiolabeled this compound conjugate.

  • Anesthesia.

  • Gamma counter or SPECT/CT imaging system.

  • Dissection tools.

  • Scales for weighing organs.

Protocol:

  • Administer a known amount of the radiolabeled conjugate to each mouse, typically via tail vein injection.

  • At predetermined time points (e.g., 1, 4, 24, 48 hours post-injection), euthanize a cohort of mice.

  • Collect blood samples and dissect major organs and the tumor.

  • Weigh each tissue sample.

  • Measure the radioactivity in each sample using a gamma counter.

  • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor.

  • Alternatively, perform SPECT/CT imaging at various time points to visualize the biodistribution non-invasively.

Cell Viability Assay (e.g., MTT Assay)

Objective: To assess the in vitro cytotoxicity of this compound drug conjugates on prostate cancer cells.

Materials:

  • PSMA-positive prostate cancer cells.

  • 96-well cell culture plates.

  • This compound drug conjugate and control compounds.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.

  • Solubilization solution (e.g., DMSO or a detergent-based solution).

  • Microplate reader.

Protocol:

  • Seed the prostate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the this compound conjugate and control compounds. Include untreated control wells.

  • Incubate the plate for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

PSMA Signaling and Internalization Pathway

Upon binding of a DUPA-conjugate, PSMA is internalized through clathrin-coated pits. This process of endocytosis delivers the conjugate into the cell. Recent studies have also elucidated a role for PSMA in modulating intracellular signaling pathways, particularly the PI3K-Akt pathway, which is crucial for cell survival and proliferation.[6][7][14][15][16] PSMA's enzymatic activity can lead to the release of glutamate (B1630785), which in turn can activate metabotropic glutamate receptors, initiating a signaling cascade that activates PI3K.[15] Furthermore, PSMA has been shown to interact with scaffolding proteins that can redirect signaling from the MAPK pathway to the PI3K-Akt pathway.[6][7][16]

G cluster_membrane Cell Membrane cluster_internalization Internalization cluster_signaling Signaling Cascade DUPA_Conjugate DUPA Conjugate PSMA PSMA DUPA_Conjugate->PSMA Binding Clathrin_Pit Clathrin-Coated Pit PSMA->Clathrin_Pit Endocytosis PI3K PI3K PSMA->PI3K Activates Endosome Endosome Clathrin_Pit->Endosome Endocytosis Drug_Release Therapeutic Payload Endosome->Drug_Release Payload Release Akt Akt PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Cell_Death Cell_Death Drug_Release->Cell_Death Induces

Caption: PSMA-mediated internalization and signaling pathway upon DUPA-conjugate binding.

Conclusion

The evaluation of this compound conjugates in preclinical animal models, particularly PSMA-positive xenografts, is a critical step in the development of targeted therapies for prostate cancer. This guide provides a framework for understanding the key experimental models and methodologies. By carefully selecting the appropriate animal model, adhering to detailed protocols, and systematically collecting quantitative data, researchers can effectively assess the therapeutic potential of these promising agents and compare their performance against existing and emerging alternatives. The continued refinement of these models and a deeper understanding of the underlying biological pathways will undoubtedly accelerate the translation of novel PSMA-targeted therapies from the laboratory to the clinic.

References

A Comparative Analysis of DUPA(OtBu)-OH and KuE for Prostate-Specific Membrane Antigen (PSMA) Targeting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Prostate-Specific Membrane Antigen (PSMA) has emerged as a critical biomarker and therapeutic target in the landscape of prostate cancer research and clinical practice. The development of high-affinity ligands for PSMA is paramount for the effective delivery of diagnostic and therapeutic payloads to tumor cells. Among the numerous scaffolds investigated, those based on the glutamate-urea-glutamate (GUL) or similar motifs have shown exceptional promise. This guide provides a detailed comparative analysis of two prominent PSMA-targeting moieties: 2-[3-(1,3-dicarboxypropyl)ureido]pentanedioic acid, often synthesized from its protected precursor DUPA(OtBu)-OH, and the lysine-urea-glutamate (KuE) motif. This analysis is supported by a compilation of experimental data and detailed protocols to aid researchers in the selection and application of these ligands.

Overview of DUPA and KuE Ligands

DUPA, derived from its tert-butyl protected precursor this compound, is a potent inhibitor of the N-acetyl-alpha-linked-acidic dipeptidase (NAALADase) activity of PSMA.[1][][3] Its structure mimics the natural substrate of PSMA, leading to high-affinity binding. The lysine-urea-glutamate (KuE) motif is another widely utilized pharmacophore in the design of PSMA inhibitors for imaging and therapeutic applications.[4][5][6] Both moieties serve as the foundational targeting component, which is often chemically modified with linkers, chelators for radiolabeling, fluorescent dyes, or cytotoxic agents.

Quantitative Comparison of PSMA-Targeting Ligands

The following table summarizes key quantitative data for PSMA-targeting agents incorporating DUPA and KuE, extracted from various preclinical studies. It is important to note that the performance of the targeting moiety can be influenced by the nature of the conjugated payload and the linker used.

ParameterLigand/CompoundCell LineIC50 (nM)Tumor Uptake (%ID/g)Reference
Binding Affinity DUPA-based conjugatePSMA+ cells8N/A[1]
[natGa]Ga.AAZTA5.SA.KuELNCaP52.1 ± 4.0N/A[7]
[natGa]Ga.DATA.SA.KuELNCaP51.1 ± 5.5N/A[7]
PSMA-I&F (KuE-based)LNCaP7.9 - 10.5N/A[8]
PSMA-N01 (KuE-based)LS174T-PSMAlow nM rangeN/A[9]
PSMA-N02 (KuE-based)LS174T-PSMAlow nM rangeN/A[9]
PSMA-N03 (KuE-based)LS174T-PSMAlow nM rangeN/A[9]
In Vivo Tumor Uptake [68Ga]Ga.DATA.SA.KuELNCaP xenograftsN/A4.65 ± 0.58 (1 h p.i.)[7]
68Ga-PSMA-I&F (KuE-based)LNCaP xenograftsN/A4.5 ± 1.8 (1 h p.i.)[8]
[177Lu]Lu-PSMA-N01LS174T-PSMA xenograftsN/A21 ± 3 (24 h p.i.)[9]
[177Lu]Lu-PSMA-N02LS174T-PSMA xenograftsN/A23 ± 2 (24 h p.i.)[9]
[177Lu]Lu-PSMA-N03LS174T-PSMA xenograftsN/A20 ± 2 (24 h p.i.)[9]
[177Lu]Lu-PSMA-617 (KuE-based)LS174T-PSMA xenograftsN/A19 ± 2 (24 h p.i.)[9]

PSMA Signaling Pathways

PSMA is not merely a passive cell-surface receptor but an active participant in cellular signaling, influencing key oncogenic pathways. Understanding these pathways is crucial for the development of targeted therapies that may have dual functions: payload delivery and modulation of tumor cell signaling. PSMA expression has been shown to redirect signaling from the MAPK pathway towards the pro-survival PI3K-AKT pathway.[10][11][12][13] This shift is thought to contribute to prostate cancer progression.

Caption: PSMA redirects signaling from MAPK to the pro-survival PI3K-AKT pathway.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the rigorous evaluation of PSMA-targeting ligands. Below are standardized methodologies for key in vitro and in vivo assays.

Competitive Binding Assay

This assay is used to determine the binding affinity (IC50) of a test compound against a known radiolabeled PSMA ligand.

Competitive_Binding_Assay Competitive Binding Assay Workflow start Start plate_cells Plate PSMA-positive cells (e.g., LNCaP) in multi-well plates start->plate_cells incubate_ligands Incubate cells with a fixed concentration of radioligand (e.g., [125I]I-MIP-1072) and varying concentrations of the non-labeled test compound plate_cells->incubate_ligands incubation Incubate at 4°C for 1 hour incubate_ligands->incubation wash Wash cells to remove unbound radioactivity incubation->wash lyse Lyse cells wash->lyse measure Measure cell-bound radioactivity using a gamma counter lyse->measure analyze Analyze data using non-linear regression to determine IC50 measure->analyze end End analyze->end caption Workflow for determining the IC50 of PSMA-targeting ligands.

Caption: A typical workflow for a competitive binding assay.

Detailed Protocol:

  • Cell Culture: Culture PSMA-expressing cells (e.g., LNCaP) to near confluency in appropriate media.

  • Cell Plating: Seed the cells into 24- or 96-well plates and allow them to adhere overnight.

  • Assay:

    • Wash the cells with a binding buffer (e.g., DMEM with 0.1% BSA).

    • Add a constant concentration of a known PSMA-targeting radioligand to each well.

    • Add increasing concentrations of the unlabeled test compound (the competitor).

    • Incubate the plate at 4°C for 1-2 hours to allow binding to reach equilibrium.

  • Washing: Aspirate the incubation medium and wash the cells multiple times with ice-cold binding buffer to remove unbound radioligand.

  • Cell Lysis and Counting: Lyse the cells with a suitable lysis buffer (e.g., 1N NaOH) and collect the lysate. Measure the radioactivity in the lysate using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data using a sigmoidal dose-response curve to determine the IC50 value.

Cellular Uptake and Internalization Assay

This assay quantifies the extent to which a PSMA-targeted agent is internalized by cells, a critical parameter for drug delivery applications.

Detailed Protocol:

  • Cell Plating: Seed PSMA-positive cells (e.g., LNCaP or PC3-PIP) in multi-well plates.

  • Incubation: Incubate the cells with a known concentration of the radiolabeled test compound at 37°C for various time points (e.g., 30 min, 1h, 2h, 4h).

  • Determine Surface-Bound vs. Internalized Fractions:

    • To measure total cell-associated radioactivity, wash the cells with ice-cold PBS and lyse them.

    • To measure the internalized fraction, first wash the cells with an acidic buffer (e.g., glycine (B1666218) buffer, pH 2.5) to strip off surface-bound radioligand, then wash with PBS and lyse the cells.

  • Radioactivity Measurement: Measure the radioactivity in the cell lysates using a gamma counter.

  • Data Analysis: Express the results as a percentage of the added dose per million cells. The difference between the total cell-associated and the acid-wash resistant (internalized) radioactivity represents the membrane-bound fraction.

Biodistribution Study in Xenograft Models

In vivo biodistribution studies are essential for evaluating the tumor-targeting efficacy and off-target accumulation of a PSMA-targeted agent.

Biodistribution_Study Biodistribution Study Workflow start Start inoculate Inoculate immunodeficient mice with PSMA-positive tumor cells (e.g., LNCaP) start->inoculate tumor_growth Allow tumors to grow to a pre-determined size inoculate->tumor_growth inject Inject the radiolabeled PSMA-targeting agent intravenously tumor_growth->inject sacrifice Sacrifice cohorts of mice at various time points post-injection inject->sacrifice dissect Dissect tumors and major organs sacrifice->dissect weigh_count Weigh the tissues and measure radioactivity using a gamma counter dissect->weigh_count calculate Calculate the uptake as percentage of injected dose per gram of tissue (%ID/g) weigh_count->calculate end End calculate->end caption Workflow for in vivo biodistribution studies of PSMA-targeting agents.

Caption: A typical workflow for an in vivo biodistribution study.

Detailed Protocol:

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID) bearing subcutaneous xenografts of a PSMA-expressing human prostate cancer cell line.[14]

  • Radiotracer Administration: Inject a known amount of the radiolabeled test compound intravenously into the tail vein of the tumor-bearing mice.

  • Tissue Harvesting: At predefined time points post-injection (e.g., 1h, 4h, 24h, 48h), euthanize the mice.[14]

  • Organ Dissection and Measurement: Dissect the tumor and major organs (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone). Weigh each tissue sample and measure its radioactivity using a gamma counter.

  • Data Analysis: Calculate the tracer uptake in each tissue as the percentage of the injected dose per gram of tissue (%ID/g). This allows for the assessment of tumor-to-background ratios.

Conclusion

Both DUPA and KuE are highly effective PSMA-targeting moieties that serve as the cornerstone for a multitude of diagnostic and therapeutic agents. The choice between them may depend on the specific application, the nature of the payload to be delivered, and the desired pharmacokinetic profile. The data presented in this guide, along with the detailed experimental protocols, are intended to provide researchers with a solid foundation for their own comparative studies and for the rational design of novel PSMA-targeted agents. As the field continues to evolve, rigorous head-to-head comparisons of well-characterized conjugates will be crucial for identifying the next generation of superior PSMA-targeting drugs.

References

Validating the Specificity of DUPA(OtBu)-OH Conjugates for PSMA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of DUPA(OtBu)-OH-based conjugates for Prostate-Specific Membrane Antigen (PSMA) targeting with other common PSMA ligands. By presenting supporting experimental data, detailed protocols, and clear visual workflows, this document aims to assist researchers in evaluating the specificity and performance of these compounds in preclinical settings.

Introduction to this compound and PSMA Targeting

Prostate-Specific Membrane Antigen (PSMA) is a well-established biomarker that is overexpressed in prostate cancer, making it an attractive target for diagnostic imaging and targeted therapy.[1] Small molecule ligands that bind with high affinity to PSMA are crucial for the development of targeted radiopharmaceuticals and drug conjugates. One such ligand is the urea-based 2-[3-(1,3-dicarboxypropyl)ureido]pentanedioic acid (DUPA).[2] The tert-butyl ester protected form, this compound, serves as a key intermediate in the synthesis of these conjugates, with the protecting groups being removed to yield the active PSMA-binding moiety. This guide focuses on the validation of the specificity of DUPA-based conjugates for PSMA and compares their performance with other widely used PSMA-targeting agents.

Quantitative Comparison of PSMA-Targeting Ligands

The following table summarizes the binding affinities of DUPA and other common PSMA ligands. It is important to note that these values are often determined for the active, deprotected form of the ligand and may vary slightly between different studies and experimental conditions.

LigandBinding Affinity (Ki)Cell LineNotes
DUPA8 nM-High affinity for PSMA.
PSMA-1112.0 nM-Widely used for PET imaging.
PSMA-6172.34 nM-Used for both imaging and therapy (theranostics).
PSMA-I&T--Another theranostic agent; Ki not specified in the provided results.

Experimental Protocols for Specificity Validation

Validating the specificity of a PSMA-targeting conjugate is a critical step in its preclinical development. The following are detailed methodologies for key experiments used to assess the binding, uptake, and in vivo distribution of these agents.

Competitive Binding Assay

This assay determines the binding affinity (Ki or IC50) of the test compound (e.g., a DUPA-conjugate) by measuring its ability to compete with a known radiolabeled PSMA ligand for binding to PSMA-expressing cells or cell membranes.

Materials:

  • PSMA-positive cells (e.g., LNCaP) or cell membranes

  • Radiolabeled PSMA ligand (e.g., [125I]I-BA)KuE)

  • Test compound (unlabeled DUPA-conjugate)

  • Binding buffer (e.g., Tris-HCl with MgCl2 and EDTA)

  • Filtration apparatus with glass fiber filters

  • Gamma counter

Procedure:

  • Prepare a suspension of PSMA-positive cells or cell membranes in binding buffer.

  • In a 96-well plate, add a fixed concentration of the radiolabeled ligand to each well.

  • Add increasing concentrations of the unlabeled test compound to the wells. Include control wells with only the radioligand (total binding) and wells with an excess of a known non-radiolabeled PSMA inhibitor to determine non-specific binding.

  • Add the cell or membrane suspension to each well to initiate the binding reaction.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) with gentle agitation.[3]

  • Terminate the binding by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the unbound radioligand.

  • Wash the filters with ice-cold wash buffer to remove any remaining unbound radioactivity.

  • Measure the radioactivity on the filters using a gamma counter.

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the test compound concentration and fit the data using a non-linear regression model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

G Competitive Binding Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis prep_cells Prepare PSMA+ Cells/ Membranes mix Mix Cells, Radioligand, & Test Compound in Wells prep_cells->mix prep_radio Prepare Radioligand Solution prep_radio->mix prep_test Prepare Serial Dilutions of Test Compound prep_test->mix incubate Incubate at 30°C for 60 min mix->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Gamma Counting wash->count calculate Calculate Specific Binding count->calculate plot Plot Data & Determine IC50/Ki calculate->plot G Cell Uptake & Internalization Assay Workflow cluster_cell_prep Cell Preparation cluster_incubation Incubation cluster_fractionation Fractionation & Measurement cluster_analysis Data Analysis seed_cells Seed PSMA+ & PSMA- Cells in Wells block Pre-incubate with PSMA Inhibitor (Blocking) seed_cells->block add_conjugate Add Radiolabeled Conjugate seed_cells->add_conjugate block->add_conjugate incubate_time Incubate at 37°C (Various Time Points) add_conjugate->incubate_time wash_cells Wash Cells with Ice-Cold PBS incubate_time->wash_cells acid_wash Acid Wash (Surface-Bound) wash_cells->acid_wash lyse_cells Cell Lysis (Internalized) acid_wash->lyse_cells measure_radioactivity Gamma Counting of Fractions lyse_cells->measure_radioactivity calculate_uptake Calculate % Uptake & % Internalization measure_radioactivity->calculate_uptake compare Compare PSMA+ vs PSMA- & Blocked vs Unblocked calculate_uptake->compare G Biodistribution Study Workflow cluster_animal_prep Animal Model Preparation cluster_injection Conjugate Administration cluster_dissection Tissue Collection cluster_measurement Measurement & Analysis implant_tumor Implant PSMA+ Tumor Cells in Mice tumor_growth Allow Tumors to Grow implant_tumor->tumor_growth inject_conjugate Inject Radiolabeled Conjugate (i.v.) tumor_growth->inject_conjugate euthanize Euthanize Mice at Different Time Points inject_conjugate->euthanize dissect Dissect Organs & Tumor euthanize->dissect weigh_measure Weigh Tissues & Measure Radioactivity dissect->weigh_measure calculate_id_g Calculate %ID/g weigh_measure->calculate_id_g analyze_data Analyze Tumor Uptake & Tumor-to-Organ Ratios calculate_id_g->analyze_data

References

A Head-to-Head Comparison of DUPA-Based PSMA-Targeted Imaging Agents for Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Prostate-Specific Membrane Antigen (PSMA) has emerged as a critical biomarker for the diagnosis and management of prostate cancer. Its overexpression on the surface of prostate cancer cells has driven the development of numerous targeted imaging agents. Among the most successful are those based on the 2-[3-(1,3-dicarboxypropyl)-ureido]pentanedioic acid (DUPA) scaffold, a glutamate-urea-lysine analogue that binds with high affinity to the enzymatic pocket of PSMA. This guide provides a head-to-head comparison of various DUPA-based and other urea-based PSMA inhibitors, presenting key performance data from preclinical and clinical studies to aid researchers in selecting and developing next-generation imaging agents.

Quantitative Performance Data of PSMA-Targeted Imaging Agents

The following tables summarize the in vitro binding affinities and in vivo preclinical biodistribution data for several prominent PSMA-targeted imaging agents. These agents, while not all strictly DUPA-conjugates, share the urea-based pharmacophore that is critical for PSMA binding and are therefore relevant for comparison.

Table 1: In Vitro Binding Affinity of PSMA-Targeted Agents
AgentLigand CoreChelator/Prosthetic GroupIC50 (nM)Cell LineCitation
RPS-077 Urea-basedDOTA1.7 ± 0.3LNCaP
RPS-063 Urea-basedDOTA1.5 ± 0.3LNCaP
RPS-072 Urea-basedDOTA6.7 ± 3.7LNCaP
RPS-071 Urea-basedDOTA10.8 ± 1.5LNCaP
DUPA-99mTc DUPA-KD = 14LNCaP
CXY-18 ODAP-UreaDOTAKi = 0.21PSMA protein
CXY-19 ODAP-UreaDOTAKi = 3.6PSMA protein

IC50: Half-maximal inhibitory concentration, a measure of binding affinity. KD: Dissociation constant. Ki: Inhibition constant.

Table 2: Preclinical In Vivo Tumor Uptake and Biodistribution
AgentRadionuclideTumor Model (Cell Line)Tumor Uptake (%ID/g at 1h p.i.)Tumor-to-Muscle Ratio (at 1h p.i.)Tumor-to-Kidney Ratio (at 1h p.i.)Citation
68Ga-PSMA-11 68GaLNCaP Xenograft7.7 ± (not specified)Not specified0.09 ± 0.04 (at 30 min)
18F-DCFPyL 18FNot specifiedNot specifiedNot specifiedNot specified
68Ga-NOTA-GC-PSMA 68GaLNCaP Xenograft2.28 ± 0.2713.87 ± 11.200.20 ± 0.08
DUPA-99mTc 99mTcLNCaP Xenograft11.3 (at 4h p.i.)75:1 (at 4h p.i.)Not specified
64Cu-SAR-bisPSMA 64CuNot specifiedHigher than 68Ga-PSMA-11Not specifiedNot specified

%ID/g: Percentage of injected dose per gram of tissue. p.i.: post-injection.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for

Assessing the In Vivo Stability of DUPA(OtBu)-OH Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of targeted therapies for prostate cancer has seen a significant advancement with the advent of small molecule ligands that bind to the prostate-specific membrane antigen (PSMA). Among these, 2-[3-(1,3-dicarboxypropyl)ureido]pentanedioic acid (DUPA) has emerged as a prominent targeting moiety. This guide provides a comparative assessment of the in vivo stability of DUPA(OtBu)-OH conjugates, a key precursor in the synthesis of DUPA-based therapeutics and diagnostics. The stability of these conjugates is benchmarked against other widely used PSMA-targeting ligands, supported by experimental data and detailed methodologies.

Comparative Analysis of In Vivo Stability

The in vivo stability of a PSMA-targeting ligand is a critical determinant of its efficacy and safety. It influences the agent's circulation time, tumor uptake, and off-target accumulation, thereby impacting both therapeutic potency and potential side effects. While direct in vivo stability data for the unconjugated this compound precursor is limited in publicly available literature, extensive research on DUPA conjugates provides valuable insights into the in vivo behavior of the DUPA pharmacophore.

This guide leverages data from studies on DUPA conjugated to near-infrared (NIR) dyes, cytotoxic drugs, and chelators for radiolabeling, and compares it with established PSMA ligands such as PSMA-617 and other novel urea-based inhibitors.

Quantitative Biodistribution Data

The following table summarizes the biodistribution of various PSMA-targeting agents in preclinical tumor models. The data, presented as percentage of injected dose per gram of tissue (%ID/g), highlights tumor uptake and accumulation in key organs.

CompoundTumor ModelTime Post-InjectionTumor Uptake (%ID/g)Kidney Uptake (%ID/g)Liver Uptake (%ID/g)Blood Concentration (%ID/g)
DUPA-NIR Conjugate [1]LNCaP Xenograft1 h~3.5~4.0~1.0N/A
24 h~5.0~3.0~0.8N/A
48 h~4.5~2.5~0.5N/A
[¹⁷⁷Lu]Lu-PSMA-617 [2]22Rv1 Xenograft2 h15.8 ± 3.23.9 ± 1.10.4 ± 0.10.8 ± 0.2
24 h10.6 ± 4.51.3 ± 0.40.2 ± 0.10.1 ± 0.0
[¹⁷⁷Lu]Lu-PSMA-Q [2]22Rv1 Xenograft2 h18.2 ± 2.74.2 ± 0.90.5 ± 0.10.9 ± 0.3
24 h12.1 ± 3.81.5 ± 0.50.3 ± 0.10.1 ± 0.0
[¹⁷⁷Lu]Lu-PSMA-I&T derivative (Ligand 11) [3][4]LNCaP Xenograft24 h16.1 ± 2.545.3 ± 10.00.4 ± 0.12.9 ± 0.5
[²²⁵Ac]Ac-mcp-D-alb-PSMA [5]LNCaP Xenograft168 h153.48 ± 37.7613.90 ± 2.454.88 ± 0.9910.21 ± 2.54

Note: The data presented is compiled from different studies and experimental conditions may vary. Direct comparison should be made with caution.

Key Observations:

  • Tumor Uptake: DUPA-NIR conjugates demonstrate significant and specific uptake in PSMA-positive tumors.[1] Newer generation PSMA ligands, such as PSMA-Q and albumin-binding derivatives, show even higher tumor accumulation.[2][5]

  • Kidney Accumulation: A common characteristic of many small molecule PSMA inhibitors is renal accumulation, as the kidneys express PSMA.[1] This is a critical factor to consider for therapeutic applications involving radiotoxicity.

  • Blood Clearance: Most small molecule PSMA ligands, including DUPA conjugates and PSMA-617, exhibit rapid blood clearance.[2] In contrast, ligands engineered with albumin binders show a prolonged circulation half-life.[5]

Plasma Half-Life

The plasma half-life of a PSMA ligand dictates the time it is available in circulation to bind to tumor cells.

CompoundPlasma Half-Life (Elimination Phase)
[¹⁷⁷Lu]Lu-PSMA-617 [2]31.95 min
[¹⁷⁷Lu]Lu-PSMA-Q [2]24.30 min
Al¹⁸F-PSMA-CM (with albumin binder) [6]210.96 min

While specific plasma half-life data for a this compound conjugate was not found, the rapid clearance observed in biodistribution studies of DUPA-NIR suggests a short half-life, likely in a similar range to PSMA-617.[1] The introduction of an albumin-binding moiety can significantly extend the plasma half-life, as seen with Al¹⁸F-PSMA-CM.[6]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of the in vivo stability of drug conjugates.

In Vivo Biodistribution Study

This protocol outlines the general procedure for determining the tissue distribution of a radiolabeled PSMA ligand in a tumor xenograft model.

Biodistribution_Workflow cluster_preparation Preparation cluster_injection Administration cluster_dissection Data Collection cluster_analysis Analysis Animal_Model Tumor Xenograft Model (e.g., LNCaP cells in nude mice) Radiolabeling Radiolabeling of PSMA Ligand Animal_Model->Radiolabeling QC Quality Control (Radiochemical Purity) Radiolabeling->QC Injection Intravenous Injection of Radiolabeled Ligand QC->Injection Timepoints Euthanasia at Pre-defined Timepoints Injection->Timepoints Dissection Organ and Tumor Dissection Timepoints->Dissection Weighing Weighing of Tissues Dissection->Weighing Counting Gamma Counting Weighing->Counting Calculation Calculation of %ID/g Counting->Calculation Comparison Comparison of Uptake Across Tissues Calculation->Comparison

Workflow for an in vivo biodistribution study.

Methodology:

  • Animal Model: Establish tumor xenografts by subcutaneously injecting PSMA-positive human prostate cancer cells (e.g., LNCaP or 22Rv1) into immunocompromised mice.

  • Radiolabeling: Label the PSMA-targeting ligand with a suitable radionuclide (e.g., ¹⁷⁷Lu, ⁶⁸Ga) and perform quality control to ensure high radiochemical purity (>95%).

  • Administration: Inject a defined activity of the radiolabeled compound intravenously into the tail vein of the tumor-bearing mice.

  • Biodistribution: At selected time points post-injection (e.g., 1, 4, 24, 48 hours), euthanize the mice.

  • Tissue Collection: Dissect and collect tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone).

  • Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter.

  • Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and tumor.

In Vitro Plasma Stability Assay

This assay assesses the stability of a compound in plasma by measuring its degradation over time.

Plasma_Stability_Workflow cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis cluster_calculation Calculation Preparation Prepare Compound Stock Solution Incubation Incubate Compound with Plasma at 37°C Preparation->Incubation Aliquots Collect Aliquots at Different Timepoints Incubation->Aliquots Quenching Quench Reaction (e.g., with acetonitrile) Aliquots->Quenching Centrifugation Centrifuge to Pellet Proteins Quenching->Centrifugation LCMS Analyze Supernatant by LC-MS/MS Centrifugation->LCMS Quantification Quantify Parent Compound Remaining LCMS->Quantification HalfLife Calculate Plasma Half-Life (t½) Quantification->HalfLife

Workflow for an in vitro plasma stability assay.

Methodology:

  • Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Incubation: Incubate the test compound at a final concentration (e.g., 1 µM) with fresh plasma (human, mouse, or rat) at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the incubation mixture.

  • Quenching: Immediately stop the enzymatic reaction by adding a quenching solution, such as cold acetonitrile, which also precipitates plasma proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant containing the compound and its potential metabolites using a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method.

  • Data Analysis: Quantify the percentage of the parent compound remaining at each time point relative to the amount at time zero. Calculate the plasma half-life (t½) from the degradation curve.

Conclusion

The in vivo stability of this compound conjugates, as inferred from studies on various DUPA-based agents, demonstrates effective tumor targeting and rapid systemic clearance. This profile is comparable to other established small molecule PSMA inhibitors like PSMA-617. While direct quantitative data for the unconjugated this compound is scarce, the performance of its conjugates underscores the robustness of the DUPA scaffold for developing PSMA-targeted diagnostics and therapeutics.

For future drug development, optimizing the linker and the conjugated payload will be crucial in fine-tuning the pharmacokinetic properties of DUPA-based compounds. Furthermore, the incorporation of strategies such as albumin binding can significantly enhance circulation time, potentially leading to improved tumor accumulation and therapeutic efficacy. The experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of novel PSMA-targeting agents, facilitating the advancement of next-generation prostate cancer therapies.

References

A Comparative Analysis of DUPA(OtBu)-OH Drug Conjugates for Prostate Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Guide to the Therapeutic Efficacy of DUPA(OtBu)-OH-Based Drug Conjugates in Prostate Cancer

Prostate cancer remains a significant challenge in oncology, and targeted drug delivery systems are at the forefront of innovative therapeutic strategies. Among these, drug conjugates utilizing the 2-[3-(1,3-dicarboxypropyl)ureido]pentanedioic acid (DUPA) ligand, a derivative of which is this compound, have shown considerable promise. DUPA selectively targets the prostate-specific membrane antigen (PSMA), a transmembrane protein highly overexpressed on the surface of prostate cancer cells. This targeted approach aims to enhance the delivery of potent cytotoxic agents directly to tumor cells, thereby increasing therapeutic efficacy while minimizing off-target toxicities. This guide provides a comprehensive comparison of the therapeutic efficacy of various this compound drug conjugates, supported by available experimental data.

Mechanism of Action: Targeting PSMA

DUPA and its derivatives bind with high affinity to the extracellular domain of PSMA.[1] Upon binding, the PSMA-ligand-drug conjugate complex is internalized by the cancer cell through endocytosis.[1] Once inside the cell, the cytotoxic payload is released from the DUPA ligand, often through the cleavage of a linker, allowing the drug to exert its therapeutic effect, such as inhibiting DNA replication or disrupting microtubule function.[1] This targeted delivery mechanism is crucial for improving the therapeutic index of highly potent anticancer drugs.

In Vitro Efficacy: A Quantitative Comparison

The in vitro cytotoxicity of DUPA-drug conjugates has been evaluated across various prostate cancer cell lines, each with differing levels of PSMA expression. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is a key metric for comparison.

Drug Conjugate/AgentCell LinePSMA ExpressionIC50 (nM)
DUPA-Indenoisoquinoline Topoisomerase I Inhibitor 22RV1HighLow nanomolar range[1]
PSMA-MMAE Conjugate (SBPD-1) PC3 PIPHigh (PSMA+)3.9[2]
PC3 fluLow (PSMA-)151.1[2]
PSMA-Val-Cit-PAB-MMAE CWR22RHigh29 (CC50)[3]
PC-3Low27 (CC50)[3]
Docetaxel (unconjugated) PC-3Low1.9[4]
DU-145Low0.8[4]
22RV1High0.3[4]
Etoposide (unconjugated) LNCaP, DU-145, PC-3High, Low, Low>40,000[5]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition of cell viability. CC50 is the concentration that reduces cell viability by 50%. Data is compiled from multiple sources and experimental conditions may vary.

In Vivo Efficacy: Preclinical Tumor Models

Preclinical studies in animal models, typically using xenografts of human prostate cancer cells in immunodeficient mice, provide crucial insights into the in vivo therapeutic potential of DUPA-drug conjugates.

Drug Conjugate/AgentAnimal ModelKey Findings
DUPA-Indenoisoquinoline Topoisomerase I Inhibitor 22RV1 xenograft miceInduced complete cessation of tumor growth with no reported toxicity.[1]
DUPA-Paclitaxel Conjugate PSMA-expressing prostate cancer xenograft miceExhibited potent cytotoxicity and induced complete cessation of tumor growth with no obvious toxicity.[6]
EC1169 (DUPA-Tubulysin B Conjugate) LNCaP xenograft miceLed to complete remissions and cures in a brief treatment regimen, with no associated weight loss.[7]

Signaling Pathways and Experimental Workflows

To understand the broader context of DUPA-drug conjugate activity, it is essential to visualize the key signaling pathways involved and the general workflow of the experiments used to evaluate their efficacy.

Signaling Pathways

The therapeutic effects of DUPA-drug conjugates are intrinsically linked to the signaling pathways they disrupt. PSMA itself has been implicated in modulating key cancer-related pathways, while the cytotoxic payloads of the conjugates have their own distinct mechanisms of action.

PSMA_Signaling PSMA-Mediated Signaling and Drug Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PSMA PSMA Endosome Endosome PSMA->Endosome Internalization PI3K_AKT PI3K/AKT Pathway (Survival) PSMA->PI3K_AKT Modulation DUPA_Drug DUPA-Drug Conjugate DUPA_Drug->PSMA Binding Lysosome Lysosome Endosome->Lysosome Trafficking Drug Released Drug Lysosome->Drug Drug Release Microtubules Microtubules Drug->Microtubules e.g., Paclitaxel (Disruption) DNA DNA Drug->DNA e.g., Topoisomerase I Inhibitor (Damage) Apoptosis Apoptosis Microtubules->Apoptosis DNA->Apoptosis

Caption: PSMA-mediated uptake of DUPA-drug conjugates and subsequent intracellular drug action.

Experimental Workflow

The evaluation of DUPA-drug conjugates follows a standardized preclinical workflow, from initial in vitro screening to in vivo efficacy studies.

Experimental_Workflow Preclinical Evaluation of DUPA-Drug Conjugates cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Prostate Cancer Cell Lines (LNCaP, PC-3, 22RV1, etc.) Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT Assay) Cell_Culture->Cytotoxicity_Assay IC50_Determination IC50 Determination Cytotoxicity_Assay->IC50_Determination Xenograft_Model Establishment of Tumor Xenografts in Mice IC50_Determination->Xenograft_Model Lead Candidate Selection Treatment Drug Administration (Dosage and Schedule) Xenograft_Model->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement Toxicity_Assessment Toxicity Assessment (Body Weight, etc.) Treatment->Toxicity_Assessment Efficacy_Evaluation Tumor Growth Inhibition Analysis Tumor_Measurement->Efficacy_Evaluation Toxicity_Assessment->Efficacy_Evaluation

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling DUPA(OtBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with DUPA(OtBu)-OH. The following procedures are designed to ensure safe handling, storage, and disposal of this compound in a laboratory setting.

Hazard Assessment and Personal Protective Equipment (PPE)

While some safety data sheets (SDS) classify this compound as not a hazardous substance or mixture, it is prudent to treat it as potentially hazardous until more comprehensive toxicological data is available.[1] It is explicitly intended for research use only and not for human or veterinary use.[2][3][4][5][6] Therefore, adherence to standard laboratory safety protocols is essential.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical safety goggles or glasses.
Hand Protection Standard laboratory gloves (e.g., nitrile).
Body Protection A standard laboratory coat.
Respiratory Generally not required if handled in a well-ventilated area. Use a fume hood if creating aerosols or dust.[1]

Operational Procedures: Handling and Storage

Proper handling and storage are critical to maintain the integrity of this compound and ensure the safety of laboratory personnel.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure the work area, typically a laboratory bench or fume hood, is clean and uncluttered. Have all necessary equipment and solvents readily available.

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.

  • Weighing: this compound is supplied as a solid.[6] When weighing, avoid creating dust.

  • Dissolving: this compound is soluble in acetonitrile.[3][6] To prepare a stock solution, dissolve the solid in the solvent of choice, purging with an inert gas.[6]

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly. Clean all equipment and the work area.

Storage Conditions:

ConditionShort-Term (days to weeks)Long-Term (months to years)
Temperature 0 - 4 °C-20 °C
Environment Dry and darkDry and dark
Product Stability ≥ 4 years

Data sourced from multiple suppliers.[2][6]

Emergency Procedures and Disposal

First Aid Measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[1]

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with water.[1]

  • Eye Contact: Immediately flush eyes with large amounts of water, lifting the eyelids to ensure thorough rinsing.[1] If contact lenses are present, remove them if it is safe to do so. Seek prompt medical attention.[1]

  • Ingestion: If the person is conscious, wash out their mouth with water. Do not induce vomiting. Seek medical attention.[1]

Disposal Plan:

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste. Avoid allowing the substance to enter sewers or surface water.

Workflow for Handling this compound

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal A Review Safety Data Sheet B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Weigh this compound Solid B->C Proceed to Handling D Dissolve in Acetonitrile (or other suitable solvent) C->D E Perform Experiment D->E F Clean Work Area & Equipment E->F G Dispose of Waste Properly F->G H Remove PPE & Wash Hands G->H

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.